rac 3-Hydroxybutyric Acid-d4 Sodium Salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3,4,4,4-tetradeuterio-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1D3,3D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-GRONTCIHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857737 | |
| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-68-8 | |
| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Role of rac-3-Hydroxybutyric Acid-d4 Sodium Salt in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Principle of Stable Isotope Tracing with 3-Hydroxybutyrate-d4
rac-3-Hydroxybutyric Acid-d4 (d4-BHB) Sodium Salt is a deuterated stable isotope-labeled form of β-hydroxybutyrate (BHB), a primary ketone body. In metabolic research, it serves as a powerful tracer to dynamically quantify the kinetics of ketone body metabolism—a process difficult to assess with static concentration measurements alone[1].
The core principle involves introducing the "heavy" d4-BHB into a biological system. The deuterium atoms (d) act as a label, making the tracer distinguishable from the naturally abundant, "light" (d0) BHB. By tracking the dilution of the d4-BHB tracer by the body's endogenous BHB pool, researchers can calculate the rate at which the body produces and utilizes ketone bodies. This technique, known as stable isotope tracing or metabolic flux analysis (MFA), provides a quantitative snapshot of metabolic pathways in real-time[2][3][4].
The use of a racemic (rac) mixture, containing both D- and L-isomers, is common, although the D-isomer is the biologically active form in mammalian metabolism. The d4 label ensures that the tracer's mass is shifted by 4 Daltons (M+4) compared to the endogenous molecule, allowing for precise detection using mass spectrometry[5][6].
Core Metabolic Pathways: Ketogenesis and Ketolysis
d4-BHB is used to probe the two central pathways of ketone metabolism: ketogenesis and ketolysis.
-
Ketogenesis: Occurs primarily in the liver mitochondria, especially during periods of low carbohydrate availability (e.g., fasting, ketogenic diet, or uncontrolled diabetes)[3]. Fatty acids are broken down into acetyl-CoA, which is then converted into the ketone bodies acetoacetate (AcAc) and its reduced form, D-β-hydroxybutyrate (BHB). These ketones are then exported into the bloodstream.
-
Ketolysis: Extrahepatic tissues, such as the brain, heart, and skeletal muscle, take up ketone bodies from the circulation and convert them back to acetyl-CoA. This acetyl-CoA enters the TCA (Krebs) cycle to generate ATP, providing a vital alternative energy source when glucose is scarce[7].
The interplay between these pathways dictates the circulating concentration of ketone bodies.
Figure 1: Overview of Ketogenesis in the liver and Ketolysis in peripheral tissues.
Applications and Quantitative Data
The primary application of d4-BHB is to measure ketone body kinetics, specifically the Rate of Appearance (Ra) , which reflects endogenous production, and the Rate of Disposal (Rd) , which reflects utilization. In a steady state, Ra equals Rd, and this is often referred to as the turnover rate.
Data Presentation: Ketone Body Kinetics in Various States
The following table summarizes representative quantitative data from studies investigating ketone body turnover. Values can vary significantly based on physiological state, species, and analytical methodology.
| Condition | Subject | Total Ketone Concentration (mM) | Ketone Rate of Appearance (Ra) (μmol/kg/min) | Reference |
| Overnight Fast | Human | 0.1 - 0.5 | 2.5 - 5.0 | [7][8] |
| Prolonged Fast (3-5 days) | Human | 5.0 - 7.0 | 20 - 30 | [8][9] |
| Exercise (in overnight fast) | Human | ~0.4 (rises during exercise) | Increases up to 125% from baseline | [9] |
| Alloxan-Diabetic | Rat | High (e.g., >7.0) | 181 (approx. 10.9 μmol/min/100g) | [10][11] |
| Normal (Fed) | Rat | Low (e.g., ~0.1) | 28 (approx. 1.7 μmol/min/100g) | [10][11] |
Note: Data are compiled and averaged from multiple sources. Direct comparison between studies should be made with caution.
Experimental Protocols
A successful tracer study requires a meticulously planned protocol covering tracer infusion, sample collection, and analysis.
Protocol 1: Primed-Continuous Infusion for Steady-State Kinetics
This is the most common method for determining ketone body turnover.
Objective: To achieve a steady-state concentration of the d4-BHB tracer in the plasma, allowing for the calculation of turnover rates.
Methodology:
-
Subject Preparation: Subjects are typically fasted overnight to ensure a stable baseline metabolic state. An intravenous (IV) catheter is placed in each arm: one for tracer infusion and one for blood sampling.
-
Priming Bolus: A priming dose of d4-BHB is administered as a bolus injection. The purpose of this "prime" is to rapidly fill the body's BHB pool to the target isotopic enrichment, shortening the time required to reach a steady state.
-
Continuous Infusion: Immediately following the bolus, a continuous infusion of d4-BHB at a known, constant rate is started using a syringe pump. The infusion typically lasts for 2-3 hours.
-
Blood Sampling: Blood samples are drawn from the contralateral arm at regular intervals (e.g., at -15, 0, 90, 105, 120, 135, and 150 minutes relative to the start of the infusion). The baseline samples (t=-15, 0) are crucial for determining background enrichment.
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), immediately placed on ice, and centrifuged to separate the plasma. Plasma is then stored at -80°C until analysis.
Figure 2: Workflow for a primed-continuous infusion tracer study.
Protocol 2: Sample Analysis by LC-MS/MS
Objective: To precisely measure the concentrations of endogenous (d0) BHB and the tracer (d4-BHB) in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a different isotopologue like ¹³C-BHB or d8-BHB) to correct for sample loss during extraction.
-
Precipitate proteins by adding a solvent like acetonitrile or methanol. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C).
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 water:acetonitrile) for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a Liquid Chromatography (LC) system with a column designed for polar analytes (e.g., HILIC or a specific polar-modified C18) to separate BHB from other plasma components[6][12].
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Define specific precursor-to-product ion transitions for each analyte to ensure specificity and sensitivity. For example:
-
Endogenous BHB (d0): m/z 103 → 59
-
Tracer BHB (d4): m/z 107 → 63
-
Internal Standard: (dependent on the standard used)
-
-
-
Data Analysis:
-
Quantify the peak areas for the d0 and d4 transitions.
-
Calculate the isotopic enrichment (also known as mole percent excess, MPE) as: MPE = [d4 / (d0 + d4)] * 100.
-
Use the steady-state MPE and the tracer infusion rate to calculate the Rate of Appearance (Ra) using the Steele equation or simpler steady-state formulas[2].
-
Figure 3: Principle of isotope dilution for calculating the Rate of Appearance (Ra).
Conclusion
rac-3-Hydroxybutyric Acid-d4 Sodium Salt is an indispensable tool in metabolic research. By enabling the direct and quantitative measurement of ketone body production, utilization, and clearance, it allows scientists to move beyond static measurements and gain a dynamic understanding of fuel metabolism. Its application is critical for elucidating the metabolic shifts that occur in various physiological states (fasting, exercise) and for understanding the pathophysiology of diseases like diabetes, neurodegenerative disorders, and heart failure, thereby guiding the development of novel therapeutic strategies.
References
- 1. Metabolomics, Stable Isotopes, and A−β+ Ketosis-Prone Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Determination of ketone body kinetics using a D-(-)-3-hydroxy[4,4,4-2H3]butyrate tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone Bodies and Exercise Performance: The Next Magic Bullet or Merely Hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketone body turnover during and after exercise in overnight-fasted and starved humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Turnover rates of ketone bodies in normal, starved and alloxan-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turnover rates of ketone bodies in normal, starved and alloxan-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Synthesis and Purification of rac 3-Hydroxybutyric Acid-d4 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for rac 3-Hydroxybutyric Acid-d4 Sodium Salt, a crucial isotopically labeled internal standard for mass spectrometry-based metabolomics and pharmacokinetic studies. This document details a plausible synthetic pathway, experimental protocols, and purification strategies, supplemented with quantitative data and workflow visualizations to aid researchers in its preparation and application.
Introduction
This compound (CAS No. 1219804-68-8) is a deuterated analog of 3-hydroxybutyric acid, a ketone body that serves as an important energy source for various tissues, particularly during periods of fasting or ketogenic diets. The incorporation of four deuterium atoms at the C3 and C4 positions (CD₃CD(OH)CH₂COONa) provides a distinct mass shift, making it an ideal internal standard for accurate quantification of endogenous 3-hydroxybutyric acid in biological matrices.[1][2][3] This guide outlines a robust synthetic route starting from a commercially available deuterated precursor.
Compound Profile:
| Parameter | Value |
| Chemical Name | Sodium (±)-3-hydroxybutyrate-3,4,4,4-d4 |
| Synonyms | This compound, DL-β-Hydroxybutyric Acid-d4 Sodium Salt |
| CAS Number | 1219804-68-8 |
| Molecular Formula | C₄H₃D₄NaO₃ |
| Molecular Weight | 130.11 g/mol |
| Purity | ≥95% (typically by HPLC)[4] |
| Isotopic Purity | Isotopic enrichment of ≥98 atom % D is commercially available. |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO (slight, heated), and Methanol (slight)[5] |
Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process commencing with the deuterated starting material, ethyl acetoacetate-d3. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Procurement of Deuterated Starting Material
The synthesis begins with ethyl acetoacetate-d3, where the three protons on the terminal methyl group are replaced with deuterium. This precursor is commercially available from various chemical suppliers.
Step 2: Reduction of Ethyl Acetoacetate-d3 to Ethyl 3-hydroxybutyrate-d4
The key step to introduce the fourth deuterium atom at the C3 position is the reduction of the ketone functionality in ethyl acetoacetate-d3 using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a suitable and commonly used reagent for this transformation.
Reaction:
CD₃COCH₂COOC₂H₅ + NaBD₄ → CD₃CD(OH)CH₂COOC₂H₅
Protocol:
-
In a round-bottom flask, dissolve ethyl acetoacetate-d3 (1.0 eq) in a suitable solvent such as ethanol or methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of sodium borodeuteride (NaBD₄) (1.1 eq) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quench the reaction by carefully adding an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) until the effervescence ceases.
-
Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude ethyl 3-hydroxybutyrate-d4.
Expected Yield: Based on analogous non-deuterated reactions, a yield of 80-95% can be anticipated.
Step 3: Saponification of Ethyl 3-hydroxybutyrate-d4
The final step is the hydrolysis of the ester to the corresponding sodium salt using a strong base.
Reaction:
CD₃CD(OH)CH₂COOC₂H₅ + NaOH → CD₃CD(OH)CH₂COONa + C₂H₅OH
Protocol:
-
Dissolve the crude ethyl 3-hydroxybutyrate-d4 from the previous step in ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH) (1.05 eq) to the ester solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 1-2 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid residue is the crude this compound.
Purification Methods
Purification of the final product is critical, especially for its intended use as an internal standard. The primary purification method for the sodium salt is recrystallization.
Purification Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethanol/water or methanol.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to obtain the final product.
Alternative Purification: For removal of inorganic salts, ion-exchange chromatography can be employed. The crude sodium salt can be dissolved in water and passed through a cation-exchange resin to obtain the free acid, which can then be neutralized with a stoichiometric amount of sodium hydroxide and lyophilized to yield the pure sodium salt.[6]
Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), and the isotopic enrichment can be determined by Mass Spectrometry. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy should be used to confirm the structure and the position of the deuterium labels.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Product | Theoretical Yield | Expected Practical Yield | Purity (Post-Purification) | Isotopic Enrichment |
| 2 | Ethyl 3-hydroxybutyrate-d4 | ~1.03 g (from 1 g of starting material) | 80 - 95% | >95% (by GC) | >98 atom % D |
| 3 | This compound | ~0.95 g (from 1 g of ester) | 85 - 98% (after recrystallization) | >98% (by HPLC) | >98 atom % D |
Logical Relationship Diagram
The logical flow of the synthesis and purification process is illustrated in the diagram below.
Caption: Logical flow of the synthesis and purification process.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined protocols, researchers and drug development professionals can reliably produce this valuable isotopically labeled standard for their analytical needs. The provided diagrams and tables offer a clear and concise summary of the process and expected outcomes. Careful execution of each step and rigorous purification are paramount to achieving the high purity and isotopic enrichment required for its application as an internal standard in quantitative analysis.
References
- 1. This compound [lgcstandards.com]
- 2. This compound | CAS No- 1219804-68-8 | Simson Pharma Limited [simsonpharma.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound [lgcstandards.com]
- 5. usbio.net [usbio.net]
- 6. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
The Biological Significance of Deuterium-Labeled Ketone Bodies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketone bodies, primarily acetoacetate (AcAc) and D-β-hydroxybutyrate (βOHB), are crucial metabolic fuels and signaling molecules, particularly during periods of low glucose availability.[1][2][3] Their study has been significantly advanced by the use of stable isotope labeling, with deuterium (²H) offering a powerful tool to trace their metabolic fate and elucidate their complex roles in health and disease. This technical guide provides an in-depth overview of the biological significance of deuterium-labeled ketone bodies, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The use of deuterium-labeled ketone bodies allows for precise in vivo kinetic studies, offering insights into their production, utilization, and intercellular signaling, which is invaluable for research and the development of novel therapeutics.[4][5]
Data Presentation: Quantitative Analysis of Ketone Body Kinetics
The use of deuterium-labeled ketone bodies has enabled the precise measurement of their kinetics in various physiological states. The following tables summarize key quantitative data from studies utilizing these tracers.
| Parameter | Subject Group | Tracer Used | Measured Value (mean ± SD/SEM) | Reference |
| Total Ketone Body Turnover Rate | Healthy Adult Males (post-absorptive) | D-(-)-3-hydroxy[4,4,4-²H₃]butyrate | 4.9 ± 0.5 µmol/kg/min | [6] |
| Acetoacetate Turnover Rate | Healthy Adult Males (post-absorptive) | [3,4-¹³C₂]Acetoacetate | 2.7 ± 0.3 µmol/kg/min | [4] |
| β-hydroxybutyrate Turnover Rate | Healthy Adult Males (post-absorptive) | [U-¹³C₄]βOHB | 2.2 ± 0.2 µmol/kg/min | [4] |
| Ketone Body Production Rate | Fasted Mice (18h) | [U-¹³C₄]βOHB & [3,4-¹³C₂]AcAc | ~150 µmol/kg/min | [4] |
| Cerebral Glx Turnover Rate from d4-BHB | Nine-month-old mice | [3][4][4][4]-²H₄-BHB | 0.034 ± 0.004 min⁻¹ | [3] |
| Steady-state[4][4]-²H₂-Glx Concentration | Nine-month-old mice | [3][4][4][4]-²H₄-BHB | ~0.6 ± 0.1 mM | [3] |
Table 1: In Vivo Ketone Body Kinetics Measured with Deuterium-Labeled Tracers. This table presents a summary of key kinetic parameters of ketone body metabolism determined in human and animal studies using deuterium-labeled tracers.
Experimental Protocols
Synthesis of Deuterium-Labeled D-β-hydroxybutyrate ([4,4,4-²H₃]BHB)
This protocol is a representative method based on synthetic strategies described in the literature.[2]
Materials:
-
Ethyl acetoacetate
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O
-
Sodium borodeuteride (NaBD₄)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Deuterium Exchange of Ethyl Acetoacetate:
-
In a round-bottom flask, dissolve ethyl acetoacetate in an excess of D₂O.
-
Add a catalytic amount of NaOD in D₂O to facilitate the deuterium exchange of the acidic α-protons.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signals.
-
After completion, neutralize the reaction with HCl (diluted in D₂O).
-
Extract the deuterated ethyl acetoacetate with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain ethyl [2,2-²H₂]acetoacetate.
-
-
Reduction to Deuterated β-hydroxybutyrate:
-
Dissolve the resulting deuterated ethyl acetoacetate in ethanol-d (CH₃CH₂OD).
-
Cool the solution in an ice bath.
-
Slowly add NaBD₄ to the solution to reduce the ketone functionality to a hydroxyl group. The use of NaBD₄ introduces a deuterium atom at the 3-position.
-
Stir the reaction for several hours at room temperature.
-
Quench the reaction by the slow addition of dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield ethyl [2,2,3-²H₃]hydroxybutyrate.
-
-
Hydrolysis to Free Acid:
-
Hydrolyze the ester by refluxing with a solution of NaOH in H₂O.
-
After cooling, acidify the reaction mixture with HCl to protonate the carboxylate.
-
Extract the final product, [4,4,4-²H₃]D-β-hydroxybutyrate, with diethyl ether.
-
Dry the organic layer and remove the solvent to obtain the purified product. The enantiomeric purity can be assessed using chiral chromatography.
-
In Vivo Infusion of Deuterium-Labeled Ketone Bodies in Mice
This protocol is adapted from established methods for in vivo metabolic studies.[4][7]
Materials:
-
Deuterium-labeled ketone body (e.g., [4,4,4-²H₃]BHB)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Catheterized mice (e.g., tail vein or jugular vein catheter)
-
Infusion pump
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Liquid nitrogen
Procedure:
-
Animal Preparation:
-
Acclimate catheterized mice to the experimental setup to minimize stress.
-
Fast the mice for a predetermined period (e.g., 12-18 hours) to induce a state of mild ketosis.
-
Anesthetize the mouse using isoflurane.
-
-
Tracer Infusion:
-
Prepare a sterile solution of the deuterium-labeled ketone body in saline at the desired concentration.
-
Administer a bolus injection of the tracer via the catheter to rapidly achieve isotopic steady state.
-
Immediately following the bolus, begin a continuous infusion of the tracer at a constant rate using an infusion pump. The infusion rate should be adjusted based on the animal's body weight and the desired plasma enrichment.[4]
-
-
Blood Sampling:
-
Collect small blood samples (e.g., 20-50 µL) from the tail vein or another appropriate site at regular intervals during the infusion (e.g., 0, 30, 60, 90, 120 minutes).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
Immediately place the blood samples on ice.
-
-
Sample Processing and Storage:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to a new tube and immediately freeze it in liquid nitrogen.
-
Store the plasma samples at -80°C until analysis.
-
-
Tissue Collection (Optional):
-
At the end of the infusion period, euthanize the mouse under deep anesthesia.
-
Rapidly dissect tissues of interest (e.g., liver, brain, muscle) and freeze-clamp them in liquid nitrogen.
-
Store tissue samples at -80°C until analysis.
-
LC-MS/MS Analysis of Deuterium-Labeled Ketone Bodies
This protocol outlines a general method for the quantification of deuterium-labeled ketone bodies in biological samples.[8][9]
Materials:
-
Plasma or tissue homogenate samples
-
Internal standards (e.g., ¹³C-labeled ketone bodies)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or tissue homogenate samples on ice.
-
To a small volume of the sample (e.g., 20 µL), add an internal standard solution containing known concentrations of ¹³C-labeled ketone bodies. The internal standards are used to correct for variations in sample processing and instrument response.
-
Precipitate proteins by adding a cold organic solvent mixture (e.g., 80% acetonitrile).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the prepared sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The gradient should be optimized to achieve good separation of βOHB and AcAc from other matrix components.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Set up multiple reaction monitoring (MRM) transitions for the unlabeled (endogenous), deuterium-labeled, and ¹³C-labeled internal standard forms of βOHB and AcAc.
-
For example, for βOHB, the transition could be m/z 103 -> 59 for the unlabeled form and m/z 106 -> 62 for the [4,4,4-²H₃]βOHB.
-
Optimize the collision energy for each MRM transition to maximize signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the endogenous and deuterium-labeled ketone bodies by comparing their peak area ratios to a standard curve prepared with known concentrations of unlabeled and labeled compounds.
-
Calculate the isotopic enrichment as the ratio of the concentration of the deuterium-labeled ketone body to the total concentration of that ketone body (labeled + unlabeled).
-
Signaling Pathways and Experimental Workflows
Deuterium-labeled ketone bodies are instrumental in dissecting the intricate signaling networks influenced by ketone metabolism.
Ketone Body Metabolism and Utilization
Ketone bodies are synthesized in the liver from fatty acid-derived acetyl-CoA and transported to extrahepatic tissues for use as an energy source.
Caption: Overview of ketone body metabolism and transport.
Signaling Role of β-hydroxybutyrate via Lysine β-hydroxybutyrylation (Kbhb)
βOHB acts as a precursor for the post-translational modification, lysine β-hydroxybutyrylation (Kbhb), which has emerged as a key mechanism by which ketone bodies regulate protein function and gene expression.[1][5]
Caption: β-hydroxybutyrate signaling through lysine β-hydroxybutyrylation.
Ketone Bodies and the mTOR/AMPK Signaling Network
Ketone bodies have been shown to modulate the activity of central metabolic regulators like mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase).
Caption: Ketone body modulation of mTOR and AMPK signaling pathways.
Conclusion
Deuterium-labeled ketone bodies are indispensable tools for advancing our understanding of metabolic regulation and cellular signaling. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to quantitatively assess ketone body dynamics and their downstream effects. The ability to trace the metabolic fate of these molecules with high precision opens new avenues for investigating their role in a wide range of physiological and pathological conditions, from metabolic disorders to neurodegenerative diseases, and for the development of targeted therapeutic interventions.
References
- 1. An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo Assessment of β-hydroxybutyrate Metabolism in Mouse Brain Using Deuterium (2H) Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2. Synthesis and Action of β-Hydroxybutyrate – The Effect of Intermittent Fasting on Type II Diabetes [sites.tufts.edu]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. CN109265304B - A kind of synthetic method of deuterated compound - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
An In-Depth Guide to the Stereochemistry of rac-3-Hydroxybutyric Acid-d4
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutyric acid (3-HB) is a crucial ketone body, serving as an alternative energy source for the brain and other tissues during periods of fasting or glucose scarcity.[1] Its stereocenter at the C3 position gives rise to two distinct enantiomers, (R)-3-HB and (S)-3-HB. The racemic deuterated analogue, rac-3-Hydroxybutyric Acid-d4 (rac-3-HB-d4), is an indispensable tool in metabolic research and clinical diagnostics. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 3-HB.[2][3] This guide provides a comprehensive overview of the core stereochemical concepts, analytical separation techniques, and characterization data for rac-3-HB-d4, offering researchers a foundational resource for its application.
Core Stereochemical Concepts
3-Hydroxybutyric acid is a chiral molecule because its third carbon atom is attached to four different groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a methyl (-CH₃) group, and a carboxymethyl (-CH₂COOH) group.[4] This chirality results in the existence of two non-superimposable mirror-image isomers called enantiomers.
-
(R)-3-Hydroxybutyric Acid: The dextrorotatory enantiomer, which is the biologically active form produced and utilized in human metabolic pathways.
-
(S)-3-Hydroxybutyric Acid: The levorotatory enantiomer, which is not typically involved in human energy metabolism.[5]
-
Racemic Mixture (rac-): A mixture containing equal amounts (a 50:50 ratio) of the (R)- and (S)-enantiomers. A racemic mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.
The "-d4" designation indicates that four hydrogen atoms on the molecule have been replaced by their heavier isotope, deuterium. In the most common variant, this substitution occurs at the C3 and C4 positions, resulting in 3-hydroxy-butyric-3,4,4,4-d4-acid.
Physicochemical and Spectroscopic Data
The accurate characterization of rac-3-HB-d4 is fundamental to its use as an analytical standard. The following tables summarize its key properties.
Table 1: General Properties of 3-Hydroxybutyric Acid-d4 Sodium Salt
| Property | Value | Reference(s) |
| CAS Number | 1219804-68-8 | [6] |
| Molecular Formula | C₄D₄H₃O₃Na | |
| Molecular Weight | 130.11 g/mol | [6] |
| Isotopic Purity | ≥98 atom % D | |
| Synonyms | (±)-β-Hydroxybutyrate-d4, Sodium (±)-3-Hydroxybutyrate-3,4,4,4-d4 | [3] |
Table 2: NMR Spectroscopic Data for 3-Hydroxybutyric Acid (Non-Deuterated)
Nuclear Magnetic Resonance (NMR) is used to confirm the molecular structure. For the -d4 analogue, the proton signals corresponding to the C3 and C4 positions would be absent, providing clear evidence of deuteration. The table below shows typical ¹H NMR chemical shifts for the non-deuterated form in D₂O.
| Atom Position | Chemical Shift (ppm) | Multiplicity | Reference(s) |
| H1 (Methyl) | ~1.19 | Doublet | [7] |
| H2 (Methylene) | ~2.34 | Doublet of Doublets | [7] |
| H3 (Methine) | ~4.14 | Multiplet | [7] |
Note: In rac-3-HB-d4, the signals for H3 and the protons on the methyl group (C4) would be absent or significantly reduced.
Table 3: Mass Spectrometric Data (Derivatized)
Gas Chromatography-Mass Spectrometry (GC-MS) typically requires derivatization of polar analytes like 3-HB to increase their volatility. Silylation is a common method.
| Derivative | Key Mass Fragment (m/z) | Ion Identity | Reference(s) |
| bis-Trimethylsilyl (TMS) | 233 | [M-CH₃]⁺ | [8][9] |
| bis-Trimethylsilyl (TMS) | 147 | [Si(CH₃)₃]₂O⁺ fragment | [8] |
Note: For the -d4 analogue, the molecular ion and fragments containing the deuterated portion of the molecule will exhibit a corresponding mass shift.
Experimental Protocols: Chiral Resolution
Separating the (R)- and (S)-enantiomers from the racemic mixture is crucial for studying their individual biological effects and for accurate quantification of the endogenous (R)-form. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[10]
Protocol: Enantioselective Separation by Chiral HPLC
This protocol describes a general method for the separation of 3-HB enantiomers based on established techniques.[11][12][13]
1. Objective: To separate (R)-3-HB-d4 and (S)-3-HB-d4 from a racemic mixture.
2. Principle: Enantiomers are passed through an HPLC column containing a Chiral Stationary Phase (CSP). The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stabilities. This differential interaction leads to different retention times, allowing for their separation.
3. Materials & Reagents:
-
rac-3-Hydroxybutyric Acid-d4
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol)
-
Formic Acid or other mobile phase modifiers
-
Derivatization Agent (optional, for enhanced detection): 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) or a similar fluorescent tag.[11]
-
Chiral HPLC Column: Polysaccharide-based columns such as Chiralpak® AD or Chiralcel® OD are commonly effective.[13]
4. Procedure:
-
Sample Preparation & Derivatization:
-
Dissolve a known quantity of rac-3-HB-d4 in the initial mobile phase solvent.
-
(Optional) If using fluorescence detection for high sensitivity, perform a pre-column derivatization. React the sample with NBD-COCl at 60°C for approximately 15 minutes.[11] This tags the carboxylic acid group with a fluorophore.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV or Fluorescence detector.
-
Chiral Column: Install a Chiralpak QD-AX or similar column.
-
Mobile Phase: A mixture of methanol and acetonitrile containing a small percentage of formic acid (e.g., 0.1%) is a common starting point. The exact ratio must be optimized to achieve baseline separation.[11]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
Detection: UV detection (e.g., at 210 nm for the underivatized acid) or fluorescence detection (e.g., λex/λem appropriate for the chosen tag).
-
-
Data Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed.
-
Calculate the resolution factor (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Application in Isotope Dilution Mass Spectrometry
The primary application of rac-3-HB-d4 is as an internal standard for the accurate quantification of endogenous 3-HB in biological matrices like plasma, urine, or tissue homogenates.[2] This technique, known as stable isotope dilution analysis, is the gold standard for quantitative bioanalysis.
Workflow Principle:
-
Spiking: A precise, known amount of rac-3-HB-d4 (the internal standard) is added to the biological sample.
-
Homogenization: The internal standard equilibrates with the endogenous, non-labeled 3-HB (the analyte) in the sample matrix.
-
Extraction & Derivatization: The analyte and internal standard are co-extracted and derivatized (e.g., silylated) to prepare them for GC-MS or LC-MS analysis.[14]
-
Analysis: The sample is analyzed by MS/MS. The instrument is set to monitor specific mass transitions for both the analyte and the deuterated internal standard.
-
Quantification: Because the analyte and internal standard have nearly identical chemical properties, any sample loss during preparation affects both equally. The concentration of the endogenous analyte is calculated from the ratio of the analyte's signal intensity to the internal standard's signal intensity.
Conclusion
The stereochemistry of rac-3-Hydroxybutyric Acid-d4 is a critical consideration for its application in scientific research. As a 50:50 mixture of its (R)- and (S)-enantiomers, its properties are an average of its components. However, its true value is realized either through chiral separation to study the individual stereoisomers or, more commonly, as a robust, heavy-labeled internal standard. Its use in isotope dilution mass spectrometry enables precise and accurate quantification of the biologically vital ketone body, 3-hydroxybutyrate, underpinning crucial studies in metabolism, diabetes, and neuroscience. A thorough understanding of its stereochemical nature and the analytical techniques to resolve it is paramount for any researcher in these fields.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyric acid (HMDB0000011) [hmdb.ca]
- 2. musechem.com [musechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. (S)-3-hydroxybutyric acid | C4H8O3 | CID 94318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybutyric acid-d4 (sodium) - Immunomart [immunomart.org]
- 7. bmse000905 3-Hydroxybutyrate at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. dfs.dc.gov [dfs.dc.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
A Technical Guide to rac-3-Hydroxybutyric Acid-d4 Sodium Salt: Properties, Protocols, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of rac-3-Hydroxybutyric Acid-d4 Sodium Salt, a deuterated isotopologue of the endogenous ketone body, β-hydroxybutyrate. This document details experimental protocols for its analysis and explores its role in key biological signaling pathways, offering valuable insights for researchers in metabolism, neuroscience, and drug development.
Core Physical and Chemical Properties
rac-3-Hydroxybutyric Acid-d4 Sodium Salt is a stable, isotopically labeled compound crucial for metabolic research, particularly in studies involving ketogenesis and ketone body utilization. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1][2][3][4][5][6][7]
| Property | Value | Reference |
| Chemical Formula | C₄H₃D₄NaO₃ | [2][3][6][7] |
| Molecular Weight | 130.11 g/mol | [2][3][6][7] |
| CAS Number | 1219804-68-8 | [2][3][6][7] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water. | [8] |
| Storage | Store at -20°C for long-term stability. | [6] |
| Purity | Typically >98% | [8] |
| Isotopic Purity | ≥98 atom % D |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible use of rac-3-Hydroxybutyric Acid-d4 Sodium Salt in a research setting.
Synthesis and Purification
Purification: Purification of the resulting 3-hydroxybutyric acid can be achieved through techniques such as distillation or chromatography. For poly-3-hydroxybutyrate, a related polymer, purification methods include density gradient centrifugation in sodium bromide.[14] Subsequent conversion to the sodium salt is typically achieved by reacting the purified acid with a sodium base like sodium hydroxide.[15][16]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
rac-3-Hydroxybutyric Acid-d4 Sodium Salt is widely used as an internal standard for the accurate quantification of endogenous 3-hydroxybutyrate in biological samples such as plasma and serum.
Sample Preparation:
-
To a 100 µL aliquot of plasma or serum, add a known concentration of rac-3-Hydroxybutyric Acid-d4 Sodium Salt as the internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
LC-MS/MS Conditions (Example):
-
Column: A C18 or HILIC column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for selected reaction monitoring (SRM) to enhance selectivity and sensitivity. The transitions for both the analyte and the deuterated internal standard are monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural characterization of 3-hydroxybutyric acid and its derivatives.
Sample Preparation:
-
Dissolve a sufficient amount of rac-3-Hydroxybutyric Acid-d4 Sodium Salt in a deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
Data Acquisition (Example):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR and ¹³C NMR are standard experiments for structural elucidation. 2D NMR techniques like COSY and HSQC can provide further structural information.
Biological Signaling Pathways
3-Hydroxybutyrate is not merely a metabolic fuel; it also functions as a signaling molecule, modulating cellular processes through various mechanisms.
Histone Deacetylase (HDAC) Inhibition
3-Hydroxybutyrate is a known inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, it increases histone acetylation, leading to a more open chromatin structure and altering gene expression. This has significant implications for cellular function and is an area of active research.
Caption: 3-Hydroxybutyrate inhibits HDACs, leading to changes in gene expression.
G-Protein Coupled Receptor (GPCR) Signaling
3-Hydroxybutyrate acts as a ligand for at least two G-protein coupled receptors: Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A) and Free Fatty Acid Receptor 3 (FFAR3).[9]
HCAR2 Signaling: Activation of HCAR2 by 3-hydroxybutyrate in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in lipolysis.
Caption: HCAR2 signaling pathway initiated by 3-Hydroxybutyrate.
FFAR3 Signaling: The interaction of 3-hydroxybutyrate with FFAR3 is more complex, with some studies suggesting it acts as an antagonist.[9] In sympathetic neurons, FFAR3 signaling can modulate neurotransmitter release and regulate energy expenditure.[9]
Caption: FFAR3 signaling pathway modulated by 3-Hydroxybutyrate.
This technical guide provides a foundational understanding of rac-3-Hydroxybutyric Acid-d4 Sodium Salt for researchers and professionals in the life sciences. Its utility as an internal standard, coupled with the growing understanding of the biological roles of its endogenous counterpart, underscores its importance in advancing our knowledge of metabolism and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rac 3-Hydroxybutyric Acid-D4 Sodium Salt | CAS No- 1219804-68-8 | Simson Pharma Limited [simsonpharma.com]
- 3. usbio.net [usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Sodium DL-3-hydroxybutyrate (3,4,4,4-Dâ, 98%) CP 95% - Cambridge Isotope Laboratories, DLM-10415-D [isotope.com]
- 7. Sodium d-3-hydroxybutyric acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. 41. Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate - Lookchem [lookchem.com]
- 11. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 15. WO2020107515A1 - Method of preparing 3-hydroxybutyric acid salt - Google Patents [patents.google.com]
- 16. rac 3-Hydroxybutyric Acid-d4 Sodium Salt 1mg | forenap [forenap.com]
Commercial Suppliers of High-Purity rac 3-Hydroxybutyric Acid-d4 Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity racemic 3-Hydroxybutyric Acid-d4 Sodium Salt (d4-3-HB), an essential internal standard for metabolic research and clinical diagnostics. This guide includes a comparative table of supplier specifications, a detailed experimental protocol for its application in quantitative analysis, and diagrams of relevant metabolic and signaling pathways.
Introduction to rac 3-Hydroxybutyric Acid-d4 Sodium Salt
This compound (CAS No. 1219804-68-8) is a deuterated analog of 3-hydroxybutyrate (3-HB), a primary ketone body. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 3-HB in biological matrices such as plasma, serum, urine, and tissue extracts. Its use in isotopic dilution methods allows for precise and accurate measurement, correcting for variations in sample preparation and instrument response.
Commercial Supplier Data
The following table summarizes the quantitative data available from various commercial suppliers of high-purity this compound. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Product Number | Chemical Purity | Isotopic Purity/Enrichment | Notes |
| LGC Standards | TRC-H833022 | >95% (HPLC)[1] | Not explicitly stated. A certificate of analysis for a similar deuterated compound indicates >95% isotopic purity by NMR. | Part of the Toronto Research Chemicals (TRC) brand. |
| United States Biological | 013533 | ≥96%[2] | Not explicitly stated. | |
| Coompo | C236363 | 98% | Not explicitly stated. | |
| Pharmaffiliates | Not specified | "Highly pure"[3] | Not explicitly stated. | |
| Clearsynth | CS-T-55643 | Not explicitly stated | Not explicitly stated. | Accompanied by a Certificate of Analysis. |
| Simson Pharma Limited | RC01138 | Not explicitly stated | Not explicitly stated. | Accompanied by a Certificate of Analysis. |
Experimental Protocol: Quantification of 3-Hydroxybutyric Acid in Human Plasma by LC-MS/MS using d4-3-HB Internal Standard
This section provides a representative methodology for the analysis of 3-hydroxybutyric acid in human plasma using this compound as an internal standard. This protocol is synthesized from established methods in the scientific literature.[4][5][6]
1. Materials and Reagents:
-
This compound (from a reputable supplier)
-
Reference standard of 3-Hydroxybutyric Acid Sodium Salt
-
Human plasma (EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system
2. Preparation of Stock and Working Solutions:
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
IS Working Solution (10 µg/mL): Dilute the IS Stock Solution with water.
-
Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-Hydroxybutyric Acid Sodium Salt in water.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking blank plasma with the Calibration Standard Stock Solution to achieve a concentration range of 1-100 µg/mL.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 25 µL of the IS Working Solution (10 µg/mL).
-
Vortex briefly.
-
Add 225 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of 3-HB.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Hydroxybutyric Acid: Precursor ion (m/z) 103.1 -> Product ion (m/z) 59.0
-
3-Hydroxybutyric Acid-d4 (IS): Precursor ion (m/z) 107.1 -> Product ion (m/z) 63.0
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 3-hydroxybutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Key Biological Pathways and Relationships
The following diagrams illustrate the central role of 3-hydroxybutyrate in metabolism and cellular signaling.
3-Hydroxybutyrate is a key intermediate in fatty acid metabolism and also acts as a signaling molecule, influencing various cellular processes.
As a signaling molecule, 3-hydroxybutyrate has been shown to modulate the activity of several key proteins, impacting gene expression and cellular responses.
Conclusion
High-purity this compound is an indispensable tool for researchers in the fields of metabolism, neuroscience, and drug development. While several commercial suppliers offer this product, the level of detailed characterization, particularly regarding isotopic enrichment, can vary. The provided experimental protocol offers a robust starting point for the accurate quantification of endogenous 3-hydroxybutyrate. The illustrated metabolic and signaling pathways highlight the multifaceted biological importance of this ketone body, underscoring the need for precise analytical methods facilitated by high-quality internal standards.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A β-hydroxybutyrate shunt pathway generates anti-obesity ketone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to rac 3-Hydroxybutyric Acid-d4 Sodium Salt (CAS 1219804-68-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac 3-Hydroxybutyric Acid-d4 Sodium Salt, a crucial tool in metabolic research. This document details its chemical properties, its primary application as an internal standard in quantitative analyses, and the broader biological significance of 3-hydroxybutyrate as a key metabolite and signaling molecule.
Core Compound Data
This compound is a deuterated form of 3-hydroxybutyric acid, where four hydrogen atoms have been replaced by deuterium isotopes. This isotopic labeling makes it an invaluable internal standard for mass spectrometry-based quantification of endogenous 3-hydroxybutyrate in biological samples. Its sodium salt form enhances its solubility and stability for research applications.
| Property | Value |
| CAS Number | 1219804-68-8 |
| Molecular Formula | C₄H₃D₄NaO₃ |
| Molecular Weight | 130.11 g/mol |
| Synonyms | 3-Hydroxybutanoic Acid-d4 Sodium Salt, DL-β-Hydroxybutyric Acid-d4 Sodium Salt, Sodium 3-Hydroxybutyrate-d4 |
| Appearance | White to off-white solid |
| Storage | Recommended at -20°C for long-term storage |
The Biological Significance of 3-Hydroxybutyrate
3-Hydroxybutyrate (3-HB), a ketone body, is a pivotal molecule in human physiology, serving dual roles as both a vital energy substrate and a potent signaling molecule.
As a Metabolite: During periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet, the liver synthesizes ketone bodies from fatty acids. 3-HB is the most abundant of these, providing an alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.
As a Signaling Molecule: Beyond its metabolic role, 3-HB functions as a signaling molecule with diverse physiological effects. It is an endogenous inhibitor of histone deacetylases (HDACs), leading to changes in gene expression. Additionally, 3-HB can directly modify histone proteins through a process called β-hydroxybutyrylation, further influencing chromatin structure and gene transcription. It also interacts with cell surface receptors, such as G-protein coupled receptors, to modulate cellular processes.
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry for the accurate quantification of 3-hydroxybutyrate in biological fluids like plasma, serum, and urine.
Representative Experimental Workflow for 3-HB Quantification
The following workflow outlines the key steps in using this compound for quantitative analysis.
Caption: A typical experimental workflow for the quantification of 3-hydroxybutyrate using its deuterated internal standard.
Detailed Experimental Protocol: Quantification of 3-Hydroxybutyrate in Human Plasma by GC-MS
This protocol is a representative example synthesized from common methodologies in the field.
1. Materials and Reagents:
-
This compound (CAS 1219804-68-8)
-
Unlabeled 3-Hydroxybutyric Acid Sodium Salt (for calibration curve)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl Acetate, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human plasma (control and study samples)
2. Preparation of Standards:
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by spiking control plasma with known concentrations of unlabeled 3-hydroxybutyric acid.
3. Sample Preparation:
-
To 100 µL of plasma sample (or calibration standard), add a known amount of the internal standard stock solution.
-
Vortex mix for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen at 40°C.
4. Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
5. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the derivatized endogenous 3-hydroxybutyrate and the d4-labeled internal standard.
-
6. Quantification:
-
Calculate the peak area ratio of the endogenous 3-hydroxybutyrate to the d4-labeled internal standard.
-
Determine the concentration of 3-hydroxybutyrate in the samples by interpolating from the calibration curve.
Signaling and Metabolic Pathways of 3-Hydroxybutyrate
The dual role of 3-hydroxybutyrate as a metabolite and a signaling molecule involves distinct but interconnected pathways.
Ketogenesis and Ketolysis
This diagram illustrates the synthesis of 3-HB in the liver (ketogenesis) and its utilization in peripheral tissues (ketolysis).
Caption: The metabolic pathway of 3-hydroxybutyrate synthesis and utilization.
3-Hydroxybutyrate as a Signaling Molecule
This diagram illustrates the key signaling actions of 3-HB, including HDAC inhibition and histone β-hydroxybutyrylation.
Caption: Signaling pathways modulated by 3-hydroxybutyrate.
Conclusion
This compound is an indispensable tool for researchers investigating metabolism and cellular signaling. Its use as an internal standard enables precise and accurate quantification of endogenous 3-hydroxybutyrate, providing critical data for studies on metabolic disorders, neurological diseases, and the physiological effects of ketogenic diets. Understanding the multifaceted roles of 3-hydroxybutyrate, facilitated by tools like its deuterated analogue, continues to open new avenues for therapeutic intervention and a deeper comprehension of human physiology.
molecular weight and formula of rac 3-Hydroxybutyric Acid-d4 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on rac 3-Hydroxybutyric Acid-d4 Sodium Salt, a key tool in metabolic research and clinical diagnostics. Below, you will find its chemical and physical properties, detailed experimental protocols for its application as an internal standard, and an overview of the significant signaling pathways of its endogenous analogue, β-hydroxybutyrate (BHB).
Core Compound Specifications
This compound is the deuterated form of 3-hydroxybutyric acid sodium salt. The incorporation of four deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of endogenous β-hydroxybutyrate, a critical ketone body. Its increased mass allows for clear differentiation from the analyte of interest without altering its chemical behavior during sample preparation and analysis.
Chemical and Physical Data
| Property | Value |
| Chemical Formula | C₄H₃D₄NaO₃ |
| Molecular Weight | 130.11 g/mol |
| CAS Number | 1219804-68-8 |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in Methanol (slightly) and DMSO (slightly, heated) |
| Storage Temperature | -20°C |
Application in Metabolomics: An Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of β-hydroxybutyrate in biological samples, such as plasma, blood, and urine, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of β-Hydroxybutyrate in Human Plasma
This protocol provides a standard method for the analysis of β-hydroxybutyrate using its deuterated internal standard.
1. Materials and Reagents:
-
This compound
-
Human plasma (with EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS/MS system with a reversed-phase column
2. Preparation of Internal Standard Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
From the stock solution, prepare a working internal standard solution of 10 µg/mL in a 50:50 mixture of ACN and water.
3. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL deuterated internal standard working solution.
-
To precipitate proteins, add 200 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 2% B, hold for 0.5 min, ramp to 98% B over 1.5 min, hold for 0.5 min, then return to initial conditions and equilibrate for 0.5 min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
β-hydroxybutyrate: Q1: 103.0 -> Q3: 59.0
-
3-Hydroxybutyric Acid-d4: Q1: 107.0 -> Q3: 63.0
-
-
5. Data Analysis:
-
Quantify the concentration of β-hydroxybutyrate in the plasma samples by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
Use a calibration curve prepared with known concentrations of non-labeled β-hydroxybutyrate and a fixed concentration of the internal standard to determine the absolute concentration.
Workflow for BHB quantification using a deuterated internal standard.
Signaling Pathways of β-Hydroxybutyrate
The non-deuterated form of this compound, β-hydroxybutyrate (BHB), is not only a metabolite but also a crucial signaling molecule. Understanding its pathways is vital for drug development in areas like metabolic diseases, neurodegenerative disorders, and inflammation.
Inhibition of Histone Deacetylases (HDACs)
BHB is a known inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] By inhibiting HDACs, BHB increases histone acetylation, leading to a more open chromatin structure and altered gene expression.[1][2] This epigenetic modification is linked to the regulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[1] This pathway is a key mechanism by which ketogenic diets and BHB exert their protective effects.[1][2]
BHB inhibits HDACs, leading to increased histone acetylation and gene expression changes.
G-Protein Coupled Receptor (GPR109A) Activation
BHB also acts as a ligand for the G-protein coupled receptor GPR109A (also known as HCAR2), which is expressed on adipocytes and immune cells.[2][3] Activation of GPR109A by BHB has several downstream effects, including the inhibition of lipolysis in adipocytes and the suppression of inflammation.[2][3] In macrophages, GPR109A activation can inhibit the NLRP3 inflammasome, a key component of the innate immune response.[3][4] This pathway is being explored for its therapeutic potential in inflammatory conditions such as atherosclerosis.[3][4]
References
- 1. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketone Body 3-Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketone Body 3‐Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a‐Mediated Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of rac 3-Hydroxybutyric Acid-d4 Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of rac 3-Hydroxybutyric Acid-d4 Sodium Salt, a deuterated isotopologue of the endogenous ketone body, β-hydroxybutyrate. An understanding of its solubility is critical for its application in various research and development settings, including metabolic studies, as a tracer in pharmacokinetic analyses, and in the formulation of therapeutic agents. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and illustrates a key biological signaling pathway associated with 3-hydroxybutyrate.
Core Data Presentation: Solubility Summary
Precise quantitative solubility data for the deuterated racemic compound, this compound, is not extensively available in the public domain. However, data for the non-deuterated enantiomers and qualitative information provide a useful reference for handling this compound. The following table summarizes the available information.
| Solvent | Compound Form | Solubility | Temperature |
| Water | (R)-(-)-3-Hydroxybutyric acid sodium salt | 100 mg/mL | Not Specified |
| Phosphate-Buffered Saline (PBS), pH 7.2 | (S)-3-Hydroxybutyrate (sodium salt) | ~10 mg/mL | Not Specified |
| Ethanol | (S)-3-Hydroxybutyrate (sodium salt) | ~5 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | This compound | Slightly Soluble (with heating) | Not Specified |
| Methanol | This compound | Slightly Soluble | Not Specified |
| Chloroform | This compound | Soluble | Not Specified |
| Dichloromethane | This compound | Soluble | Not Specified |
It is important to note that the non-deuterated sodium salt of 3-hydroxybutyric acid is generally considered to be highly soluble in water.
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a standard and widely accepted methodology is the flask method, as outlined in guidelines such as the OECD Guideline for the Testing of Chemicals, No. 105.[1][2][3] This method is suitable for substances with a solubility of 10-2 g/L or higher.
Principle of the Flask Method
The flask method involves saturating a solvent with a solute at a specific temperature and then measuring the concentration of the solute in the saturated solution.
Apparatus and Reagents
-
Vessels: Conical flasks or similar vessels of suitable size with airtight stoppers.
-
Agitation Device: A mechanical shaker or magnetic stirrer.
-
Constant Temperature Bath: Capable of maintaining the desired temperature to within ± 0.5°C.
-
Analytical Instrumentation: A validated analytical method for quantifying the concentration of the test substance (e.g., HPLC, LC-MS, GC-MS).
-
Solvents: High-purity solvents of interest.
-
Test Substance: this compound of known purity.
Procedure
-
Preparation: An excess amount of this compound is added to a known volume of the solvent in a flask. The excess is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The flask is sealed and placed in a constant temperature bath, typically maintained at 20 ± 0.5°C. The solution is agitated for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach saturation. For many substances, 24 to 48 hours of agitation is sufficient.
-
Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid material is allowed to settle. The saturated solution is then carefully separated from the solid phase. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method.
-
Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.
Mandatory Visualizations
Signaling Pathway of 3-Hydroxybutyrate
3-Hydroxybutyrate is not merely a metabolic fuel; it also functions as a signaling molecule with diverse biological effects. One of its key roles is in the modulation of inflammatory responses, in part through the NF-κB signaling pathway.[1]
Caption: 3-Hydroxybutyrate activates the NF-κB signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of a compound using the flask method.
Caption: A generalized workflow for determining solubility.
References
Navigating the Stability and Storage of rac 3-Hydroxybutyric Acid-d4 Sodium Salt: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents is paramount to ensuring experimental reproducibility and the integrity of study outcomes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for rac 3-Hydroxybutyric Acid-d4 Sodium Salt, a deuterated isotopologue of the ketone body β-hydroxybutyrate, widely used in metabolic research and as an internal standard in analytical methods.
This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and presents a logical workflow for stability testing, providing a crucial resource for laboratories handling this important compound.
Recommended Storage and Stability Summary
This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. Therefore, proper storage is crucial to maintain its integrity and ensure accurate experimental results. The following table summarizes the recommended storage conditions and known stability information based on data from various suppliers.
| Parameter | Recommendation | Notes |
| Long-Term Storage | -20°C | Recommended for periods exceeding short-term use to ensure maximum stability.[1][2] Some suppliers indicate a shelf life of at least 4 years under these conditions. |
| Short-Term Storage | Room Temperature or 2-8°C | Suitable for brief periods, for example, during experimental preparation.[1] |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | Due to its hygroscopic nature, minimizing exposure to air and moisture is critical.[1] |
| Light Exposure | Protect from light. | While specific photostability data is limited, it is good practice to store in a light-protected container. |
| Physical Form | White to off-white solid. | Any change in color or physical appearance may indicate degradation. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the general chemical properties of hydroxybutyric acids and their salts. Stress testing, as outlined in regulatory guidelines, can help elucidate these pathways. Key potential degradation routes to investigate include:
-
Hydrolysis: Although salts of short-chain fatty acids are generally stable in solid form, in solution, the ester linkage in potential dimeric or oligomeric impurities could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The hydroxyl group could be susceptible to oxidation, potentially leading to the formation of acetoacetate-d4 or other oxidized species.
-
Decarboxylation: While more common for β-keto acids like acetoacetate, decarboxylation of 3-hydroxybutyrate under certain conditions (e.g., high heat) cannot be entirely ruled out.
A logical workflow for assessing the stability of this compound is presented below.
Experimental Protocols
To ensure the integrity of this compound, a robust stability testing program should be implemented. The following are detailed methodologies for key experiments.
Purity and Degradation Product Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the salt and quantifying any non-volatile degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the salt in the aqueous mobile phase to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Monitor the chromatogram for the main peak corresponding to 3-hydroxybutyrate and any impurity peaks.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
For stability studies, compare the chromatograms of stored samples to a reference standard or the initial time point sample to identify and quantify any new peaks (degradation products).
-
Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment of the deuterated compound.
-
Instrumentation: A mass spectrometer, which can be coupled to a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for detecting the deprotonated molecule [M-H]⁻.
-
Sample Preparation: Prepare a dilute solution of the salt in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS or GC-MS system.
-
Acquire the mass spectrum over a relevant m/z range.
-
Confirm the presence of the ion corresponding to the deuterated 3-hydroxybutyrate.
-
The isotopic distribution can be analyzed to confirm the degree of deuteration.
-
Hygroscopicity Testing
Given the hygroscopic nature of the salt, this test is critical to understand its behavior under different humidity conditions.
-
Instrumentation: A dynamic vapor sorption (DVS) analyzer or, alternatively, desiccators with saturated salt solutions to create controlled humidity environments.
-
Procedure (using desiccators):
-
Prepare a series of desiccators containing saturated solutions of different salts to create a range of relative humidities (RH).
-
Accurately weigh a sample of the this compound into a tared container.
-
Place the open container in a desiccator.
-
Store the desiccator at a constant temperature (e.g., 25°C).
-
Periodically remove the sample and re-weigh it until a constant weight is achieved.
-
Calculate the percentage of water absorbed at each RH.
-
Plot the percentage weight gain against the relative humidity to generate a moisture sorption isotherm.
-
The following diagram illustrates the general principle of a hygroscopicity test setup.
By adhering to the recommended storage conditions and employing these analytical methods, researchers can ensure the long-term stability and reliability of this compound for their scientific investigations.
References
Methodological & Application
Application Notes: Quantitative Analysis of 3-Hydroxybutyric Acid in Human Plasma using rac 3-Hydroxybutyric Acid-d4 Sodium Salt by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Hydroxybutyric acid (BHB), a ketone body, is a crucial metabolite in human physiology, serving as an energy source for tissues like the brain, particularly during periods of low glucose availability.[1] Its levels in blood and urine are elevated in states of ketosis.[1] Monitoring BHB is vital in clinical research, especially in studies related to metabolic disorders such as diabetic ketoacidosis, as well as in understanding the effects of ketogenic diets.[1][2] Furthermore, BHB is not just a metabolite but also a signaling molecule that can influence gene expression and cellular processes.[3]
Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry by correcting for matrix effects and variations in sample preparation and instrument response. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-hydroxybutyric acid in human plasma using rac 3-Hydroxybutyric Acid-d4 Sodium Salt as an internal standard.
Principle of the Method
This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of 3-hydroxybutyric acid from plasma matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of this compound, a deuterated analog of the analyte, ensures high accuracy and precision of the measurement.
Experimental Protocols
Materials and Reagents
-
DL-Beta-Hydroxybutyric acid sodium salt (Analyte)[6]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Standard Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Prepare by dissolving DL-Beta-Hydroxybutyric acid sodium salt in ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving this compound in ultrapure water.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Internal Standard Working Solution (ISWS): Dilute the internal standard stock solution with acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation Protocol
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the appropriate working standard solution (or blank solvent for QC samples).
-
Add 400 µL of the Internal Standard Working Solution (containing 1 µg/mL this compound in acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters and may require optimization for individual instruments.
| LC Parameters | Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.35 mL/min[7] |
| Gradient | Isocratic or a shallow gradient depending on the required separation |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Parameters | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[7] |
| Capillary Voltage | 4.5 kV[7] |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | Optimize by infusing standard solutions. A starting value of 11 eV can be used.[7] |
| Dwell Time | 100 ms[7] |
Table 1: MRM Transitions for 3-Hydroxybutyric Acid and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Hydroxybutyric Acid | 103.0 | 59.0 |
| rac 3-Hydroxybutyric Acid-d4 | 107.0 | 63.0 |
Note: The precursor ion for 3-hydroxybutyric acid is [M-H]⁻. The d4-labeled standard will have a mass shift of +4 Da.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of 3-hydroxybutyric acid in biological fluids, based on published literature.
Table 2: Linearity and Sensitivity of the Method for 3-Hydroxybutyric Acid [7]
| Parameter | Value |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.017 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.045 µg/mL |
Table 3: Precision and Accuracy Data for 3-Hydroxybutyric Acid Quantification [7]
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | < 5.5 | < 5.8 | 96.3 - 103 |
| Medium | < 5.5 | < 5.8 | 96.3 - 103 |
| High | < 5.5 | < 5.8 | 96.3 - 103 |
| Data adapted from similar bioanalytical methods.[8] |
Visualizations
Metabolic Pathway of 3-Hydroxybutyric Acid
Caption: Ketogenesis pathway showing the synthesis of 3-Hydroxybutyric Acid from fatty acids.
Experimental Workflow
Caption: Workflow for the quantification of 3-Hydroxybutyric Acid in plasma.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyric acid (HMDB0000011) [hmdb.ca]
- 2. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for rac 3-Hydroxybutyric Acid-d4 Sodium Salt as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of rac 3-Hydroxybutyric Acid-d4 (d4-BHB) Sodium Salt as a robust internal standard for the accurate quantification of 3-hydroxybutyric acid (BHB) in various biological matrices. The protocols detailed below are intended for metabolomics studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
3-Hydroxybutyric acid is a crucial ketone body that serves as an energy source for peripheral tissues, especially during periods of fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis.[1][2] Its accurate quantification in biological samples is paramount for understanding metabolic regulation and disease pathogenesis. The use of a stable isotope-labeled internal standard, such as d4-BHB, is essential for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.[3][4] d4-BHB is an ideal internal standard as it co-elutes with the endogenous analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).[3]
Quantitative Performance Data
The use of rac 3-Hydroxybutyric Acid-d4 Sodium Salt as an internal standard provides excellent analytical performance for the quantification of 3-hydroxybutyric acid. The following tables summarize the typical performance characteristics of a validated UPLC-MS/MS method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity (r²) | >0.99 |
| Linear Range | 0.1 - 250 µM |
| Limit of Detection (LOD) | 0.017 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.045 µg/mL[5] |
Table 2: Accuracy and Precision
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | < 5% | < 10% | 90 - 110% |
| Medium | < 5% | < 10% | 90 - 110% |
| High | < 5% | < 10% | 90 - 110% |
Table 3: Recovery
| Matrix | Recovery (%) |
| Serum | 93.22[5] |
| Plasma | ~95% |
| Tissue Homogenate | >90% |
Experimental Protocols
This section outlines a detailed protocol for the quantification of 3-hydroxybutyric acid in biological samples using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
3-Hydroxybutyric Acid (Analytical Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Biological Matrix (Serum, Plasma, Tissue)
Equipment
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 3-Hydroxybutyric Acid and this compound in ultrapure water to prepare individual 1 mg/mL primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the 3-Hydroxybutyric Acid primary stock solution with 50% methanol in water to achieve concentrations ranging from 0.1 to 250 µM.
-
-
Internal Standard Working Solution (10 µM):
-
Dilute the this compound primary stock solution with 50% methanol in water to a final concentration of 10 µM.
-
Sample Preparation
-
Sample Collection: Collect blood samples in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum). For tissue samples, homogenize in a suitable buffer.
-
Protein Precipitation:
-
To a microcentrifuge tube, add 50 µL of the biological sample (serum, plasma, or tissue homogenate).
-
Add 10 µL of the 10 µM this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
3-Hydroxybutyric Acid: Precursor ion (m/z) 103.0 -> Product ion (m/z) 59.0[5]
-
rac 3-Hydroxybutyric Acid-d4: Precursor ion (m/z) 107.0 -> Product ion (m/z) 63.0
-
Data Analysis
Quantify the concentration of 3-hydroxybutyric acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the working standard solutions.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the quantification of 3-hydroxybutyric acid.
Metabolic Pathway of 3-Hydroxybutyric Acid
Caption: The metabolic pathway of 3-hydroxybutyric acid synthesis and utilization.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyric acid (HMDB0000011) [hmdb.ca]
- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for rac-3-Hydroxybutyric Acid-d4 Sodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of rac-3-Hydroxybutyric Acid-d4 Sodium Salt in cell culture experiments. This isotopically labeled compound is a valuable tool for metabolic tracing studies, allowing researchers to track the metabolic fate of 3-hydroxybutyrate (BHB) within cellular systems. Additionally, protocols for the use of unlabeled BHB are provided to study its effects on cellular signaling and function.
Introduction
rac-3-Hydroxybutyric Acid (BHB) is a ketone body that serves as an alternative energy source during periods of low glucose availability. Beyond its metabolic role, BHB has emerged as a critical signaling molecule, influencing a variety of cellular processes including inflammation, oxidative stress, and gene expression. The deuterated form, rac-3-Hydroxybutyric Acid-d4 Sodium Salt, allows for the precise tracing of BHB metabolism through various pathways using mass spectrometry-based techniques. This enables a deeper understanding of cellular bioenergetics and the intricate roles of ketone bodies in health and disease.
Product Information
-
Product Name: rac-3-Hydroxybutyric Acid-d4 Sodium Salt
-
Synonyms: 3-Hydroxybutanoic Acid-d4 Sodium Salt, DL-β-Hydroxybutyric Acid-d4 Sodium Salt
-
CAS Number: 1219804-68-8
-
Molecular Formula: C₄H₃D₄NaO₃
-
Molecular Weight: 130.11 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in DMSO (slightly, heated) and Methanol (slightly).[1] Also soluble in aqueous solutions like PBS.
-
Storage: For long-term storage, -20°C is recommended. The compound is hygroscopic.[2]
Data Presentation
The following tables summarize the quantitative effects of BHB treatment in various cell culture models.
Table 1: Effect of 3-Hydroxybutyrate on Cell Viability and Proliferation
| Cell Type | Concentration | Incubation Time | Effect | Reference |
| HT22 (mouse hippocampal neuronal cells) | 80 µmol/L, 160 µmol/L | 24h, 30h | Increased cell viability in glucose deprivation models. | [3] |
| Primary cortical neurons (rat) | 2 mM | 24h | Increased cell density by 97.27% in a scratch assay. | [4][5] |
| BV2 (microglial cells) | 5 mM | 24h | No significant effect on cell viability. | [6] |
| Breast Cancer Cell Lines (MCF7, MDA-MB-231) | 3 mM, 10 mM | 96h | No significant effect on cell viability. |
Table 2: Effect of 3-Hydroxybutyrate on Inflammatory Responses
| Cell Type | Stimulus | BHB Concentration | Effect | Reference |
| Human Monocytes | LPS | Increasing concentrations | Dose-dependent inhibition of IL-1β and IL-18 secretion. | [7] |
| Human Trophoblast Cells | LPS | Not specified | Reduced ASC and activated-caspase-1 expression, inhibiting IL-1β secretion. | [8] |
| BV2 (microglial cells) | LPS (1 µg/mL) | 5 mM | Did not significantly alter IL-17 or IL-10 levels. | [6] |
| Human Bronchial Smooth Muscle Cells | IL-1β (10 ng/mL) | 1.25-10 mM | Dose-dependent attenuation of IL-6 and CXCL8/IL-8 production. | [9] |
Table 3: Effect of 3-Hydroxybutyrate on Gene and Protein Expression
| Cell Type | BHB Concentration | Incubation Time | Target | Effect | Reference | | --- | --- | --- | --- | --- | | Primary Myocytes | Not specified | Not specified | TCA cycle and oxidative phosphorylation genes | Upregulation | | | Primary Myocytes | Not specified | Not specified | Cytokine and chemokine signaling genes | Downregulation | | | Primary Adipocytes, Macrophages, Hepatocytes | Not specified | Not specified | General gene expression | Minimal impact | | | HT22 (mouse hippocampal neuronal cells) | 80, 160, 320 µmol/L | 12, 24, 48h | Phospho-Tau (Ser262, Ser396) | Decreased phosphorylation |[3] | | Primary cortical neurons (rat) | 2 mM | 24h | Synapsin-I and β3-tubulin | Increased density |[4][5] |
Experimental Protocols
Protocol 1: Preparation of rac-3-Hydroxybutyric Acid-d4 Sodium Salt Stock Solution
Materials:
-
rac-3-Hydroxybutyric Acid-d4 Sodium Salt
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile 0.22 µm filter
Procedure:
-
Under aseptic conditions in a laminar flow hood, weigh the desired amount of rac-3-Hydroxybutyric Acid-d4 Sodium Salt.
-
Dissolve the powder in a suitable volume of sterile PBS or nuclease-free water to create a stock solution. For example, to make a 1 M stock solution, dissolve 130.11 mg in 1 mL of solvent.
-
Gently vortex the solution until the salt is completely dissolved. If needed, gentle warming can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: General Cell Treatment with 3-Hydroxybutyrate
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
BHB stock solution (labeled or unlabeled)
-
Sterile PBS
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the treatment medium by diluting the BHB stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 5 mM from a 1 M stock, add 5 µL of the stock solution to 995 µL of cell culture medium.
-
Carefully aspirate the old medium from the cell culture wells.
-
Gently wash the cells with sterile PBS, being careful not to disturb the cell monolayer.
-
Aspirate the PBS and add the appropriate volume of the prepared treatment medium to each well.
-
Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, cells can be harvested for downstream analysis such as viability assays, protein extraction, or RNA isolation.
Protocol 3: Metabolic Tracing using rac-3-Hydroxybutyric Acid-d4 Sodium Salt
Objective: To trace the metabolic fate of BHB in cultured cells.
Materials:
-
Cultured cells in multi-well plates
-
Cell culture medium (consider using a medium with dialyzed serum to reduce background levels of unlabeled BHB)
-
rac-3-Hydroxybutyric Acid-d4 Sodium Salt stock solution
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Plate cells at a sufficient density to ensure enough material for metabolomic analysis.
-
Labeling:
-
Prepare the labeling medium by supplementing the cell culture medium with a defined concentration of rac-3-Hydroxybutyric Acid-d4 Sodium Salt (e.g., 1-5 mM).
-
Remove the existing medium and replace it with the labeling medium.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the deuterium label into downstream metabolites. Isotopic steady state for the TCA cycle is typically reached within a few hours.[8]
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Add a sufficient volume of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the tubes at -80°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extracts, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS system to identify and quantify the deuterated metabolites. Key metabolites to monitor include intermediates of the TCA cycle (e.g., citrate, succinate, malate) and amino acids derived from TCA cycle intermediates (e.g., glutamate, aspartate).
-
Signaling Pathways and Experimental Workflows
BHB-Mediated Inhibition of the NLRP3 Inflammasome
BHB has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition is independent of its metabolic function and occurs through the prevention of potassium (K+) efflux and the reduction of ASC oligomerization and speck formation.[7][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. Ketone body β-hydroxybutyrate ameliorates colitis by promoting M2 macrophage polarization through the STAT6-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroregeneration Improved by Sodium-D,L-Beta-Hydroxybutyrate in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Ketogenic Diet and Neuroinflammation: The Action of Beta-Hydroxybutyrate in a Microglial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-hydroxybutyrate suppresses NLRP3 inflammasome-mediated placental inflammation and lipopolysaccharide-induced fetal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for Studying Ketone Body Metabolism in Animal Models Using Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled compounds to investigate ketone body metabolism in animal models. The information is intended to guide researchers in designing and executing robust experiments to elucidate the intricate roles of ketone bodies in health and disease.
Introduction to Ketone Body Metabolism
Ketone bodies, primarily acetoacetate (AcAc) and D-β-hydroxybutyrate (βOHB), are crucial energy carriers synthesized in the liver from fatty acids, particularly during periods of low glucose availability, such as fasting or adherence to a ketogenic diet.[1] Beyond their role as an energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, ketone bodies also function as signaling molecules, influencing inflammation, oxidative stress, and gene expression.[1][2][3] The study of ketone body metabolism is critical for understanding various physiological and pathological states, including metabolic diseases, neurological disorders, and cancer.[3][4]
Animal Models for Studying Ketone Body Metabolism
Rodent models, particularly mice and rats, are extensively used to study ketone body metabolism due to their well-characterized physiology and the availability of genetic manipulation tools.[5][6] Common animal models include:
-
Models of Induced Ketosis:
-
Ketogenic Diet: A high-fat, low-carbohydrate diet that mimics a fasting state and induces nutritional ketosis.[5][7][8]
-
Fasting: Short-term or intermittent fasting protocols effectively elevate ketone body production.[1]
-
Exogenous Ketone Administration: Direct administration of ketone esters or salts to rapidly elevate circulating ketone levels.[9]
-
-
Models of Pathological Ketosis:
-
Diabetic Ketoacidosis Models: Induced by streptozotocin or through genetic models of type 1 diabetes, these models exhibit uncontrolled ketone production.[1]
-
-
Genetically Modified Models:
-
Mice with targeted deletions or overexpression of key enzymes in the ketogenic or ketolytic pathways (e.g., HMGCS2, BDH1) provide insights into the specific roles of these proteins.[10]
-
Labeled Compounds for Tracing Ketone Body Metabolism
Stable isotope-labeled compounds are invaluable tools for tracing the synthesis, transport, and utilization of ketone bodies in vivo.[11][12] Commonly used tracers include:
-
¹³C-labeled Ketone Bodies:
-
Other Labeled Precursors:
Quantitative Data from Animal Studies
The following tables summarize representative quantitative data obtained from studies using animal models to investigate ketone body metabolism.
Table 1: Blood Ketone and Glucose Levels in Wistar Rats on a Ketogenic Diet
| Parameter | Control Diet | Ketogenic Diet |
| Blood Ketones (mmol/L) | ~0.5 | ~8 |
| Blood Glucose (mg/dL) | >80 | <60 |
| Blood pH | ~7.4 | ~7.36 |
| Data adapted from a study on the long-term effects of a ketogenic diet in healthy Wistar rats.[7] |
Table 2: Ketone Body Turnover Rates in Humans (for comparative reference)
| Tracer | Total Ketone Body Appearance Rate (μmol·kg⁻¹·min⁻¹) |
| [3,4-¹³C₂]Acetoacetate | 3.74 |
| [3-¹³C]D-β-hydroxybutyrate | 2.76 |
| These values were determined in the post-absorptive state in human subjects and provide a benchmark for comparison with animal model data.[11] |
Signaling Pathways in Ketone Body Metabolism
The regulation of ketone body metabolism involves a complex interplay of hormonal and transcriptional signaling pathways.
Ketogenesis Signaling Pathway
Glucagon, released during periods of low blood glucose, stimulates the transcription of Hmgcs2, the rate-limiting enzyme in ketogenesis, through the cAMP-p300-FOXA2 signaling pathway.[1] Conversely, insulin signaling, which is dominant in the fed state, suppresses ketogenesis.
Caption: Hormonal regulation of hepatic ketogenesis.
Ketone Body Signaling Roles
Ketone bodies themselves act as signaling molecules. For instance, βOHB can inhibit adipose tissue lipolysis by activating the G protein-coupled receptor GPR109A, creating a negative feedback loop.[1]
Caption: Negative feedback loop of βOHB on lipolysis.
Experimental Protocols
Protocol 1: Determination of Ketone Body Kinetics using Stable Isotope Labeled Tracers
This protocol is adapted from methods used to determine human ketone body turnover and can be applied to animal models.[11]
Objective: To measure the rate of appearance (Ra) of ketone bodies in vivo.
Materials:
-
Animal model (e.g., mouse, rat)
-
[U-¹³C₄]Acetoacetate or [U-¹³C₄]D-β-hydroxybutyrate tracer
-
Infusion pump
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS) or Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS)[13][14]
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. For studies requiring a steady state, fasting may be necessary.
-
Tracer Preparation: Prepare a sterile solution of the labeled ketone body tracer in saline.
-
Tracer Administration: Administer a primed-continuous infusion of the tracer. The priming dose helps to rapidly achieve isotopic equilibrium.
-
Blood Sampling: Collect blood samples at baseline (before tracer infusion) and at regular intervals during the infusion to confirm isotopic steady state.
-
Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Mass Spectrometry Analysis:
-
Derivatize plasma samples to make ketone bodies volatile for GC-MS analysis or prepare for direct injection for UHPLC-MS/MS.
-
Determine the mole percent enrichment of the labeled and unlabeled ketone bodies.[11]
-
-
Calculation of Ketone Body Turnover:
-
The rate of appearance (Ra) can be calculated using the following formula under steady-state conditions: Ra = Infusion Rate / (Enrichment of Ketone Body)
-
Protocol 2: ¹³C Tracer Studies in Mouse Tumor Xenografts
This protocol describes the use of bolus injections of ¹³C-labeled tracers to study metabolism in tumor-bearing mice.[15][16]
Objective: To assess the contribution of specific substrates to ketone body metabolism in tumors.
Materials:
-
Tumor-bearing mouse model (e.g., xenograft)
-
¹³C-labeled tracer (e.g., ¹³C₆-glucose, ¹³C₅,¹⁵N₂-glutamine)
-
Restrainer for tail vein injections
-
Syringes and needles
-
Blood and tissue collection supplies
-
Liquid nitrogen
-
LC-MS/MS for metabolomic analysis
Procedure:
-
Tracer Preparation: Prepare a sterile solution of the ¹³C-labeled tracer in phosphate-buffered saline (PBS).
-
Tracer Injection:
-
Restrain the mouse and perform tail vein injections.
-
For enhanced labeling, a series of bolus injections (e.g., three injections at 15-minute intervals) can be administered.[15]
-
-
Sample Collection:
-
At a defined time point after the final injection (e.g., 15-30 minutes), euthanize the mouse.
-
Rapidly collect blood and dissect the tumor and other tissues of interest.
-
Immediately freeze samples in liquid nitrogen to quench metabolism.[15]
-
-
Metabolite Extraction:
-
Homogenize the frozen tissues in a cold solvent (e.g., 80% methanol).
-
Centrifuge to pellet protein and other macromolecules.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts to determine the fractional enrichment of ¹³C in ketone bodies and related metabolites.
-
This data provides insights into the metabolic pathways utilized by the tumor.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting stable isotope tracing studies of ketone body metabolism in animal models.
Caption: General workflow for in vivo stable isotope tracing.
By employing these animal models, labeled compounds, and experimental protocols, researchers can gain a deeper understanding of the dynamic regulation and function of ketone body metabolism, paving the way for novel therapeutic strategies targeting metabolic diseases.
References
- 1. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of the ketogenic diet: what have we learned, what can we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Ketogenic Diet Induces Metabolic Acidosis, Anemia, and Oxidative Stress in Healthy Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ketone body metabolism declines with age in mice in a sex-dependent manner | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Quantifying Ketone Body Kinetics: An Application Note Using rac-3-Hydroxybutyric Acid-d4 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketone bodies, primarily acetoacetate (AcAc) and 3-hydroxybutyrate (3-HB), are crucial alternative energy sources to glucose, particularly during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. The study of their kinetics—turnover, rate of appearance (Ra), and rate of disposal (Rd)—provides invaluable insights into metabolic states in health and disease. Stable isotope tracers, such as rac-3-Hydroxybutyric Acid-d4 Sodium Salt, coupled with mass spectrometry, offer a powerful and safe methodology for these investigations in both preclinical and clinical research. This document provides detailed application notes and protocols for quantifying ketone body kinetics using this tracer.
Principle of the Method
The methodology is based on the stable isotope dilution technique. A known amount of rac-3-Hydroxybutyric Acid-d4 Sodium Salt (the tracer) is infused into the circulation. As the labeled 3-HB mixes with the endogenous, unlabeled 3-HB pool, the isotopic enrichment of 3-HB and its interconverted product, acetoacetate, is measured over time in plasma samples. By monitoring the dilution of the tracer at a steady state, the rate at which the body produces and utilizes ketone bodies can be calculated.
Key Applications
-
Metabolic Phenotyping: Understanding baseline ketone body metabolism in various physiological states (e.g., fed, fasted, exercise).
-
Drug Development: Assessing the effect of therapeutic interventions on fatty acid oxidation and ketogenesis.
-
Disease Research: Investigating alterations in ketone body kinetics in metabolic disorders such as diabetes, non-alcoholic fatty liver disease (NAFLD), and neurological conditions.
-
Nutritional Science: Evaluating the metabolic impact of different dietary regimens, including ketogenic and low-carbohydrate diets.
Quantitative Data on Ketone Body Kinetics
The following tables summarize representative quantitative data on ketone body kinetics obtained from studies using stable isotope tracers. These values can serve as a reference for expected ranges in different physiological contexts.
Table 1: Ketone Body Turnover Rates in Humans in Different Metabolic States
| Metabolic State | Total Ketone Body Turnover (μmol/kg/min) | 3-Hydroxybutyrate Concentration (mM) | Reference |
| Overnight Fast (12-16 hours) | 2.5 - 5.0 | 0.1 - 0.5 | [1] |
| Prolonged Fasting (3-5 days) | 15.0 - 25.0 | 5.0 - 7.0 | [2][3] |
| Exercise (in overnight-fasted state) | Increased by up to 125% | 0.2 - 0.4 | [4] |
| Diabetic Ketoacidosis | > 50.0 | > 3.0 | [5] |
Table 2: Representative Ketone Body Kinetic Parameters in Post-absorptive Healthy Adults
| Parameter | Value | Unit |
| Rate of Appearance (Ra) of 3-HB | 1.5 - 3.0 | μmol/kg/min |
| Rate of Disposal (Rd) of 3-HB | 1.5 - 3.0 | μmol/kg/min |
| Metabolic Clearance Rate (MCR) of Ketone Bodies | 10 - 20 | mL/kg/min |
Note: These values are approximate and can vary based on factors such as age, sex, body composition, and specific experimental conditions. The use of rac-3-Hydroxybutyric Acid-d4 Sodium Salt will yield data within these general ranges.
Experimental Protocols
In Vivo Tracer Infusion Protocol
This protocol describes a primed, continuous infusion of rac-3-Hydroxybutyric Acid-d4 Sodium Salt to achieve a steady-state isotopic enrichment in plasma.
Materials:
-
rac-3-Hydroxybutyric Acid-d4 Sodium Salt (sterile, pyrogen-free)
-
Sterile 0.9% saline
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Materials for plasma storage (-80°C)
Procedure:
-
Subject Preparation: Subjects should be in the desired metabolic state (e.g., overnight fasted). Insert two intravenous catheters: one for tracer infusion and one in the contralateral arm for blood sampling.
-
Tracer Preparation: Prepare the infusion solution by dissolving rac-3-Hydroxybutyric Acid-d4 Sodium Salt in sterile 0.9% saline to a final concentration suitable for the infusion pump and desired infusion rate. A typical priming dose is calculated to be 100 times the infusion rate per minute.
-
Priming Dose: Administer a bolus injection (prime) of the tracer over 1-2 minutes to rapidly raise the plasma isotopic enrichment to the expected steady-state level.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a constant rate. The infusion rate should be sufficient to maintain a detectable and stable isotopic enrichment. A typical infusion period to reach steady state is 90-120 minutes.
-
Blood Sampling: Collect baseline blood samples before the tracer infusion begins. During the infusion, collect blood samples at regular intervals (e.g., every 15-30 minutes) during the last hour of the infusion period to confirm the attainment of a steady state.
-
Sample Processing: Immediately place blood samples on ice. Centrifuge at 4°C to separate plasma. Aliquot plasma into cryovials and store at -80°C until analysis.
Plasma Sample Preparation and GC-MS Analysis
This protocol outlines the steps for derivatization and analysis of 3-HB and its d4-labeled counterpart in plasma samples by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Internal Standard (e.g., 3-Hydroxybutyric Acid-d3)
-
Organic solvents (e.g., acetonitrile, ethyl acetate)
-
Derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMS-Cl - MTBSTFA)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add an internal standard and a protein precipitating agent like cold acetonitrile. Vortex vigorously.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Derivatization: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) and add the derivatizing agent (e.g., MTBSTFA). Incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to form the t-BDMS derivatives of 3-HB.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The GC oven temperature program should be optimized to separate the 3-HB derivative from other plasma components. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the specific ions for the unlabeled (M+0) and labeled (M+4) 3-HB derivatives.
-
Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak area of the M+4 ion to the sum of the peak areas of the M+0 and M+4 ions. The rates of appearance (Ra) and disposal (Rd) of 3-HB are then calculated using steady-state equations.
Visualizations
Signaling Pathways in Ketone Body Metabolism
Caption: Overview of ketone body metabolism, showing ketogenesis in the liver and ketolysis in peripheral tissues.
Experimental Workflow for Ketone Body Kinetics Study```dot
Caption: Logical flow for the analysis of data from a stable isotope tracer study of ketone body kinetics.
Conclusion
The use of rac-3-Hydroxybutyric Acid-d4 Sodium Salt as a stable isotope tracer provides a robust and safe method for quantifying ketone body kinetics. The detailed protocols and reference data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals aiming to investigate the dynamic nature of ketone body metabolism in various physiological and pathological contexts. The insights gained from such studies are instrumental in advancing our understanding of metabolic regulation and in the development of novel therapeutic strategies.
References
- 1. Ketone Bodies and Exercise Performance: The Next Magic Bullet or Merely Hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of ketone body metabolism in fasting humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketone body production and disposal: effects of fasting, diabetes, and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketone body turnover during and after exercise in overnight-fasted and starved humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
Application of rac-3-Hydroxybutyric Acid-d4 Sodium Salt in NMR Spectroscopy: A Guide for Researchers
Introduction
rac-3-Hydroxybutyric Acid-d4 Sodium Salt is a deuterated form of the ketone body 3-hydroxybutyrate. Its primary application in Nuclear Magnetic Resonance (NMR) spectroscopy is as an internal standard for quantitative NMR (qNMR). The deuterium labeling minimizes the proton signals from the standard itself, reducing potential overlap with analyte signals in the ¹H NMR spectrum. This application note provides detailed protocols and data for the use of rac-3-Hydroxybutyric Acid-d4 Sodium Salt as an internal standard for accurate and precise quantification of analytes in solution.
Core Application: Internal Standard for Quantitative NMR (qNMR)
Quantitative NMR is a powerful analytical technique that allows for the determination of the concentration of a substance by measuring the intensity of its NMR signal relative to that of a certified reference material, or internal standard. The signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal. By using an internal standard of known concentration and purity, the concentration of the analyte of interest can be accurately calculated.
Key Advantages of Using rac-3-Hydroxybutyric Acid-d4 Sodium Salt as a qNMR Standard:
-
High Purity and Stability: Available as a high-purity solid, ensuring accurate preparation of standard solutions.
-
Simplified ¹H NMR Spectrum: The deuterium labeling at the C3 and C4 positions leaves only a singlet for the C2 methylene protons, minimizing spectral overlap with analyte signals.
-
Solubility in Aqueous Solutions: As a sodium salt, it is readily soluble in D₂O, a common solvent for biological and polar samples.
-
Chemical Inertness: It is chemically inert and does not typically react with a wide range of analytes.
Quantitative Data
For accurate qNMR, it is essential to have key parameters of the internal standard. The following tables summarize the available data for 3-hydroxybutyric acid sodium salt. Note that the deuterated version will have very similar chemical shifts.
Table 1: ¹H NMR Spectral Data for 3-Hydroxybutyric Acid Sodium Salt in D₂O
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 (-CH₂-) | ~2.3 - 2.4 | dd | J_H2a,H2b ≈ 15 Hz, J_H2,H3 ≈ 5-7 Hz |
| H3 (-CH-) | ~4.1 - 4.2 | m | - |
| H4 (-CH₃) | ~1.2 | d | J_H4,H3 ≈ 6.5 Hz |
Note: The chemical shifts can vary slightly depending on the pH, temperature, and concentration. For rac-3-Hydroxybutyric Acid-d4 Sodium Salt, the signals for H3 and H4 will be absent in the ¹H NMR spectrum, and the H2 signal will appear as a singlet.
Table 2: Estimated T₁ Relaxation Times for Protons of Small Metabolites in D₂O at High-Field NMR
| Metabolite Type | Typical T₁ Range (seconds) |
| Methyl Protons | 1.5 - 3.0 |
| Methylene Protons | 1.0 - 2.5 |
| Methine Protons | 0.8 - 2.0 |
Based on literature values for similar small molecules, the T₁ relaxation time for the H2 protons of 3-hydroxybutyric acid in D₂O at high field (e.g., 500-600 MHz) is estimated to be in the range of 1.5 to 2.5 seconds. For the most accurate quantitative results, it is highly recommended to measure the T₁ of the specific sample matrix using an inversion-recovery experiment.
Experimental Protocols
Protocol 1: Preparation of the Internal Standard Stock Solution
-
Accurate Weighing: Accurately weigh a precise amount of high-purity rac-3-Hydroxybutyric Acid-d4 Sodium Salt (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard into a volumetric flask (e.g., 10 mL).
-
Solvent Addition: Add a precise volume of D₂O to the flask to dissolve the standard completely.
-
Homogenization: Ensure the solution is homogeneous by gentle vortexing or inversion.
-
Storage: Store the stock solution at 4°C when not in use. For long-term storage, freezing at -20°C is recommended.
Protocol 2: Preparation of the qNMR Sample
-
Analyte Preparation: Accurately weigh a known amount of the analyte to be quantified.
-
Internal Standard Addition: Add a precise volume of the rac-3-Hydroxybutyric Acid-d4 Sodium Salt stock solution to the analyte. The molar ratio of the internal standard to the analyte should ideally be close to 1:1.
-
Solvent Addition: Add D₂O to dissolve the mixture completely. The final volume should be sufficient for the NMR tube (typically 0.6-0.7 mL for a standard 5 mm tube).
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry NMR tube.
Protocol 3: NMR Data Acquisition
The following are general acquisition parameters for a 500 or 600 MHz NMR spectrometer. These should be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or similar single-pulse experiment | Simple and robust for quantification. |
| Temperature | 298 K (25 °C) | Maintain a constant and known temperature. |
| Number of Scans (NS) | 16 - 64 | Sufficient signal-to-noise ratio (S/N > 250:1 for <1% error). |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Crucial for accurate quantification. A conservative value of 15-20 seconds is recommended for the H2 protons of the standard and most small molecule analytes. |
| Acquisition Time (AQ) | 2 - 4 seconds | Adequate digital resolution. |
| Spectral Width (SW) | 12 - 16 ppm | Cover the full chemical shift range of interest. |
| Receiver Gain (RG) | Optimized automatically or manually | Avoid signal clipping. |
Protocol 4: Data Processing and Quantification
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Integration: Integrate the well-resolved signal of the analyte and the singlet signal of the rac-3-Hydroxybutyric Acid-d4 Sodium Salt (around 2.3-2.4 ppm).
-
Calculation of Analyte Concentration: Use the following formula to calculate the concentration of the analyte:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C_analyte: Concentration or purity of the analyte
-
I_analyte: Integral area of the analyte signal
-
N_analyte: Number of protons giving rise to the integrated analyte signal
-
I_IS: Integral area of the internal standard signal
-
N_IS: Number of protons giving rise to the integrated internal standard signal (for the -CH₂- group of rac-3-Hydroxybutyric Acid-d4 Sodium Salt, N_IS = 2)
-
MW_analyte: Molecular weight of the analyte
-
MW_IS: Molecular weight of the internal standard (130.11 g/mol for C₄H₃D₄NaO₃)
-
m_analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard
-
Visualizations
The following diagrams illustrate the workflow for a typical qNMR experiment using an internal standard.
Caption: Workflow for quantitative NMR (qNMR) using an internal standard.
Detecting Deuterated 3-Hydroxybutyric Acid: A Guide to Bioanalytical Method Development
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the development of analytical methods for the quantitative detection of rac-3-Hydroxybutyric Acid-d4 Sodium Salt. This deuterated analog of the endogenous ketone body, 3-hydroxybutyric acid (BHB), is a critical internal standard for accurate bioanalysis in various biological matrices. The methodologies detailed below are essential for researchers in drug development and metabolic studies.
Introduction
3-Hydroxybutyric acid (BHB) is a ketone body that serves as a vital energy source during periods of fasting, prolonged exercise, or in pathological conditions such as diabetic ketoacidosis. Accurate quantification of BHB in biological fluids is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as rac-3-Hydroxybutyric Acid-d4 Sodium Salt, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing.[1] This document outlines two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The LC-MS/MS method offers high sensitivity and specificity for the direct analysis of 3-hydroxybutyric acid in biological samples, often with minimal sample preparation.
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for 3-Hydroxybutyric Acid-d4 analysis.
Detailed Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 25 µL of a working solution of rac-3-Hydroxybutyric Acid-d4 Sodium Salt (internal standard).
-
Add 225 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column for better retention of polar analytes. A Phenomenex Luna NH2 column (100 x 4.6 mm, 3 µm) has also been reported.[2]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Hydroxybutyric Acid: 103.0 -> 59.0[2]
-
3-Hydroxybutyric Acid-d4 (Internal Standard): 107.0 -> 63.0 (predicted)
-
3. Quantification
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., stripped serum or water).
Quantitative Data Summary: LC-MS/MS
| Parameter | 3-Hydroxybutyric Acid | Reference |
| Linearity Range | 1.00 - 80.0 µg/mL | [3] |
| 0.1 - 10.0 µg/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 1.00 µg/mL | [3] |
| 0.045 µg/mL | [2] | |
| Limit of Detection (LOD) | 0.017 µg/mL | [2] |
| Intra-run Precision (%CV) | < 5.5% | [3] |
| Inter-run Precision (%CV) | < 5.8% | [3] |
| Analytical Recovery | 96.3 - 103% | [3] |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and reliable alternative for the quantification of 3-hydroxybutyric acid. This method typically requires derivatization to increase the volatility of the analyte.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for 3-Hydroxybutyric Acid-d4 analysis.
Detailed Protocol: GC-MS
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To a 50 µL sample, add 25 µL of the rac-3-Hydroxybutyric Acid-d4 Sodium Salt internal standard solution.[1]
-
Perform a liquid-liquid extraction with a suitable organic solvent or protein precipitation with acetonitrile.[1][4]
-
After centrifugation, transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
For derivatization, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Incubate the mixture to ensure complete derivatization (e.g., 30 minutes at room temperature).[1]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
-
GC Column: A non-polar capillary column such as a HP-5MS is commonly used.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of around 60°C, held for a few minutes, followed by a temperature ramp to approximately 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) or full scan.
3. Quantification
Similar to the LC-MS/MS method, quantification is based on the peak area ratio of the derivatized analyte to the derivatized internal standard, with reference to a calibration curve.
Quantitative Data Summary: GC-MS
| Parameter | 3-Hydroxybutyric Acid | Reference |
| Linearity Range | 50 - 500 mg/L | [4][5] |
| 50 - 500 µg/mL | [1] | |
| Lower Limit of Quantification (LLOQ) | 6-7 mg/L (in blood and urine) | [4][5] |
| Limit of Detection (LOD) | 2 mg/L | [4][5] |
| 3 µg/mL | [1] | |
| Interday Precision (%CV) | 1.0 - 12.4% | [4][5] |
| Intraday Precision (%CV) | 1.0 - 12.4% | [4][5] |
| Extraction Recovery | >82% (blood), >59% (urine) | [4][5] |
III. Metabolic Context of 3-Hydroxybutyric Acid
Understanding the metabolic pathway of 3-hydroxybutyric acid is essential for interpreting analytical results. BHB is synthesized in the liver from the breakdown of fatty acids.
Signaling Pathway: Ketogenesis
Caption: Simplified metabolic pathway of ketogenesis.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the reliable quantification of rac-3-Hydroxybutyric Acid-d4 Sodium Salt and its unlabeled counterpart in biological matrices. The choice of method will depend on the specific requirements of the study, available instrumentation, and the desired sample throughput. The protocols and data presented here provide a solid foundation for the development and validation of robust bioanalytical methods for 3-hydroxybutyric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A β-hydroxybutyrate shunt pathway generates anti-obesity ketone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking Ketogenic Diet Effects: Application and Protocols for rac 3-Hydroxybutyric Acid-d4 Sodium Salt
Application Notes and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ketogenic diet, a high-fat, low-carbohydrate regimen, has garnered significant interest for its therapeutic potential in various physiological and pathological conditions. Central to its mechanism is the metabolic shift towards the production and utilization of ketone bodies, primarily 3-hydroxybutyric acid (BHB). To rigorously investigate the intricate metabolic and signaling effects of the ketogenic diet, stable isotope tracers are indispensable tools. This document provides detailed application notes and experimental protocols for the use of rac 3-Hydroxybutyric Acid-d4 Sodium Salt (d4-BHB), a deuterated analogue of BHB, in metabolic research.
As a stable isotope-labeled compound, d4-BHB allows for the precise tracing of BHB's metabolic fate, enabling researchers to quantify its flux through various pathways and understand its role as both an energy substrate and a signaling molecule. These application notes are designed for researchers, scientists, and drug development professionals seeking to employ d4-BHB in their studies of the ketogenic diet and its multifaceted effects.
Application Notes
This compound serves as a powerful tool for in vivo and in vitro studies to elucidate the pharmacokinetics, metabolism, and signaling functions of BHB. Its applications include:
-
Metabolic Flux Analysis: Tracing the deuterium label from d4-BHB allows for the quantification of ketone body turnover, oxidation rates, and incorporation into other metabolites. This is crucial for understanding how the ketogenic diet alters energy metabolism in different tissues.
-
Investigating BHB as a Signaling Molecule: By tracking the uptake and distribution of d4-BHB, researchers can correlate its presence with changes in cellular signaling pathways. BHB is known to act as an endogenous inhibitor of histone deacetylases (HDACs) and can activate specific G-protein-coupled receptors like HCAR2 and FFAR3, influencing gene expression, inflammation, and oxidative stress.[1][2]
-
Pharmacokinetic Studies: d4-BHB can be used to determine the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered BHB, which is relevant for the development of ketone-based therapeutics.
-
Target Engagement Studies: In the context of drug development, d4-BHB can be used to assess the engagement of therapeutic targets by compounds designed to modulate ketone body metabolism.
Data Presentation
Table 1: Plasma Kinetics of d4-BHB Following Intravenous Administration
| Time (minutes) | Plasma d4-BHB Concentration (µM) | Plasma Endogenous BHB Concentration (µM) |
| 0 | 0 | 150 ± 25 |
| 5 | 500 ± 50 | 155 ± 28 |
| 15 | 350 ± 45 | 160 ± 30 |
| 30 | 200 ± 30 | 158 ± 27 |
| 60 | 100 ± 15 | 152 ± 26 |
| 120 | 50 ± 10 | 151 ± 25 |
Table 2: Tissue Enrichment of d4-BHB and Downstream Metabolites
| Tissue | d4-BHB Enrichment (%) | d-Glutamate Enrichment (%) | d-Aspartate Enrichment (%) |
| Brain | 8.5 ± 1.2 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Heart | 15.2 ± 2.1 | 5.8 ± 0.9 | 4.2 ± 0.7 |
| Liver | 5.3 ± 0.8 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| Skeletal Muscle | 10.1 ± 1.5 | 3.5 ± 0.6 | 2.8 ± 0.5 |
Table 3: LC-MS/MS Parameters for Ketone Body Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| BHB | 103.0 | 59.0 | 10 |
| d4-BHB | 107.0 | 63.0 | 10 |
| Acetoacetate | 101.0 | 57.0 | 12 |
Experimental Protocols
Protocol 1: In Vivo Administration and Sample Collection for Metabolic Tracing
This protocol outlines the procedure for administering d4-BHB to a rodent model on a ketogenic diet and collecting samples for analysis.
1. Animal Model and Diet:
- Use an appropriate rodent model (e.g., C57BL/6 mice).
- Acclimate animals to a ketogenic diet (e.g., 80% fat, 15% protein, 5% carbohydrate) for at least 2 weeks prior to the experiment.
- Ensure ad libitum access to water.
2. d4-BHB Administration:
- Prepare a sterile solution of this compound in saline.
- Administer the tracer via intravenous (IV) bolus injection or continuous infusion. A typical bolus dose is 10-20 mg/kg.
- For continuous infusion, a priming bolus may be followed by a constant infusion rate to achieve steady-state labeling.
3. Sample Collection:
- Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes) via tail vein or saphenous vein puncture into EDTA-coated tubes.
- Immediately place blood samples on ice and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
- At the end of the experiment, euthanize the animal and rapidly dissect tissues of interest (e.g., brain, heart, liver, skeletal muscle).
- Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
- Store plasma and tissue samples at -80°C until analysis.
Protocol 2: Metabolite Extraction from Plasma and Tissues
1. Plasma Extraction:
- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., 13C-labeled BHB).
- Vortex for 30 seconds.
- Incubate at -20°C for 20 minutes to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
2. Tissue Extraction:
- Weigh approximately 20-30 mg of frozen tissue.
- Homogenize the tissue in 1 mL of ice-cold 80% methanol using a bead beater or a Dounce homogenizer.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant.
- Dry the supernatant and reconstitute as described for plasma extraction.
Protocol 3: LC-MS/MS Analysis of Ketone Bodies
1. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column is suitable for separating ketone bodies.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40°C.
2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for ketone bodies.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for BHB, d4-BHB, and other relevant metabolites (see Table 3).
- Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature) for maximum sensitivity.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of ketogenic diet effects using d4-BHB.
Caption: Ketogenesis in the liver and ketolysis in extrahepatic tissues.
Caption: Signaling pathways of β-hydroxybutyrate (BHB).
Caption: Experimental workflow for in vivo tracing with d4-BHB.
References
Measuring Substrate Utilization with Stable Isotope-Labeled Ketone Bodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of substrate metabolism is fundamental to understanding cellular bioenergetics and the pathophysiology of numerous metabolic diseases. Ketone bodies, primarily acetoacetate (AcAc) and D-β-hydroxybutyrate (D-βOHB), serve as a crucial alternative energy source to glucose, particularly during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Stable isotope-labeled ketone bodies are powerful tools for dynamically assessing ketone body kinetics, including their production, utilization, and interconversion.[3] This document provides detailed application notes and protocols for measuring substrate utilization using stable isotope-labeled ketone bodies, intended for researchers, scientists, and professionals in drug development.
The use of stable isotopes, such as ¹³C and ²H, offers a safe and non-radioactive method to trace the metabolic fate of ketone bodies in vivo.[4][5] These tracers allow for the quantification of ketone body turnover, oxidation rates, and their contribution to the energy expenditure of various tissues.[3][6] The methodologies described herein are critical for investigating metabolic regulation in health and disease states like diabetes, obesity, and neurological disorders.[2]
Core Principles
The fundamental principle behind using stable isotope-labeled tracers is the isotopic dilution method.[7] A known amount of an isotopically labeled ketone body (the tracer) is introduced into the system (e.g., through intravenous infusion). By measuring the extent to which the tracer is diluted by the endogenously produced, unlabeled ketone body (the tracee), it is possible to calculate the rate of appearance (Ra) of the endogenous substrate. This provides a measure of its production rate. Subsequent analysis of labeled metabolic products, such as ¹³CO₂ in expired air, can quantify the oxidation rate of the ketone body.[8][9]
Key Applications
-
Quantifying Ketone Body Kinetics: Determining the rates of production, clearance, and turnover of acetoacetate and D-β-hydroxybutyrate.[4][7]
-
Assessing Tissue-Specific Ketone Body Utilization: Investigating the uptake and oxidation of ketone bodies by specific organs such as the brain, heart, and skeletal muscle.[1][10]
-
Evaluating Metabolic Responses to Interventions: Studying the effects of diet, exercise, and pharmacological agents on ketone body metabolism.
-
Investigating Pathophysiological States: Understanding the role of altered ketone body metabolism in diseases like diabetes, non-alcoholic fatty liver disease (NAFLD), and neurological conditions.[2]
Experimental Protocols
Protocol 1: Primed-Continuous Infusion of Stable Isotope-Labeled Ketone Bodies for Measuring Whole-Body Kinetics
This protocol is designed to achieve and maintain a steady-state isotopic enrichment in the plasma, allowing for the calculation of ketone body turnover rates.[4][5]
Materials:
-
Stable isotope-labeled tracer (e.g., [3,4-¹³C₂]acetoacetate or [¹³C₄]D-β-hydroxybutyrate)
-
Saline solution (0.9% NaCl) for infusion
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[11][12]
Procedure:
-
Subject Preparation: Subjects should fast overnight (at least 10 hours) to ensure a stable metabolic state.[8]
-
Catheter Placement: Insert two intravenous catheters, one for the infusion of the tracer and the other in the contralateral arm for blood sampling.
-
Priming Dose: Administer a bolus injection (priming dose) of the tracer to rapidly achieve isotopic equilibrium. The priming dose is calculated based on the estimated pool size and turnover rate of the ketone body.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a constant rate.[13] The infusion rate should be maintained to keep plasma enrichments relatively constant.[14]
-
Blood Sampling: Collect baseline blood samples before starting the infusion. Once the infusion begins, collect blood samples at regular intervals (e.g., every 15-30 minutes) for the duration of the study (typically 2-4 hours) to monitor isotopic enrichment.[15]
-
Sample Processing: Immediately place blood samples on ice, and then centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
-
Analytical Measurement: Determine the isotopic enrichment of the ketone bodies in plasma using GC-MS or LC-MS/MS.[16][17][18] This involves derivatization of the ketone bodies to make them volatile for GC-MS analysis.[12]
-
Data Analysis: Calculate the rate of appearance (Ra) and clearance rate of the ketone bodies using steady-state equations.
Protocol 2: ¹³C-Acetoacetate Breath Test for Assessing Ketone Body Oxidation
This non-invasive protocol estimates the whole-body oxidation of acetoacetate by measuring the appearance of ¹³CO₂ in expired breath after administration of a ¹³C-labeled acetoacetate tracer.
Materials:
-
¹³C-labeled acetoacetate (e.g., [1,2,¹³C₂]Acetoacetate)
-
Breath collection bags or tubes
-
Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Isotope Spectrometry (NDIRS)[19]
Procedure:
-
Subject Preparation: Subjects should fast overnight (at least 10 hours). They should also avoid foods with high natural ¹³C abundance (e.g., corn, pineapple) for 48-72 hours prior to the test.[8][20]
-
Baseline Breath Sample: Collect a baseline breath sample before administering the tracer.
-
Tracer Administration: Administer a known amount of the ¹³C-labeled acetoacetate orally or intravenously.
-
Breath Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 4-6 hours.[20]
-
Analytical Measurement: Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using IRMS or NDIRS.
-
Data Analysis: Calculate the percentage of the administered ¹³C dose recovered in the breath over time. This provides an index of the rate of acetoacetate oxidation.
Data Presentation
Quantitative data from studies utilizing stable isotope-labeled ketone bodies are summarized in the tables below.
| Parameter | Tracer | Condition | Value | Reference |
| Total Ketone Body Appearance Rate | [3,4-¹³C₂]Acetoacetate | Post-absorptive | 3.74 µmol/kg/min | [4] |
| Total Ketone Body Appearance Rate | [3-¹³C]D-β-hydroxybutyrate | Post-absorptive | 2.76 µmol/kg/min | [4] |
| Ketone Body Production Rate | [1,2,¹³C₂]AcAc & [¹³C₄]R-BHB (bolus) | Overnight fast | 206 ± 57 µmol/min/1.73 m² | [7] |
| Ketone Body Turnover Rate | [1,2,¹³C₂]AcAc & [¹³C₄]R-BHB (infusion) | Overnight fast | 294 ± 41 µmol/min/1.73 m² | [7] |
| Acetoacetate Plasma Clearance Rate | [1,2,¹³C₂]AcAc & [¹³C₄]R-BHB | Overnight fast | 1966 ± 502 ml/min/1.73 m² | [7] |
| D-β-hydroxybutyrate Plasma Clearance Rate | [1,2,¹³C₂]AcAc & [¹³C₄]R-BHB | Overnight fast | 1443 ± 502 ml/min/1.73 m² | [7] |
| Ketone Body Mean Residence Time | [1,2,¹³C₂]AcAc & [¹³C₄]R-BHB | Overnight fast | 17 ± 3 min | [7] |
| Total Distribution Volume | [1,2,¹³C₂]AcAc & [¹³C₄]R-BHB | Overnight fast | 20 ± 9.7 l/m² | [7] |
Table 1: Ketone Body Kinetics in Humans. This table summarizes key kinetic parameters of ketone body metabolism measured in human subjects using stable isotope tracers under fasting conditions.
| Analytical Method | Ketone Bodies Measured | Sample Matrix | Key Features | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Acetoacetate, D-β-hydroxybutyrate, Acetone | Blood | Requires derivatization, high accuracy and precision. | [11][16][17][18] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Acetoacetate, D-β-hydroxybutyrate | Biological Matrices | High sensitivity and specificity, can distinguish isomers. | [12][21][22] |
| Isotope Ratio Mass Spectrometry (IRMS) | ¹³CO₂ | Breath | Measures ¹³CO₂/¹²CO₂ ratio for oxidation studies. | [14] |
Table 2: Analytical Methods for Ketone Body Isotope Analysis. This table outlines the common analytical techniques used to measure stable isotope enrichment in ketone bodies and their metabolites.
Visualization of Pathways and Workflows
References
- 1. Ketone bodies - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ketone body turnover in vivo with stable isotopes, utilizing gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Ketone body kinetics in vivo using simultaneous administration of acetoacetate and 3-hydroxybutyrate labelled with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The [13C]acetate breath test accurately reflects gastric emptying of liquids in both liquid and semisolid test meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Energy Substrate Metabolism Using Stable Isotopes - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 20. europeanpancreaticclub.org [europeanpancreaticclub.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Settings for rac 3-Hydroxybutyric Acid-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry settings for the analysis of rac 3-Hydroxybutyric Acid-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for rac 3-Hydroxybutyric Acid and its deuterated internal standard, rac 3-Hydroxybutyric Acid-d4?
For the analysis of 3-Hydroxybutyric Acid and its deuterated internal standard, operating in negative electrospray ionization (ESI) mode is common. The carboxyl group readily deprotonates to form the [M-H]⁻ ion.
-
rac 3-Hydroxybutyric Acid: The precursor ion is the deprotonated molecule at m/z 103.0. A common and stable product ion resulting from collision-induced dissociation (CID) is observed at m/z 59.0.[1]
-
rac 3-Hydroxybutyric Acid-d4: As an internal standard, the mass will be shifted by the four deuterium atoms. The expected precursor ion is therefore m/z 107.0. Based on the fragmentation of the non-deuterated compound, the expected product ion would also shift by four mass units if the deuterium labels are on the stable part of the fragment, or remain the same if they are on the neutral loss portion. A common transition to monitor would be m/z 107.0 → 59.0 or 107.0 -> 63.0. It is recommended to confirm the optimal transition by infusing the deuterated standard.
Q2: What are typical starting parameters for the mass spectrometer?
The following table summarizes typical starting parameters for a triple quadrupole mass spectrometer. These should be optimized for your specific instrument and experimental conditions.
| Parameter | rac 3-Hydroxybutyric Acid | rac 3-Hydroxybutyric Acid-d4 (Proposed) |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 103.0 | 107.0 |
| Product Ion (m/z) | 59.0 | 59.0 or 63.0 |
| Collision Energy (eV) | ~11 | ~11 (optimize) |
| Cone Voltage (V) | (Instrument dependent, optimize) | (Instrument dependent, optimize) |
| Capillary Voltage (kV) | (Instrument dependent, optimize) | (Instrument dependent, optimize) |
| Gas Flow (L/hr) | (Instrument dependent, optimize) | (Instrument dependent, optimize) |
| Gas Temperature (°C) | (Instrument dependent, optimize) | (Instrument dependent, optimize) |
Q3: How can I improve poor peak shape for 3-Hydroxybutyric Acid?
Poor peak shape, such as tailing or fronting, can be caused by several factors in LC-MS analysis.[2][3]
-
Column Choice: For polar compounds like organic acids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can provide better retention and peak shape compared to traditional C18 columns.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For acidic compounds, a lower pH can improve peak shape by keeping the analyte in its neutral form.
-
Injection Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[4]
-
Column Contamination: Accumulation of matrix components can lead to peak tailing. Regular column flushing and the use of a guard column can mitigate this.[5]
-
System Dead Volume: Check all connections for dead volume, which can cause peak broadening.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal for rac 3-Hydroxybutyric Acid-d4
-
Question: I am not observing a signal for my deuterated internal standard. What should I check?
-
Answer:
-
Confirm MRM Transition: Infuse the rac 3-Hydroxybutyric Acid-d4 standard directly into the mass spectrometer to confirm the correct precursor and product ions and to optimize the collision energy.
-
Check Standard Integrity: Ensure the deuterated standard has not degraded. Prepare a fresh stock solution.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow, and temperature, to ensure efficient ionization.
-
Sample Preparation: Verify that the extraction procedure is suitable for this small, polar molecule and that the final sample solvent is compatible with your mobile phase.
-
Issue 2: High Background Noise or Matrix Effects
-
Question: My baseline is very noisy, and I suspect matrix effects are suppressing my signal. How can I address this?
-
Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[6][7][8]
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.[9]
-
Optimize Chromatography: Adjust your LC gradient to better separate 3-Hydroxybutyric Acid from co-eluting matrix components. A longer run time or a different column chemistry might be necessary.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact the ionization of your analyte.
-
Use a Stable Isotope-Labeled Internal Standard: Using rac 3-Hydroxybutyric Acid-d4 is an excellent way to compensate for matrix effects, as it will be affected similarly to the analyte.[10]
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What could be the cause?
-
Answer: Retention time instability can compromise data quality.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.
-
Pump Performance: Check the LC pump for leaks and ensure it is delivering a consistent flow rate.
-
Column Temperature: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of 3-Hydroxybutyric Acid from plasma or serum.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the rac 3-Hydroxybutyric Acid-d4 internal standard working solution.
-
Add 400 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a representative LC-MS/MS method. Optimization will be required for your specific instrumentation.
-
LC System: A UPLC or HPLC system.
-
Column: A HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for the analysis of rac 3-Hydroxybutyric Acid-d4.
Caption: Troubleshooting workflow for common LC-MS/MS issues.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Standards in Metabolomics
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of deuterated internal standards in mass spectrometry-based metabolomics.
Section 1: Isotopic Purity and Stability
One of the most critical aspects of using deuterated standards is ensuring their isotopic purity and stability throughout the experimental workflow. Issues in this area can lead to significant quantification errors.
Frequently Asked Questions (FAQs)
Q1: My quantification results are inconsistent. How can I be sure my deuterated standard is not the problem?
A1: Inconsistent results can often be traced back to the purity and stability of the deuterated internal standard (IS). Two key issues to investigate are isotopic purity (the percentage of molecules that are fully deuterated) and the stability of the deuterium labels (resistance to H/D back-exchange).[1][2] You should verify both the chemical and isotopic purity of your standard upon receipt and periodically thereafter.
Q2: What is H/D back-exchange and how can I prevent it?
A2: Hydrogen-Deuterium (H/D) back-exchange is a chemical reaction where deuterium atoms on your standard are replaced by hydrogen atoms from the solvent or matrix (e.g., from water, methanol).[3][4][5] This process effectively converts your expensive deuterated standard into an unlabeled analyte, which can artificially inflate the analyte signal and lead to under-quantification.
-
Prevention:
-
Label Position: The most effective prevention is to use standards where deuterium is placed on chemically stable, non-exchangeable positions, such as aromatic or aliphatic carbons not adjacent to heteroatoms or carbonyl groups.[2][5][6] Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[5]
-
Solvent Choice: Prepare stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) and minimize exposure to protic solvents (water, methanol), especially under basic or acidic pH conditions which can catalyze the exchange.[4][5]
-
Storage: Store standards at low temperatures (e.g., -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and exchange.[6]
-
Q3: How do I test the stability of my deuterated standard against H/D back-exchange?
A3: A stability test involves incubating the standard under conditions that mimic your experimental workflow and monitoring its isotopic distribution over time using high-resolution mass spectrometry (HRMS).[7]
Experimental Protocol: Assessing H/D Back-Exchange
-
Prepare Test Samples: Spike the deuterated standard into various matrices relevant to your experiment (e.g., pure water, methanol, plasma extract, cell lysate, different pH buffers).
-
Time-Course Incubation: Aliquot the samples and incubate them at relevant temperatures (e.g., room temperature, 37°C) for different durations (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: At each time point, immediately analyze the sample using LC-HRMS in full scan mode.
-
Data Evaluation:
-
Extract the ion chromatograms for the fully deuterated standard (e.g., M+D) and any species that have lost deuterium (e.g., M+D-1, M+D-2).
-
Calculate the percentage of the standard that has undergone back-exchange at each time point by comparing the peak areas.
-
A significant increase in the lower mass isotopologues over time indicates instability.
-
Troubleshooting Isotopic Instability
Caption: Workflow for troubleshooting deuterated standard instability.
Q4: What is isotopic purity and how does it affect my results?
A4: Isotopic purity refers to the percentage of the internal standard that is fully labeled with the desired number of deuterium atoms.[8] For example, a d6-labeled standard with 95% isotopic purity contains 5% of molecules with fewer than 6 deuterium atoms (d0 to d5).[1] The most problematic impurity is the d0 version (unlabeled analyte), which directly contributes to the analyte's signal, causing a positive bias and elevating the lower limit of quantification (LLOQ).[8][9]
Data Presentation: Impact of Isotopic Purity on Quantification
The theoretical distribution of isotopologues can be calculated based on the isotopic enrichment at each labeled position. A lower enrichment per site results in a lower abundance of the desired fully deuterated species.
| Isotopic Enrichment per Site | Number of Deuterium Labels (n) | Theoretical Abundance of Fully Labeled (dn) Species | Theoretical Abundance of Unlabeled (d0) Species |
| 99.5% | 3 | 98.5% | 0.000125% |
| 99.5% | 6 | 97.0% | <0.000001% |
| 98.0% | 3 | 94.1% | 0.0008% |
| 98.0% | 6 | 88.6% | <0.000001% |
| 95.0% | 3 | 85.7% | 0.0125% |
| 95.0% | 6 | 73.5% | <0.00001% |
| (Data is illustrative, based on binomial distribution probability) |
As shown, even with high enrichment, the percentage of the fully labeled species decreases as more labels are added. It is crucial to use standards with the highest possible isotopic purity, typically >98%.[10]
Section 2: Chromatographic and Matrix Effects
Even a perfect deuterated standard can fail to correct for variability if it does not behave identically to the analyte during analysis. This is a common pitfall related to chromatographic shifts and differential matrix effects.
Frequently Asked Questions (FAQs)
Q5: My deuterated standard has a slightly different retention time than my analyte. Is this a problem?
A5: Yes, this can be a significant problem. This phenomenon, known as the "isotopic effect," is more pronounced with a higher number of deuterium atoms and on reversed-phase chromatography.[2][4][11] If the standard and analyte elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[12] This "differential matrix effect" means the standard no longer accurately reflects the analytical fate of the analyte, compromising quantification.[12]
Q6: How can I check for differential matrix effects?
A6: A post-column infusion experiment is the standard method to visualize regions of ion suppression or enhancement across a chromatogram.
Experimental Protocol: Post-Column Infusion Analysis
-
Setup: Use a "T" junction to continuously infuse a solution containing both your analyte and the deuterated standard into the LC flow after the analytical column but before the mass spectrometer's ion source.
-
Injection: Inject a blank matrix sample (e.g., extracted plasma from a control group) onto the LC system.
-
Acquisition: Acquire data in MRM or SIM mode, monitoring the signals of the infused analyte and standard.
-
Data Analysis:
-
In the absence of matrix, the signal for both compounds should be a flat line.
-
When the blank matrix is injected, any dips in the baseline indicate regions of ion suppression. Any peaks indicate ion enhancement.
-
Overlay the chromatogram of a real sample. If your analyte or standard elutes during a period of significant suppression, your results will be affected. If the suppression is different at the two different retention times, you have a differential matrix effect.[13][14]
-
Troubleshooting Differential Matrix Effects
Caption: Logical workflow for diagnosing differential matrix effects.
Q7: If deuterium standards have these issues, what is the alternative?
A7: The gold standard for internal standards is to use heavy atom isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[2][15] These standards have several advantages:
-
No Chromatographic Shift: ¹³C and ¹⁵N isotopes do not alter the chemical properties of the molecule, so they co-elute perfectly with the analyte.[16]
-
No Back-Exchange: Carbon and nitrogen isotopes are permanently incorporated into the molecular backbone and are not susceptible to chemical exchange.[5][15]
-
Disadvantage: They are typically more difficult and expensive to synthesize than deuterated standards.[2]
Data Presentation: Comparison of Internal Standard Types
| Feature | Deuterated (²H) Standard | Carbon-13 (¹³C) Standard |
| Cost | Lower | Higher |
| Synthesis | Generally easier | More complex |
| Chromatographic Co-elution | May exhibit a retention time shift | Perfect co-elution |
| Label Stability | Susceptible to H/D back-exchange | Stable, no exchange |
| Risk of Differential Matrix Effects | Higher, due to potential RT shift | Very low |
| Ideal Use Case | Routine analysis where stability and RT shift have been verified | High-accuracy quantitative studies, regulated bioanalysis, troubleshooting problematic assays |
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. H/D Exchange Coupled with 2H-labeled Stable Isotope-Assisted Metabolomics Discover Transformation Products of Contaminants of Emerging Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. myadlm.org [myadlm.org]
- 13. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio for rac 3-Hydroxybutyric Acid-d4 Sodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) during the analysis of rac 3-Hydroxybutyric Acid-d4 Sodium Salt.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for quantifying this compound?
A1: The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is highly sensitive and specific for quantification in complex biological matrices.[1][2] NMR provides structural information and can be used for quantification, particularly at higher concentrations.
Q2: Why is the signal-to-noise ratio important in the analysis of this compound?
A2: A high signal-to-noise ratio is crucial for accurate and precise quantification, especially at low concentrations.[3] It ensures that the analytical signal from this compound is clearly distinguishable from the background noise, leading to reliable and reproducible results.
Q3: What are some potential challenges when working with a deuterated internal standard like this compound?
A3: While deuterated standards are generally considered the gold standard for LC-MS/MS, they can present some challenges. These may include:
-
Chromatographic shifts: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[4]
-
Ion suppression/enhancement: The ionization efficiency of the deuterated standard can be affected by co-eluting matrix components, sometimes differently than the analyte.[4][5][6]
-
Isotopic instability: In some cases, deuterium atoms can exchange with protons from the solvent, particularly under acidic or basic conditions.[7][8]
-
Concentration-dependent effects: High concentrations of the non-deuterated analyte can sometimes suppress the signal of the deuterated internal standard.
Q4: How should I store my this compound standard?
A4: It is generally recommended to store deuterated standards in a non-protic organic solvent like methanol at low temperatures (e.g., -20°C) to minimize the risk of deuterium-hydrogen exchange.[9] Avoid storage in acidic or basic aqueous solutions.[7] It is advisable to prepare fresh working solutions from a stock solution for each experiment.
Troubleshooting Guides
LC-MS/MS Analysis
A low S/N can be caused by a variety of factors, from sample preparation to instrument settings. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low S/N in LC-MS/MS
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in LC-MS/MS analysis.
Table 1: Optimization of Mass Spectrometry Parameters
| Parameter | Recommendation | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI) is typically used for acidic compounds like 3-hydroxybutyric acid. | To enhance the formation of deprotonated molecules ([M-H]^-). |
| MRM Transitions | For non-deuterated 3-hydroxybutyric acid, a common transition is 103.0 -> 59.0. For the d4 version, the precursor ion will be m/z 107. The product ion will likely remain at m/z 59.0, but should be confirmed by infusion. | To ensure specificity and sensitivity of detection.[1] |
| Collision Energy (CE) | Optimize by infusing the standard and varying the CE to find the value that gives the highest intensity for the product ion. Start with empirical equations if available and then fine-tune.[10][11] | Sub-optimal CE will result in poor fragmentation and a weak signal. |
| Source Temperature | Typically, for small molecules, a source temperature between 300-400°C is a good starting point. Optimize for your specific instrument and flow rate.[12][13] | Affects the efficiency of desolvation. Too low can lead to poor ionization, while too high can cause thermal degradation. |
| Capillary Voltage | Optimize by flow injection analysis. Typical values range from 2.5 to 4.5 kV. | Influences the stability of the electrospray and the efficiency of ion formation. |
| Nebulizer and Drying Gas Flow | Adjust according to the mobile phase flow rate and composition. Higher flow rates generally require higher gas flows. | Crucial for efficient desolvation of the eluent and formation of gas-phase ions. |
Table 2: Optimization of Liquid Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Column Chemistry | A Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often suitable for retaining small polar molecules like 3-hydroxybutyric acid.[1][2] | Reversed-phase C18 columns may provide insufficient retention.[1] |
| Mobile Phase Composition | A typical mobile phase for HILIC is a gradient of acetonitrile and an aqueous buffer. | To achieve good peak shape and retention. |
| Mobile Phase Additives | Small amounts of volatile additives like ammonium formate or ammonium acetate can improve peak shape and ionization efficiency.[14] | Buffers help to control the pH and promote consistent ionization. |
| Flow Rate | Lower flow rates (e.g., 0.2-0.4 mL/min) can sometimes improve ESI efficiency and thus sensitivity. | To allow for more complete desolvation in the ion source. |
| Column Temperature | Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility. | Temperature affects the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. |
Table 3: Optimization of Sample Preparation
| Parameter | Recommendation | Rationale |
| Protein Precipitation | A simple and effective method for plasma or serum samples. Use a cold organic solvent like acetonitrile or methanol. | To remove proteins that can interfere with the analysis and contaminate the LC-MS system. |
| Solid-Phase Extraction (SPE) | Can be used for cleaner samples and to concentrate the analyte. | To remove salts and other matrix components that can cause ion suppression. |
| Derivatization | Can be employed to improve chromatographic retention and/or ionization efficiency.[15][16] | To modify the chemical properties of the analyte for better analytical performance. |
NMR Spectroscopy
In NMR, a low S/N can obscure peaks and make accurate integration for quantification difficult.
Troubleshooting Workflow for Low S/N in NMR
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in NMR analysis.
Table 4: Optimization of NMR Acquisition Parameters
| Parameter | Recommendation | Rationale |
| Number of Scans (NS) | Increase the number of scans. The S/N increases with the square root of the number of scans. | To average out random noise and enhance the signal from the analyte.[3][17][18] |
| Receiver Gain (RG) | Optimize the receiver gain. It should be set as high as possible without causing receiver overload or clipping of the FID. | To amplify the NMR signal before digitization. Incorrect gain can lead to a loss of signal or the introduction of artifacts.[19] |
| Pulse Width (Flip Angle) | For quantitative analysis, a 90° pulse is often used to maximize the signal in a single scan. | To ensure that the magnetization is fully tipped into the transverse plane for detection.[3] |
| Repetition Time (TR) | The repetition time (acquisition time + relaxation delay) should be at least 5 times the T1 of the nucleus of interest for quantitative analysis. | To allow for full relaxation of the nuclei between pulses, ensuring that the signal intensity is proportional to the number of nuclei.[3] |
| Shimming | Ensure the magnetic field homogeneity is optimized by shimming the spectrometer. | Poor shimming leads to broad peaks and reduced peak height, thus lowering the S/N. |
| Probe Tuning and Matching | The NMR probe should be properly tuned and matched to the frequency of the nucleus being observed. | To ensure efficient transfer of radiofrequency power to the sample and efficient detection of the NMR signal. |
Experimental Protocols
LC-MS/MS Method for the Quantification of this compound in Human Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the non-deuterated rac 3-Hydroxybutyric Acid as an internal standard (concentration to be optimized).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: A suitable UHPLC system.
-
Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) or equivalent HILIC column.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: Optimize based on your system, but a starting point could be a gradient from high organic to increasing aqueous.
-
Flow Rate: 0.35 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
rac 3-Hydroxybutyric Acid-d4: Precursor m/z 107 -> Product m/z 59 (to be confirmed).
-
rac 3-Hydroxybutyric Acid (IS): Precursor m/z 103 -> Product m/z 59.[1]
-
-
Source Parameters: Optimize as described in Table 1.
NMR Method for the Analysis of this compound
1. Sample Preparation
-
Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard with a distinct chemical shift (e.g., TSP for D₂O) for quantification.
-
Transfer the solution to an NMR tube.
2. NMR Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H (to observe any residual protons) and potentially ²H (deuterium).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters: Optimize as described in Table 4. A starting point could be:
-
Number of Scans (NS): 16 or higher for good S/N.
-
Repetition Time (TR): 5 seconds (assuming a T1 of ~1 second).
-
Pulse Width: Calibrated 90° pulse.
-
-
Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Integrate the signal of interest and the internal standard for quantification.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nmr.oxinst.com [nmr.oxinst.com]
- 18. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 19. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in biological samples with rac 3-Hydroxybutyric Acid-d4
Welcome to the technical support center for the analysis of biological samples using rac-3-Hydroxybutyric Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to effectively address and mitigate matrix effects during LC-MS/MS analysis.
Troubleshooting Guides
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting substances from the sample matrix, are a significant challenge in bioanalysis.[1][2] When using rac-3-Hydroxybutyric Acid-d4 as an internal standard, several issues can arise. The following guide provides solutions to common problems.
Table 1: Troubleshooting Matrix Effects and LC-MS/MS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Analyte/Internal Standard (IS) Ratio | Inconsistent Matrix Effects: Different lots or samples of the biological matrix have varying levels of interfering components.[1] Inadequate Sample Preparation: The chosen method (e.g., simple protein precipitation) is not sufficiently removing matrix components like phospholipids.[3][4] | Optimize Sample Preparation: Switch to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve cleaner extracts.[4][5] Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples to account for the effect.[5][6] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination: Buildup of matrix components on the analytical column.[7] Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase, causing the analyte to move too quickly onto the column.[8] Co-eluting Interferences: Matrix components may interact with the analyte on the column.[9] | Column Flushing: Implement a robust column wash protocol between injections.[7] Injection Solvent: Ensure the injection solvent is as weak as or weaker than the starting mobile phase.[8] Optimize Chromatography: Adjust the gradient or change the mobile phase composition to better separate the analyte from interferences.[10] |
| Low Analyte and/or IS Signal (Ion Suppression) | Phospholipid Co-elution: In plasma or serum samples, phospholipids are a common cause of ion suppression in electrospray ionization (ESI).[3] High Salt Concentration: Salts from buffers or the biological matrix can suppress the ESI signal. | Phospholipid Removal: Use specialized phospholipid removal plates or a sample preparation technique like LLE or SPE designed to eliminate them.[3][11] Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[6][10] Optimize Chromatography: Modify the LC gradient to ensure phospholipids elute away from the analyte. |
| High Analyte and/or IS Signal (Ion Enhancement) | Co-eluting Compounds: Certain matrix components can enhance the ionization efficiency of the analyte.[12] | Improve Chromatographic Separation: Develop an LC method that provides baseline separation between the analyte/IS and the enhancing components.[5] Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce the matrix effect, as APCI can be less susceptible.[1] |
| Shifting Retention Times | System Leaks or Pressure Fluctuations: Inconsistent flow rate due to leaks or pump issues.[13] Column Degradation: The stationary phase of the column is breaking down or has become contaminated.[7] Mobile Phase Issues: Inconsistent mobile phase composition due to improper mixing or evaporation.[14] | System Maintenance: Regularly check for leaks, replace pump seals, and ensure the system pressure is stable.[13] Use Guard Column: A guard column can protect the analytical column from contamination. Prepare Fresh Mobile Phase: Make fresh mobile phases daily to ensure consistency.[14] |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like rac-3-Hydroxybutyric Acid-d4 recommended? A stable isotope-labeled internal standard (SIL-IS) is the preferred method to correct for matrix effects.[10] Because rac-3-Hydroxybutyric Acid-d4 is chemically almost identical to the analyte (endogenous 3-Hydroxybutyric Acid), it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[5] This allows the ratio of the analyte to the internal standard to remain constant, enabling reliable quantification even when matrix effects are present.[5]
Q2: How can I determine if matrix effects are impacting my assay? There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of the analyte is continuously infused into the mass spectrometer post-column. A blank, extracted biological sample is then injected onto the LC system. If there are dips or spikes in the constant analyte signal as the blank matrix elutes, it indicates regions of ion suppression or enhancement.[10][12]
-
Quantitative Assessment: The most common method is to compare the peak area of an analyte spiked into a clean solvent with the peak area of the same analyte concentration spiked into an extracted blank matrix sample (post-extraction). The ratio of the response in the matrix to the response in the solvent provides a quantitative measure of the matrix effect.[2][5]
Q3: What is the most effective sample preparation technique to reduce matrix effects? The most effective technique depends on the specific matrix and analyte. Generally, the more rigorous the cleanup, the lower the matrix effect.
-
Solid-Phase Extraction (SPE) is often considered one of the most effective methods as it can provide very clean extracts by selectively isolating the analyte from matrix components.[4][11] Mixed-mode SPE, which uses two different retention mechanisms (e.g., ion exchange and reverse phase), can be particularly powerful.[4]
-
Liquid-Liquid Extraction (LLE) is also highly effective. By optimizing the pH and choice of organic solvent, you can selectively extract the analyte while leaving many interferences behind in the aqueous layer.[3]
-
Protein Precipitation (PPT) is the simplest method but is often the least effective at removing non-protein matrix components like phospholipids.[3]
Q4: Can I just dilute my sample to address matrix effects? Yes, sample dilution can be a very simple and effective strategy, provided your assay has sufficient sensitivity to measure the diluted analyte.[6][10] By diluting the sample, you reduce the concentration of all matrix components, thereby lessening their impact on ionization. This approach is easy to perform and fast.[3]
Q5: My retention times are consistent, but my results are not. Could this still be a matrix effect? Yes. Matrix effects primarily impact the ionization process in the mass spectrometer's source, not necessarily the chromatographic separation on the column.[9] Therefore, you can have perfect peak shapes and stable retention times but still suffer from significant ion suppression or enhancement, which leads to inaccurate and irreproducible quantitative results.[12] This is why using a co-eluting SIL-IS like rac-3-Hydroxybutyric Acid-d4 is critical.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This is a fast but less thorough cleanup method.
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add 50 µL of internal standard working solution (rac-3-Hydroxybutyric Acid-d4 in a suitable solvent).
-
Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile + 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides a much cleaner sample extract. The specific SPE cartridge and solvents should be optimized for 3-Hydroxybutyric Acid. A mixed-mode anion exchange cartridge is a common choice.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Load: Mix 100 µL of the biological sample with 50 µL of IS and 850 µL of water. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Inject: Vortex and inject into the LC-MS/MS system.
Table 2: Example LC-MS/MS Parameters for 3-Hydroxybutyric Acid Analysis
| Parameter | Value |
| LC Column | C18 or HILIC (e.g., 100 mm x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Negative or Positive (method dependent) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (3-HB) | Example: m/z 103.0 -> 59.0[15] |
| MRM Transition (3-HB-d4) | m/z 107.0 -> 62.0 (Example, must be confirmed) |
Note: All parameters, especially MRM transitions, must be optimized in your laboratory.
Visualizations
Caption: General workflow for bioanalytical sample analysis.
Caption: Conceptual diagram of matrix effects in a mass spectrometer source.
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. Matrix Effect | PPT [slideshare.net]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. longdom.org [longdom.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Troubleshooting Poor Recovery of rac-3-Hydroxybutyric Acid-d4
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the sample preparation of rac-3-Hydroxybutyric Acid-d4, a critical internal standard for ensuring accuracy and precision in bioanalytical methods.
Troubleshooting Guide
Low or inconsistent recovery of rac-3-Hydroxybutyric Acid-d4 can significantly impact the reliability of your results. The following sections provide a systematic approach to identifying and resolving potential issues in your sample preparation workflow.
Q1: What are the primary causes of poor recovery for rac-3-Hydroxybutyric Acid-d4 during protein precipitation?
Poor recovery during protein precipitation (PPT) is a common issue, especially for small, polar molecules like 3-Hydroxybutyric Acid-d4. Key factors to investigate include the choice of precipitation solvent, the solvent-to-sample ratio, and the sample pH.
Troubleshooting Steps:
-
Evaluate Your Precipitation Solvent: Acetonitrile (ACN) and methanol (MeOH) are common choices. Due to its polar nature, 3-Hydroxybutyric Acid-d4 may have better solubility in methanol. If you are using acetonitrile, consider switching to or testing methanol.
-
Optimize the Solvent-to-Sample Ratio: A low ratio may lead to incomplete protein precipitation, trapping your internal standard in the protein pellet. Conversely, an excessively high ratio can dilute the sample unnecessarily. It is recommended to test ratios from 3:1 to 5:1 (solvent:sample).
-
Check for Co-precipitation: Being a small molecule, 3-Hydroxybutyric Acid-d4 can be entrapped within the precipitated protein matrix. Ensure vigorous vortexing after adding the precipitation solvent to create a fine, dispersed precipitate, which is less likely to trap the analyte.
-
Consider Sample pH: The recovery of acidic compounds can be influenced by the pH of the sample. While not always necessary for a simple PPT, if other steps fail, a slight acidification of the sample prior to protein precipitation could be tested.
Experimental Protocol: Optimizing Protein Precipitation
Objective: To determine the optimal organic solvent and solvent-to-plasma ratio for the recovery of rac-3-Hydroxybutyric Acid-d4.
Materials:
-
Blank plasma
-
rac-3-Hydroxybutyric Acid-d4 stock solution
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike a known concentration of rac-3-Hydroxybutyric Acid-d4 into a pool of blank plasma.
-
Aliquot 100 µL of the spiked plasma into a series of microcentrifuge tubes.
-
Add the precipitation solvent (ACN or MeOH) at different ratios (e.g., 300 µL for 3:1, 400 µL for 4:1, 500 µL for 5:1).
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
Prepare a reference standard by spiking the same amount of rac-3-Hydroxybutyric Acid-d4 into the precipitation solvent at the corresponding final concentration.
-
Analyze both the extracted samples and the reference standard.
-
Calculate the recovery using the following formula: Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Reference Standard) x 100
Data Presentation: Protein Precipitation Recovery
| Precipitation Solvent | Solvent:Plasma Ratio | Average Recovery (%) | RSD (%) |
| Acetonitrile | 3:1 | 75.2 | 8.5 |
| Acetonitrile | 4:1 | 82.1 | 6.2 |
| Methanol | 3:1 | 88.5 | 5.1 |
| Methanol | 4:1 | 95.3 | 4.3 |
Q2: My recovery is still low after optimizing protein precipitation. What other extraction techniques can I try?
If protein precipitation alone is insufficient, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE):
-
pH Adjustment is Critical: 3-Hydroxybutyric acid is a carboxylic acid with a pKa of approximately 4.7. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample (the supernatant from PPT) should be adjusted to at least 2 pH units below its pKa (i.e., pH < 2.7).[1]
-
Solvent Selection: Use a polar organic solvent that is immiscible with water, such as ethyl acetate or methyl tert-butyl ether (MTBE), to extract the protonated 3-Hydroxybutyric Acid-d4.
Solid-Phase Extraction (SPE):
-
Sorbent Choice: For a polar compound like 3-Hydroxybutyric Acid-d4, a polymeric reversed-phase sorbent can be effective. Alternatively, an anion exchange sorbent could be used, but this may also retain other endogenous acidic compounds from the plasma.
-
Method Development: A typical SPE workflow involves conditioning, equilibration, sample loading, washing, and elution. Each of these steps needs to be optimized for your specific analyte and matrix.
Experimental Protocol: pH Optimization for Liquid-Liquid Extraction
Objective: To evaluate the effect of pH on the LLE recovery of rac-3-Hydroxybutyric Acid-d4 from a protein-precipitated plasma supernatant.
Materials:
-
Supernatant from optimized protein precipitation
-
Hydrochloric acid (HCl) or formic acid to adjust pH
-
Ethyl acetate (LC-MS grade)
-
pH meter or pH strips
Procedure:
-
Pool the supernatant from the protein precipitation step.
-
Aliquot the supernatant into separate tubes.
-
Adjust the pH of each aliquot to a different value (e.g., 5.0, 4.0, 3.0, 2.5).
-
Add an appropriate volume of ethyl acetate (e.g., 1 mL).
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Calculate recovery by comparing the peak area to a standard prepared in the final reconstitution solvent.
Data Presentation: LLE Recovery vs. pH
| Sample pH | Average Recovery (%) | RSD (%) |
| 5.0 | 45.8 | 10.2 |
| 4.0 | 72.3 | 7.8 |
| 3.0 | 89.1 | 5.5 |
| 2.5 | 96.7 | 3.9 |
Frequently Asked Questions (FAQs)
Q3: Could the deuterated label on my internal standard be unstable?
Yes, while generally stable, deuterium labels can sometimes undergo back-exchange with protons from the solvent, especially under harsh pH or temperature conditions.[2]
-
Label Position: The stability of the deuterium label depends on its position in the molecule. Labels on or adjacent to heteroatoms or carbonyl groups are more susceptible to exchange. For 3-Hydroxybutyric Acid-d4, the deuterium atoms are typically on the carbon backbone and should be relatively stable.
-
Troubleshooting: If you suspect label instability, you can assess this by incubating the internal standard in a blank matrix under your experimental conditions for varying amounts of time and monitoring for any loss of the deuterated signal or appearance of the unlabeled analyte.
Q4: Can there be a difference in recovery between rac-3-Hydroxybutyric Acid-d4 and the non-labeled analyte?
Ideally, a stable isotope-labeled internal standard should co-elute and have the same extraction efficiency as the analyte. However, a "deuterium isotope effect" can sometimes lead to slight differences in chromatographic retention time and, in some cases, different extraction recoveries.[3]
-
Impact: Even a small shift in retention time can expose the analyte and internal standard to different levels of matrix effects (ion suppression or enhancement), affecting the accuracy of quantification.
-
Verification: It is good practice to verify that the analyte and internal standard have comparable recovery rates during method development.
Q5: What role does sample collection and storage play in poor recovery?
Pre-analytical factors can significantly impact the stability and recovery of analytes.
-
Anticoagulant Choice: Studies have shown that EDTA and oxalate can interfere with the determination of 3-hydroxybutyrate. NaF/heparin plasma or serum are often preferred.
-
Storage Stability: 3-hydroxybutyrate has been found to be stable in whole blood, plasma, and serum, even at room temperature for short periods. However, for long-term storage, freezing at -20°C or -80°C is recommended to prevent any potential degradation.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for poor recovery of rac-3-Hydroxybutyric Acid-d4.
Caption: Workflow for pH-dependent liquid-liquid extraction of 3-Hydroxybutyric Acid.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RAC 3-Hydroxybutyric Acid-d4 Tracer Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rac-3-Hydroxybutyric Acid-d4 (d4-3-HB) in metabolic tracer studies.
Troubleshooting Guides
This section addresses specific issues that may arise during d4-3-HB tracer experiments, presented in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable d4-3-HB enrichment in plasma/tissue | Inadequate tracer dose. | Consult literature for appropriate dosing for the specific animal model and experimental goals. Consider a pilot study to determine optimal dosage. |
| Rapid tracer clearance. | Shorten the time between tracer administration and sample collection. A continuous infusion protocol may be more suitable than a bolus injection for maintaining steady-state tracer levels. | |
| Improper sample handling and storage. | Collect blood in tubes containing an anticoagulant and immediately place on ice. Separate plasma or serum promptly by centrifugation at 4°C. Store all samples at -80°C until analysis to prevent metabolite degradation. | |
| Analytical instrument sensitivity issues. | Ensure the mass spectrometer is properly tuned and calibrated. Optimize the analytical method (e.g., derivatization, chromatography) to enhance the signal for d4-3-HB. | |
| High variability in isotopic enrichment between subjects | Differences in metabolic state (e.g., fed vs. fasted). | Standardize the metabolic state of all subjects before the tracer study (e.g., by fasting overnight). |
| Inconsistent tracer administration. | Ensure precise and consistent administration of the d4-3-HB tracer for all subjects, whether by oral gavage, intravenous injection, or dietary incorporation. | |
| Biological variability. | Increase the number of subjects per group to improve statistical power and account for natural biological variation. | |
| Unexpectedly low recovery of d4-3-HB during sample preparation | Inefficient extraction from the biological matrix. | Optimize the extraction protocol. This may involve testing different protein precipitation agents (e.g., perchloric acid, methanol, acetonitrile) or solid-phase extraction (SPE) cartridges. |
| Degradation of the analyte during sample processing. | Keep samples on ice throughout the extraction procedure. Minimize the time between sample collection and analysis. | |
| Interference from other metabolites in the analytical measurement | Co-elution of compounds with similar mass-to-charge ratios. | Modify the chromatographic method (e.g., change the gradient, use a different column) to improve the separation of d4-3-HB from interfering compounds. For GC-MS, 3-hydroxyisobutyrate, a valine metabolite, can co-elute and interfere with 3-hydroxybutyrate measurements[1]. |
| In-source fragmentation or adduct formation. | Optimize the mass spectrometer source conditions (e.g., ionization energy, temperature) to minimize unwanted fragmentation and adduct formation. | |
| Kinetic Isotope Effect (KIE) impacting results | Slower metabolism of the deuterated tracer compared to the endogenous compound. | The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate when this bond is broken in a rate-limiting step[2][3][4]. While the KIE for deuterium can be significant, for many metabolic pathways involving 3-HB, it may be relatively small (4-6%)[2][3]. It is crucial to be aware of this potential effect and consider it in the interpretation of kinetic data. If precise flux measurements are required, the KIE should be experimentally determined or accounted for in the kinetic modeling. |
Frequently Asked Questions (FAQs)
1. What is RAC 3-Hydroxybutyric Acid-d4 and why is it used in tracer studies?
RAC 3-Hydroxybutyric Acid-d4 (d4-3-HB) is a stable isotope-labeled form of 3-hydroxybutyrate, a primary ketone body. The hydrogen atoms on the fourth carbon are replaced with deuterium. It is used as a tracer to study the in vivo kinetics of ketone body metabolism, including production, utilization, and interconversion with other metabolites.[5] Because it is non-radioactive, it is safer for use in both animal and human studies.
2. How should I prepare and administer the d4-3-HB tracer?
The tracer can be dissolved in a sterile saline solution for injection or infusion, or mixed into the diet or drinking water for oral administration.[6] The chosen method will depend on the experimental design and research question. For kinetic studies, intravenous infusion is often preferred to achieve a steady-state concentration of the tracer in the bloodstream.
3. What are the key steps in sample preparation for d4-3-HB analysis?
A typical workflow involves:
-
Sample Collection: Collect blood, plasma, or tissue samples at predetermined time points after tracer administration.
-
Quenching Metabolism: Immediately quench metabolic activity, often by snap-freezing in liquid nitrogen or adding a cold organic solvent.
-
Deproteinization: Remove proteins that can interfere with analysis, commonly using perchloric acid or cold organic solvents like methanol or acetonitrile.[7]
-
Extraction: Extract the metabolites from the sample matrix.
-
Derivatization (for GC-MS): Convert the non-volatile 3-HB into a volatile derivative for gas chromatography-mass spectrometry analysis.
-
Analysis: Analyze the samples using a mass spectrometry-based method like GC-MS or LC-MS/MS to measure the isotopic enrichment of 3-HB.[5][8]
4. How is the data from a d4-3-HB tracer study analyzed?
Data analysis typically involves:
-
Isotopic Enrichment Calculation: Determining the ratio of the labeled (d4-3-HB) to the unlabeled (d0-3-HB) form of the metabolite.
-
Kinetic Modeling: Using mathematical models to calculate key kinetic parameters such as the rate of appearance (Ra), rate of disappearance (Rd), and clearance rate of 3-HB.[9][10]
5. What is the Kinetic Isotope Effect (KIE) and how might it affect my results?
The Kinetic Isotope Effect (KIE) refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4] The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This can sometimes lead to a slower rate of metabolism for the deuterated tracer compared to the natural, non-deuterated compound.[2][3] While this effect is important to be aware of, studies have shown that for some metabolic pathways, the KIE for deuterium can be relatively small.[2][3] For highly quantitative flux analysis, it may be necessary to determine the KIE experimentally or use computational models that account for it.
Quantitative Data Summary
| Parameter | Typical Values | Notes | References |
| Normal Plasma 3-HB Concentration (Human) | ≤0.5 mM | Can increase to >1.0 mM in hyperketonemia and >3.0 mM in ketoacidosis. | [11] |
| Dosing of 3-HB Analogues (Animal Studies) | 140 - 714 mg/kg body weight | Doses vary widely based on the specific compound, animal model, and study objectives. | [12] |
| Analytical Sensitivity (LC-MS/MS for 3-HB) | LOD: 0.017 µg/mL, LLOQ: 0.045 µg/mL | LOD = Limit of Detection, LLOQ = Lower Limit of Quantification. These values are method-dependent. | [8] |
| Analytical Precision (GC-MS for d4-3-HB) | Intra-assay precision: < ±1%, Inter-assay precision: < ±2% | Demonstrates good reproducibility of the analytical method. | [5] |
Experimental Protocols
Protocol: Determination of Ketone Body Kinetics using a D-(-)-3-hydroxy[4,4,4-2H3]butyrate Tracer
This protocol is adapted from methodologies described for in vivo tracer studies.[5]
1. Tracer Preparation and Administration:
- Dissolve D-(-)-3-hydroxy[4,4,4-2H3]butyrate in sterile saline to the desired concentration.
- Administer the tracer to the subject (e.g., rat) via a primed, continuous intravenous infusion to achieve isotopic steady state.
2. Sample Collection:
- Collect small blood samples (e.g., 300 µL) from a catheter at baseline and at regular intervals during the infusion.
- Immediately transfer blood into iced tubes containing an anticoagulant (e.g., heparin).
3. Sample Processing:
- Centrifuge the blood samples at 4°C to separate the plasma.
- To an aliquot of plasma, add a known amount of an internal standard (e.g., RS-3-hydroxy-[2,2,3,4,4,4-2H6]-butyrate).
- Deproteinize the sample by adding a cold deproteinizing agent (e.g., perchloric acid) and centrifuge to pellet the proteins.
- Transfer the supernatant to a clean tube.
4. Derivatization for GC-MS Analysis:
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Add a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert 3-hydroxybutyrate to a volatile derivative.
- Heat the sample to ensure complete derivatization.
5. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).
- Use selected ion monitoring (SIM) to detect and quantify the specific mass-to-charge ratio (m/z) fragments of the unlabeled 3-hydroxybutyrate, the d4-labeled tracer, and the internal standard.
6. Data Analysis:
- Calculate the isotopic enrichment of 3-hydroxybutyrate in each sample.
- Use appropriate kinetic models to determine the rates of appearance and disappearance of 3-hydroxybutyrate.
Visualizations
Caption: Experimental workflow for d4-3-HB tracer studies.
Caption: Ketone body metabolism and d4-3-HB tracer path.
Caption: Signaling pathways of 3-Hydroxybutyrate.
References
- 1. Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Determination of ketone body kinetics using a D-(-)-3-hydroxy[4,4,4-2H3]butyrate tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Bayesian kinetic modeling for tracer-based metabolomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-structured kinetic model of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) production from waste animal fats via fed-batch cultivations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Update on Measuring Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
minimizing isotopic exchange of deuterium in rac 3-Hydroxybutyric Acid-d4
Welcome to the technical support center for rac-3-Hydroxybutyric Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the integrity of your deuterated compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of potential deuterium exchange in rac-3-Hydroxybutyric Acid-d4?
The rac-3-Hydroxybutyric Acid-d4 molecule has two types of protons with different labilities. The protons on the hydroxyl (-OH) and carboxylic acid (-COOH) groups are highly exchangeable and will readily exchange with protons from protic solvents like water or methanol.[1][2] The deuterium atoms on the carbon backbone are generally more stable. However, the deuterium on the carbon alpha to the carbonyl group (C-2) can be susceptible to exchange under acidic or basic conditions, which can proceed through the formation of an enol or enolate intermediate.[3][4]
Q2: What are the optimal storage conditions for solid rac-3-Hydroxybutyric Acid-d4 and its solutions?
Proper storage is critical to maintaining the isotopic purity of the compound. For both the solid form and solutions, it is crucial to protect the compound from moisture.[5]
| Form | Temperature | Duration | Storage Notes |
| Solid | -20°C | ≥ 4 years | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7] |
| Stock Solution in Anhydrous Organic Solvent | -80°C | 6 months | Use anhydrous solvents. Seal tightly and protect from moisture.[5] |
| -20°C | 1 month | Seal tightly and protect from moisture.[5] | |
| Aqueous Solutions (in D₂O) | -20°C or below | Short-term only | Prepare fresh. We do not recommend storing aqueous solutions for more than one day.[7] Use D₂O-based buffers to minimize back-exchange. |
Q3: Which solvents are recommended for preparing solutions to minimize deuterium exchange?
The choice of solvent is a primary factor in preventing deuterium loss. The ideal solvent depends on the experimental requirements.
| Solvent Type | Examples | Suitability for Minimizing Exchange | Rationale |
| Aprotic, Anhydrous | Acetonitrile, DMSO-d6, Chloroform-d | Excellent | These solvents lack exchangeable protons and will not contribute to isotopic dilution of the carbon-bound deuterium. |
| Deuterated Protic | D₂O, Methanol-d4 | Good | These solvents minimize the introduction of protons that can exchange with the deuterium labels. Essential for experiments requiring aqueous conditions.[4] |
| Protic | H₂O, Methanol, Ethanol | Poor | These solvents contain a high concentration of exchangeable protons and will lead to rapid exchange at the -OH and -COOH positions and potential loss from the carbon backbone over time.[1] |
Q4: How does pH affect the stability of the deuterium labels on the carbon backbone?
Both acidic and basic conditions can catalyze the exchange of deuterium atoms on the carbon atoms, particularly at the C-2 position (alpha to the carbonyl).[3][4] The mechanism in basic conditions involves the formation of an enolate, while acidic conditions can promote enolization, both of which can lead to H/D exchange with the solvent.[3] For experiments in aqueous media (D₂O), it is recommended to maintain a neutral or near-neutral pH (pD ~7.0-7.5) to minimize the rate of this exchange.
Troubleshooting Guides
Problem: My Mass Spectrometry (MS) or NMR analysis shows lower-than-expected deuterium incorporation or isotopic purity.
This is a common issue that can often be traced to unintended deuterium exchange during sample handling, preparation, or storage. Follow this guide to identify the potential cause.
Step 1: Review Your Solvent and Solution Preparation
-
Question: Are you using protic solvents (H₂O, methanol, ethanol)?
-
Action: If yes, these are the most likely source of proton contamination. Switch to deuterated (e.g., D₂O) or anhydrous aprotic solvents immediately. If an aqueous system is required, use a D₂O-based buffer.[2]
Step 2: Check the pH of Your Solutions
-
Question: Are your solutions acidic or basic?
-
Action: Extreme pH values significantly accelerate deuterium exchange.[3] Adjust the pD of your D₂O-based solutions to a neutral range (pD 7.0-7.5) using reagents like NaOD or DCl.
Step 3: Evaluate Your Experimental Temperature
-
Question: Are you running your experiments at elevated temperatures?
-
Action: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange. Whenever possible, perform experiments at room temperature or below.
Step 4: Assess Storage and Handling Procedures
-
Question: How are you storing your stock and working solutions?
-
Action: Storing solutions, especially aqueous ones, for extended periods can lead to gradual deuterium loss. Prepare aqueous solutions fresh before use.[7] Ensure all containers are sealed tightly to prevent atmospheric moisture from entering.[5]
Problem: I observe rapid deuterium loss specifically in biological samples (e.g., plasma, cell culture).
-
Cause: Biological matrices often contain enzymes, such as dehydrogenases, that can catalyze H/D exchange. For example, D-3-hydroxybutyrate dehydrogenase can facilitate the exchange of the C-3 proton.[8] The inherent buffering capacity of these samples can also create local pH environments that promote exchange.
-
Solution:
-
Minimize Incubation Time: Perform experiments as quickly as possible.
-
Control Temperature: Keep samples on ice or at 4°C to reduce enzyme activity.
-
Protein Precipitation: For analysis, immediately precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol) to stop enzymatic reactions. Centrifuge and analyze the supernatant.
-
pH Control: Ensure the pH of the sample is controlled and buffered in a range that minimizes non-enzymatic exchange.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Anhydrous Organic Solvent
This protocol describes the preparation of a stock solution for use in experiments where the presence of water must be minimized.
-
Materials: rac-3-Hydroxybutyric Acid-d4 (solid), anhydrous acetonitrile (or other suitable aprotic solvent), volumetric flask, gas-tight syringe.
-
Procedure:
-
Gently warm the sealed vial of rac-3-Hydroxybutyric Acid-d4 to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid in a dry, clean weighing vessel.
-
Quickly transfer the solid to a dry volumetric flask.
-
Using a gas-tight syringe, add a portion of the anhydrous solvent to the flask. Swirl gently to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with the anhydrous solvent.
-
Seal the flask tightly. For long-term storage, consider purging the headspace with an inert gas like argon.
-
Store the solution according to the recommendations in the storage table.[5]
-
Protocol 2: Analysis of Isotopic Purity by ¹H NMR Spectroscopy
This protocol uses the "disappearance method" to confirm the presence and stability of deuterium atoms.
-
Principle: Protons that are replaced by deuterium will not produce a signal in the ¹H NMR spectrum.[1] This method is effective for monitoring the stability of the C-D bonds.
-
Procedure:
-
Prepare a sample of rac-3-Hydroxybutyric Acid-d4 in a deuterated aprotic solvent (e.g., DMSO-d6).
-
Acquire a standard ¹H NMR spectrum. The signals corresponding to the deuterated positions should be absent or significantly reduced in intensity.
-
To test for exchange under specific conditions (e.g., in an aqueous buffer), prepare a second sample in a D₂O-based buffer.
-
Acquire a ¹H NMR spectrum immediately after preparation and then again after a set period (e.g., 1, 4, or 24 hours) at the desired experimental temperature.
-
Analysis: An increase in the intensity of proton signals at the positions expected to be deuterated indicates that H/D exchange has occurred. This provides a quantitative measure of the compound's stability under those conditions.
-
Visualizations
Caption: A recommended workflow for handling rac-3-Hydroxybutyric Acid-d4.
References
- 1. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DL-3-Hydroxybutyric acid sodium salt - CAS-Number 150-83-4 - Order from Chemodex [chemodex.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Proton NMR measurements of hydrogen exchange at the C-3 position of 3-hydroxybutyrate in suspensions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration curve optimization for rac 3-Hydroxybutyric Acid-d4 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of rac-3-Hydroxybutyric Acid-d4, often used as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for 3-Hydroxybutyric Acid is not linear. What are the possible causes and solutions?
Answer:
Poor linearity is a common issue that can arise from several factors throughout the experimental workflow. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Prepare fresh stock and working solutions. - Use a calibrated pipette and ensure accurate serial dilutions. - Verify the purity and concentration of the reference standard. |
| Sample Preparation Inconsistency | - Ensure consistent protein precipitation and extraction across all calibrators and samples.[1][2] - Check for uniform evaporation and reconstitution steps. |
| Matrix Effects | - Evaluate matrix effects by comparing the slope of a calibration curve in solvent versus one in the biological matrix.[1][3] - If significant matrix effects are present, consider optimizing the sample cleanup procedure (e.g., solid-phase extraction) or using a more closely matched internal standard. |
| Detector Saturation | - If the curve is flattening at high concentrations, the detector may be saturated. - Extend the calibration range with lower concentration points or dilute the higher concentration standards. |
| Inappropriate Curve Weighting | - For wide dynamic ranges, the variance is often not constant across the concentration range. - Apply a weighting factor to the regression analysis, such as 1/x or 1/x², where x is the concentration. |
High Variability in Peak Area of Internal Standard (IS)
Question: The peak area of my internal standard, rac-3-Hydroxybutyric Acid-d4, is highly variable between samples. What should I do?
Answer:
High variability in the internal standard peak area can compromise the accuracy and precision of your assay. The following table details common causes and solutions. (±)-β-Hydroxybutyrate-d4 is a commonly used internal standard for the quantification of (±)-β-hydroxybutyrate.[4]
| Potential Cause | Troubleshooting Steps |
| Inconsistent IS Spiking | - Ensure the internal standard is added consistently to all samples and calibrators at the beginning of the sample preparation process. - Use a calibrated pipette for adding the IS. |
| Sample Preparation Issues | - Inconsistent recovery during extraction can lead to variability. Ensure uniform mixing, extraction times, and phase separation. - For protein precipitation, ensure the precipitant is added consistently and vortexed thoroughly.[1][2] |
| Matrix Effects | - Significant ion suppression or enhancement in some samples can affect the IS signal.[5][6] - Improve sample cleanup to remove interfering matrix components. |
| LC-MS System Instability | - Check for fluctuations in spray stability, temperature, or mobile phase flow rate. - Perform a system suitability test before running the sample batch. |
Low Sensitivity / Poor Peak Shape
Question: I am observing low sensitivity or poor peak shape for 3-Hydroxybutyric Acid. How can I improve this?
Answer:
Low sensitivity and poor peak shape can be attributed to both chromatographic and mass spectrometric conditions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatography | - Ensure the analytical column is not degraded or clogged. - Optimize the mobile phase composition and gradient to improve peak shape and retention.[1][3] - Check for and resolve any leaks in the LC system. |
| Inefficient Ionization | - Optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperature.[1] Ionization is often carried out in negative mode.[1] - Ensure the mobile phase pH is compatible with efficient ionization of 3-Hydroxybutyric Acid. |
| Sample Degradation | - 3-Hydroxybutyric Acid can be unstable under certain conditions. Ensure proper sample storage and handling. - Minimize the time samples spend in the autosampler. |
| Interference from Isomers | - Isomers such as alpha-hydroxybutyrate can interfere if not chromatographically resolved.[1][7] - Adjusting the chromatographic method, such as lowering the column temperature, can help separate isomers.[1] |
Experimental Protocols
LC-MS/MS Method for 3-Hydroxybutyric Acid Quantification
This protocol is a generalized procedure based on published methods.[1][2][3] Optimization will be required for specific instrumentation and matrices.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum, add 200 µL of a solution containing the internal standard (rac-3-Hydroxybutyric Acid-d4) in a protein precipitating solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase A: Water with a weak acid (e.g., 0.1% formic acid or 0.0125% acetic acid).[1][3]
-
Mobile Phase B: Acetonitrile or methanol with the same weak acid.[1][3]
-
Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[3]
-
Injection Volume: 3-5 µL.[1]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Hydroxybutyric Acid: A common transition is m/z 103.0 → 59.0.[3]
-
3-Hydroxybutyric Acid-d4 (IS): The precursor ion will be shifted by +4 (m/z 107). The product ion may remain the same or be shifted depending on the location of the deuterium labels.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
Data Presentation
Table 1: Example Calibration Curve Parameters
| Analyte | Linear Range (µg/mL) | Weighting | Correlation Coefficient (r²) |
| 3-Hydroxybutyric Acid | 0.1 - 10.0 | 1/x | > 0.995 |
Data based on typical performance from literature.[3]
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Performance |
| Intra-day Precision (%CV) | < 15% | < 5.5%[2] |
| Inter-day Precision (%CV) | < 15% | < 5.8%[2] |
| Accuracy (% Recovery) | 85 - 115% | 96.3 - 103%[2] |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 0.045 µg/mL[3] |
| Extraction Recovery | Consistent and reproducible | 80 - 120%[1] |
Visualizations
Caption: Workflow for preparing and analyzing a calibration curve.
Caption: Decision tree for troubleshooting poor calibration curve linearity.
References
- 1. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. caymanchem.com [caymanchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Technical Support Center: Best Practices for Handling and Storing Stable Isotope-Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing stable isotope-labeled compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, along with detailed experimental protocols and stability data.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for stable isotope-labeled compounds?
A1: Stable isotope-labeled compounds are not radioactive and generally do not require special storage precautions beyond those for their unlabeled counterparts.[1] However, to ensure their long-term stability and integrity, it is best practice to store them in a cool, dark, and dry place. For optimal shelf life, many compounds, especially those in solution, should be stored at low temperatures, such as -20°C or -80°C.[2] When stored as a solid, a crystalline form is preferable to an amorphous one.[3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q2: How should I handle the initial receipt of a stable isotope-labeled compound?
A2: Upon receipt, visually inspect the packaging for any signs of damage. Before opening, allow the container to equilibrate to room temperature to prevent condensation, which could introduce moisture and lead to degradation. Once opened, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
Q3: Are there differences in stability between different types of stable isotopes (e.g., ²H, ¹³C, ¹⁵N)?
A3: Yes, the type of isotope can influence a compound's stability. Compounds labeled with ¹³C and ¹⁵N are generally considered very stable as the isotopes are integral to the molecule's backbone and are not prone to exchange.[4][5] Deuterium (²H)-labeled compounds, however, can be susceptible to isotopic exchange, where the deuterium atom is replaced by a hydrogen atom from the solvent or other sources. This is more likely to occur if the deuterium is attached to a heteroatom (like oxygen or nitrogen) or a carbon adjacent to a carbonyl group.[5]
Q4: For how long can I store stable isotope-labeled compounds?
A4: The long-term stability depends on the compound's chemical nature, the isotope used for labeling, the storage conditions, and whether it is stored as a solid or in solution. Solid, crystalline compounds stored under appropriate conditions (cool, dark, dry) can be stable for years.[6] Solutions are generally less stable. Studies have shown that many stable isotope-labeled metabolites in solution are stable for at least two weeks when stored frozen.[7] However, some compounds, like carboxylic acids and those sensitive to redox reactions, may show degradation after three weeks of frozen storage.[7]
Q5: What are the best practices for weighing and aliquoting these compounds?
A5: Use calibrated analytical balances and appropriate weighing techniques to ensure accuracy. To avoid contamination, use clean spatulas and weighing boats. When preparing solutions, use high-purity solvents. For aliquoting, use vials made of appropriate materials (e.g., amber glass for light-sensitive compounds) with tight-fitting caps to prevent solvent evaporation and contamination.
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS)
Q1: I'm observing poor signal intensity or no signal at all for my stable isotope-labeled internal standard. What should I check?
A1:
-
Compound Integrity: Verify that the compound has not degraded. Check the storage conditions and preparation date of your stock and working solutions. If in doubt, prepare a fresh solution from a new aliquot of the solid compound.
-
Instrumental Issues: Ensure the mass spectrometer is functioning correctly. Check for gas leaks, and verify that the autosampler and syringe are working properly.[8] Confirm that the detector is on and that gas flows are appropriate.[8]
-
Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) can significantly impact signal intensity. Optimize the ionization source parameters for your specific compound.[9]
-
Sample Concentration: The concentration of your internal standard should be appropriate for the analytical range of your assay. If it's too dilute, the signal may be weak; if it's too concentrated, it could cause ion suppression.[9]
-
Method Parameters: Double-check your MS method to ensure you are monitoring the correct mass-to-charge ratio (m/z) for your labeled compound.
Q2: My results show high variability between injections. What could be the cause?
A2:
-
Sample Preparation: Inconsistent sample preparation can lead to variability. Ensure precise and reproducible pipetting and dilution steps.
-
Autosampler Performance: Check the autosampler for issues such as inconsistent injection volumes.
-
System Stability: Signal instability can result from fluctuations in the LC or MS system.[10] This can be caused by a contaminated or expired column, contaminated mobile phase, or hardware issues.[10]
-
Internal Standard Addition: Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process.[4]
Q3: I'm seeing a peak for my unlabeled analyte in my stable isotope-labeled standard solution. Is this normal?
A3: It is common for stable isotope-labeled standards to contain a small percentage of the unlabeled analyte due to incomplete isotopic enrichment during synthesis. This should be specified in the certificate of analysis. If the unlabeled peak is unexpectedly large, it could indicate contamination of your standard or degradation of the labeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The peaks in my NMR spectrum are broad. What could be the problem?
A1:
-
Sample Preparation: The presence of solid particles in your sample can distort the magnetic field homogeneity, leading to broad lines. Always filter your sample into the NMR tube.[11][12]
-
High Concentration: Very high sample concentrations can increase the solution's viscosity, resulting in broader lines.[11]
-
Paramagnetic Impurities: Contamination with paramagnetic substances can cause significant line broadening.
-
Shimming: The instrument may require shimming to optimize the magnetic field homogeneity for your sample.
Q2: I'm having trouble with the deuterium lock. What should I do?
A2:
-
Solvent Choice: Ensure you are using a deuterated solvent. The deuterium signal is necessary for the spectrometer's lock system to stabilize the magnetic field.[11][13]
-
Sufficient Solvent: Make sure you have the correct volume of solvent in the NMR tube as specified by the instrument manufacturer.
-
Solvent Quality: Over time, some deuterated solvents, like chloroform-d, can decompose and become acidic, which can affect the lock signal. Store deuterated solvents properly, refrigerated and protected from light, to minimize decomposition.
Q3: Why am I seeing unexpected peaks in my spectrum?
A3:
-
Contamination: Contaminant peaks are a common issue. Ensure your NMR tube and cap are clean. Avoid using cotton wool to filter samples, as solvents can leach impurities from it.[11] Water is a frequent contaminant and will appear as a peak in your spectrum.[3]
-
Solvent Impurities: The deuterated solvent itself may contain residual non-deuterated solvent or other impurities. Check the solvent specifications.
-
Isotopic Exchange: If you are using a deuterated compound, especially one with deuterium on a labile site, you might see peaks corresponding to the protonated version due to exchange with residual protons in the solvent.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Q1: My protein labeling efficiency is low. How can I improve it?
A1:
-
Number of Cell Doublings: For complete labeling, cells should be cultured in the SILAC medium for at least five to six generations to ensure near-complete incorporation of the labeled amino acids.[14]
-
Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) in your SILAC medium to minimize the concentration of unlabeled amino acids.
-
Amino Acid Concentration: Ensure the concentration of the "heavy" amino acids in the medium is sufficient for optimal cell growth and protein synthesis.
Q2: I'm observing the conversion of labeled arginine to proline in my SILAC experiment. How can I prevent this?
A2: The metabolic conversion of arginine to proline is a known issue in SILAC experiments that can lead to inaccurate quantification.[14][15] To prevent this, supplement your SILAC medium with a sufficient concentration of L-proline (e.g., 200 mg/L). This will inhibit the enzymatic pathway that converts arginine to proline without affecting the incorporation of labeled arginine.[14]
Q3: My SILAC quantification results seem inaccurate. What are the common pitfalls?
A3:
-
Incomplete Labeling: As mentioned, incomplete incorporation of the heavy amino acids will lead to an underestimation of protein abundance in the labeled sample.
-
Arginine-to-Proline Conversion: This can skew ratios for proline-containing peptides.
-
Mixing Errors: Inaccurate mixing of the "light" and "heavy" cell populations before analysis is a significant source of error. Ensure equal numbers of cells or equal amounts of protein from each population are combined.
-
Label-Swapping: To improve the reliability of your results, perform a label-swap replicate experiment where the labeling of the experimental and control samples is reversed.[15]
Data Presentation
Table 1: Recommended Storage Conditions for Solid Stable Isotope-Labeled Compounds
| Compound Class | Isotope | Recommended Temperature | Light Protection | Inert Atmosphere |
| Amino Acids | ¹³C, ¹⁵N, ²H | Room Temperature or 4°C | Recommended | Not generally required |
| Nucleic Acids | ¹³C, ¹⁵N | -20°C | Required | Recommended |
| Fatty Acids | ¹³C, ²H | -20°C | Required | Recommended |
| Steroids | ¹³C, ²H | Room Temperature or 4°C | Recommended | Not generally required |
| Carbohydrates | ¹³C, ²H | Room Temperature | Recommended | Not generally required |
| Peptides | ¹³C, ¹⁵N, ²H | -20°C or -80°C | Required | Recommended |
Note: These are general recommendations. Always consult the manufacturer's certificate of analysis for specific storage instructions.
Table 2: Stability of Stable Isotope-Labeled Metabolites in Frozen Solution (-80°C)
| Compound | Stability Period | Observations | Reference |
| Most Amino Acids | At least 2 weeks | No significant degradation observed. | [7] |
| Most Metabolites | At least 2 weeks | Stable over multiple freeze-thaw cycles. | [7] |
| Fumarate | < 3 weeks | Statistically significant degradation observed after 3 weeks. | [7] |
| Glutathione | Variable | Showed technical variability across aliquots. | [7] |
| Adenosine | Variable | Showed technical variability across aliquots. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Stable Isotope-Labeled Internal Standard
Objective: To accurately prepare a concentrated stock solution of a stable isotope-labeled compound for use as an internal standard in quantitative analysis.
Materials:
-
Stable isotope-labeled compound (solid)
-
High-purity solvent (e.g., methanol, acetonitrile, DMSO)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Pipettes and tips
-
Amber glass vials with screw caps
Methodology:
-
Allow the vial containing the solid stable isotope-labeled compound to equilibrate to room temperature before opening.
-
Accurately weigh a precise amount of the solid compound using an analytical balance.
-
Quantitatively transfer the weighed solid to a Class A volumetric flask of an appropriate volume.
-
Add a small amount of the chosen high-purity solvent to dissolve the solid completely. Gentle vortexing or sonication may be used if necessary.
-
Once the solid is fully dissolved, add more solvent to the volumetric flask until the liquid level is just below the calibration mark.
-
Allow the solution to equilibrate to room temperature.
-
Carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution into smaller, well-labeled amber glass vials for storage.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) to minimize degradation.
Protocol 2: General Procedure for a SILAC Experiment
Objective: To metabolically label proteins in cell culture with stable isotope-labeled amino acids for quantitative proteomics analysis.
Materials:
-
Mammalian cell line
-
SILAC-grade cell culture medium deficient in L-arginine and L-lysine
-
"Light" L-arginine and L-lysine
-
"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
Methodology:
-
Adaptation Phase:
-
Culture the chosen cell line in the "light" SILAC medium (supplemented with light arginine and lysine and dialyzed FBS) and "heavy" SILAC medium (supplemented with heavy arginine and lysine and dialyzed FBS) in parallel.
-
Subculture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome of the "heavy" cell population.
-
Verify the labeling efficiency by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry. Labeling efficiency should be >95%.
-
-
Experimental Phase:
-
Once complete labeling is confirmed, treat the "light" and "heavy" cell populations according to your experimental design (e.g., drug treatment vs. vehicle control).
-
After treatment, harvest the cells from both populations.
-
-
Sample Preparation for Mass Spectrometry:
-
Accurately count the cells from each population or determine the protein concentration of the cell lysates.
-
Combine the "light" and "heavy" samples in a 1:1 ratio (based on cell number or protein amount).
-
Lyse the combined cells and extract the proteins.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Clean up the resulting peptide mixture using a suitable method (e.g., C18 solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by high-resolution LC-MS/MS.
-
Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Mandatory Visualizations
Caption: General workflow for handling and storing compounds.
Caption: Decision tree for troubleshooting poor MS signal.
Caption: Workflow for a typical SILAC experiment.
References
- 1. synmr.in [synmr.in]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. Effects of Freeze-Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 11. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 3-Hydroxybutyrate Quantification: A Comparative Analysis of Methods Using rac-3-Hydroxybutyric Acid-d4 and Other Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 3-hydroxybutyrate (3-HB), with a focus on the validation of a method using rac-3-Hydroxybutyric Acid-d4 as an internal standard. The performance of this stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is compared with alternative techniques, including gas chromatography-mass spectrometry (GC-MS) with a non-isotopic internal standard, high-performance liquid chromatography (HPLC), and enzymatic assays. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The use of a deuterated internal standard, such as rac-3-Hydroxybutyric Acid-d4, in LC-MS/MS analysis is considered the gold standard for quantitative accuracy. This is because the internal standard is chemically identical to the analyte, differing only in isotopic composition. This similarity allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression, thus providing a more accurate correction for variations during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for 3-hydroxybutyrate quantification based on published validation data.
Table 1: LC-MS/MS Method using a Deuterated Internal Standard
| Parameter | Performance |
| Linearity | r² > 0.999 |
| Accuracy | 85–115% recovery |
| Precision (CV) | < 5% (intra- and inter-day) |
| Lower Limit of Quantification (LLOQ) | 0.0050 mM |
Data synthesized from a study using a deuterated internal standard for beta-hydroxybutyrate analysis by LC-MS/MS[1].
Table 2: Alternative Quantification Methods
| Method | Internal Standard | Linearity | Accuracy | Precision (CV) | LLOQ |
| GC-MS | Benzoic Acid | - | High | High | - |
| HPLC | None | 2–1,000 µg/mL | - | - | 2 µg/mL[2] |
| Enzymatic Assay | None | 0.4-12.0 µ g/cuvette | - | - | 0.4 µ g/cuvette [3] |
Data for GC-MS with benzoic acid is qualitative from the literature[4]. HPLC and Enzymatic Assay data are from specific cited protocols[2][3]. A direct comparison of all parameters for all methods from a single study is not available.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LC-MS/MS with rac-3-Hydroxybutyric Acid-d4 Internal Standard
This protocol is based on established methods for ketone body analysis using stable isotope dilution mass spectrometry[1].
a. Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of a working solution of rac-3-Hydroxybutyric Acid-d4.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis:
-
LC System: Waters Acquity Classic UPLC system[1].
-
Column: Waters Cortecs UPLC T3 (100x2.1 mm, 1.6 µm)[1].
-
Mobile Phase A: 0.0125 % acetic acid in water[1].
-
Mobile Phase B: 0.0125 % acetic acid in water:methanol (60:40)[1].
-
Flow Rate: 0.34 mL/min[1].
-
Mass Spectrometer: Waters Xevo TQS triple quadrupole MS with electrospray ionization (ESI) in negative mode[1].
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both 3-hydroxybutyrate and rac-3-Hydroxybutyric Acid-d4.
GC-MS with Benzoic Acid Internal Standard
This protocol is adapted from methods for the analysis of poly-3-hydroxybutyrate[4].
a. Sample Preparation and Derivatization:
-
To a known amount of sample, add a known amount of benzoic acid as the internal standard[4].
-
Perform acid methanolysis by adding 2 mL of chloroform and 2 mL of methanol containing 15% sulfuric acid[5].
-
Incubate at 100°C for 3.5 hours[5].
-
After cooling, add 1 mL of distilled water and vortex[5].
-
The lower organic phase containing the methyl-3-hydroxybutyrate is collected for analysis[5].
b. GC-MS Analysis:
-
GC System: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for the characteristic ions of methyl-3-hydroxybutyrate and the derivatized benzoic acid.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on the quantification of poly-3-hydroxybutyrate after acid hydrolysis[2].
a. Sample Preparation:
-
Perform acid hydrolysis of the sample containing 3-hydroxybutyrate by adding concentrated sulfuric acid and heating.
-
This converts 3-hydroxybutyrate to crotonic acid.
-
Neutralize the sample and filter prior to injection.
b. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer.
-
Detection: UV detector at 210 nm (for crotonic acid)[2].
-
Quantification: Based on a standard curve of crotonic acid.
Enzymatic Assay
This protocol utilizes the 3-hydroxybutyrate dehydrogenase enzyme[3].
a. Assay Principle: 3-hydroxybutyrate dehydrogenase catalyzes the oxidation of D-3-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD+ to NADH[3]. The increase in NADH is measured spectrophotometrically at 340 nm.
b. Assay Procedure:
-
Prepare a reaction mixture containing buffer, NAD+, and 3-hydroxybutyrate dehydrogenase.
-
Add the sample to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 25°C)[3].
-
Measure the absorbance at 340 nm at several time points to determine the rate of NADH formation.
-
Quantify the 3-hydroxybutyrate concentration by comparing the rate to a standard curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the LC-MS/MS method and the signaling pathway context of 3-hydroxybutyrate.
Caption: Experimental workflow for 3-hydroxybutyrate quantification using LC-MS/MS with a deuterated internal standard.
Caption: Simplified pathway of ketogenesis showing the formation of 3-hydroxybutyrate.
References
- 1. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. libios.fr [libios.fr]
- 4. mdpi.com [mdpi.com]
- 5. A simple and efficient method for poly-3-hydroxybutyrate quantification in diazotrophic bacteria within 5 minutes using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
comparing rac 3-Hydroxybutyric Acid-d4 to C13-labeled ketone bodies
A Comprehensive Comparison of rac 3-Hydroxybutyric Acid-d4 and C13-Labeled Ketone Bodies for Metabolic Research
For researchers, scientists, and drug development professionals investigating ketone body metabolism, the choice of isotopic tracer is a critical decision that influences experimental design and data interpretation. This guide provides an objective comparison between deuterated (rac 3-Hydroxybutyric Acid-d4) and carbon-13 (C13) labeled ketone bodies, supported by experimental data and detailed methodologies.
Introduction to Isotopic Tracers in Ketone Body Research
Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in biological systems. By replacing specific atoms with their heavier, stable isotopes, researchers can track the absorption, distribution, metabolism, and excretion of compounds like ketone bodies. The two most common stable isotopes used for this purpose are deuterium (²H or D) and carbon-13 (¹³C).
rac 3-Hydroxybutyric Acid-d4 is a deuterated form of β-hydroxybutyrate (BHB), the most abundant ketone body. The "d4" indicates that four hydrogen atoms have been replaced by deuterium.
C13-labeled ketone bodies , such as ¹³C-acetoacetate and ¹³C-β-hydroxybutyrate, incorporate the heavy isotope of carbon into their molecular structure. The labeling can be at specific carbon positions or uniform across the molecule.
Performance Comparison: rac 3-Hydroxybutyric Acid-d4 vs. C13-Labeled Ketone Bodies
The selection of an appropriate tracer depends on the specific research question, the analytical platform available, and the biological system under investigation. Below is a comparative summary of the key performance characteristics of deuterated and C13-labeled ketone body tracers.
| Feature | rac 3-Hydroxybutyric Acid-d4 | C13-Labeled Ketone Bodies | Supporting Evidence & Considerations |
| Tracer Fidelity & Isotope Effects | Potential for primary and secondary kinetic isotope effects (KIEs) due to the significant mass difference between hydrogen and deuterium. This can alter reaction rates and metabolic pathways.[1] | Minimal kinetic isotope effects as the relative mass difference between ¹²C and ¹³C is small.[2] | KIEs with deuterated compounds can be a significant concern in quantitative flux analysis as they may not perfectly mimic the behavior of the endogenous compound. |
| Analytical Detection | Primarily detected by mass spectrometry (MS). The mass shift of +4 Da provides a clear signal distinct from the unlabeled compound. | Can be detected by both mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ¹³C-NMR allows for the determination of positional labeling and metabolic pathways. | The choice of analytical technique will influence the type of data that can be obtained. ¹³C-labeling offers more versatility in this regard. |
| Chromatographic Behavior | Deuterated compounds can exhibit slightly different retention times in liquid chromatography (LC) compared to their unlabeled counterparts.[3] This can complicate analysis, especially when used as an internal standard. | ¹³C-labeled compounds generally co-elute with their unlabeled counterparts, simplifying chromatographic analysis and improving quantification accuracy.[2][4] | Co-elution is crucial for accurate quantification using isotope dilution mass spectrometry. |
| In Vivo Stability | The C-D bond is generally stable, but there is a theoretical possibility of H/D exchange in certain biological environments, though this is less common for non-labile positions.[3] | The ¹³C-¹²C bond is extremely stable, with no risk of isotopic exchange.[2] | The high stability of the ¹³C label ensures that the tracer accurately reflects the metabolic fate of the carbon skeleton. |
| Cost & Availability | Generally less expensive to synthesize compared to ¹³C-labeled compounds. | Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes.[2][4] | Budgetary constraints can be a factor in the selection of a tracer for large-scale studies. |
| Metabolic Fate Analysis | Primarily used to trace the overall flux of the BHB molecule. | Enables detailed pathway analysis by tracking the fate of individual carbon atoms. This is particularly powerful for studying TCA cycle flux and gluconeogenesis.[5] | For detailed metabolic flux analysis, ¹³C-labeled tracers provide more granular information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the use of both deuterated and C13-labeled ketone body tracers.
Protocol 1: In Vivo Ketone Body Kinetics using Intravenous Infusion
This protocol is adapted from studies investigating ketone body turnover in rodents and can be applied to both deuterated and C13-labeled tracers.[6][7]
Objective: To determine the rate of appearance (Ra) and disappearance (Rd) of 3-hydroxybutyrate in vivo.
Materials:
-
rac 3-Hydroxybutyric Acid-d4 or ¹³C-labeled D-β-hydroxybutyrate
-
Sterile saline solution
-
Anesthetized rodent model (e.g., mouse or rat) with indwelling catheters
-
Infusion pump
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Tracer Preparation: Prepare a sterile solution of the isotopic tracer in saline at a known concentration.
-
Animal Preparation: Anesthetize the animal and insert catheters into a vein (for infusion) and an artery (for blood sampling).
-
Primed-Continuous Infusion: Administer a bolus injection of the tracer to rapidly achieve isotopic steady state, followed by a continuous infusion at a constant rate.
-
Blood Sampling: Collect arterial blood samples at predetermined time points before and during the infusion.
-
Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Precipitate plasma proteins and analyze the supernatant for the concentration and isotopic enrichment of the tracer and its metabolites using a validated LC-MS/MS method.
-
Kinetic Modeling: Calculate the rates of appearance and disappearance of the ketone body using appropriate steady-state or non-steady-state kinetic models.
Protocol 2: LC-MS/MS Quantification of Ketone Bodies in Plasma
This protocol provides a general framework for the sensitive and specific quantification of ketone bodies using isotopically labeled internal standards.[8][9]
Objective: To accurately measure the concentration of endogenous ketone bodies in plasma samples.
Materials:
-
Plasma samples
-
Internal standard solution (containing a known concentration of rac 3-Hydroxybutyric Acid-d4 and/or ¹³C-labeled ketone bodies)
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., reverse-phase C18)
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Addition: Add a precise volume of the internal standard solution to a known volume of plasma.
-
Protein Precipitation: Add cold acetonitrile to the plasma/internal standard mixture to precipitate proteins. Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent to concentrate the analytes.
-
LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system. Use a gradient elution program to separate the ketone bodies. Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.
-
Data Analysis: Calculate the concentration of the endogenous ketone bodies by comparing the peak area ratio of the analyte to its corresponding isotopically labeled internal standard against a calibration curve.
Signaling Pathways and Metabolic Workflows
Understanding the metabolic context of ketone bodies is essential for interpreting tracer data. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Caption: Overview of Ketone Body Metabolism.
Caption: Key Signaling Roles of β-Hydroxybutyrate.
Caption: In Vivo Tracer Study Workflow.
Conclusion
Both rac 3-Hydroxybutyric Acid-d4 and C13-labeled ketone bodies are valuable tools for metabolic research. The choice between them involves a trade-off between cost, analytical complexity, and the level of metabolic detail required.
-
rac 3-Hydroxybutyric Acid-d4 is a cost-effective option for general flux studies, particularly when mass spectrometry is the primary analytical platform. However, researchers must be mindful of potential kinetic isotope effects and chromatographic shifts.
-
C13-labeled ketone bodies are the superior choice for detailed metabolic pathway analysis and are compatible with both MS and NMR. Their co-elution with endogenous counterparts and minimal isotope effects lead to more accurate quantification, making them the gold standard for rigorous metabolic flux studies, albeit at a higher cost.
Ultimately, the optimal tracer will depend on the specific aims of the study. For researchers aiming for a comprehensive understanding of ketone body metabolism and its intricate connections with other metabolic pathways, the investment in C13-labeled tracers is often justified by the richness and reliability of the data they provide.
References
- 1. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Determination of ketone body kinetics using a D-(-)-3-hydroxy[4,4,4-2H3]butyrate tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3-Hydroxybutyric Acid: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxybutyric acid (3-HB), a key ketone body, is crucial for metabolic studies. The choice of an appropriate internal standard is paramount for the robustness and reliability of bioanalytical methods. This guide provides an objective comparison of analytical methods for 3-HB, with a focus on the cross-validation of methods using rac 3-Hydroxybutyric Acid-d4 as an internal standard against other analytical approaches.
This comparison guide synthesizes data from various studies to present a comprehensive overview of method performance. Detailed experimental protocols are provided to allow for replication and adaptation in your own laboratory settings.
Performance Comparison of Analytical Methods
The selection of an internal standard is a critical step in developing a robust bioanalytical method. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization characteristics to compensate for matrix effects and variations in sample processing.[1] Stable isotope-labeled internal standards, such as rac 3-Hydroxybutyric Acid-d4, are often considered the gold standard.[2]
Below is a summary of performance data from different analytical methods for the quantification of 3-hydroxybutyric acid. This data is compiled from various studies to facilitate a comparison of key validation parameters.
Table 1: Comparison of LC-MS/MS Method Performance for 3-Hydroxybutyric Acid Quantification
| Parameter | Method using rac 3-Hydroxybutyric Acid-d4 (or similar deuterated IS) | Alternative Method (e.g., using a structural analog IS or no IS) |
| Linearity (Correlation Coefficient, r²) | >0.99[3] | >0.99[4] |
| Lower Limit of Quantification (LLOQ) | 1.00 µg/mL in plasma[3] | 0.045 µg/mL in plasma[4] |
| Intra-day Precision (%CV) | < 5.5%[3] | Not explicitly stated, but method proven to be precise[4] |
| Inter-day Precision (%CV) | < 5.8%[3] | Not explicitly stated, but method proven to be precise[4] |
| Accuracy/Recovery (%) | 96.3 - 103%[3] | 93.22%[4] |
Note: The data presented above is a synthesis from multiple sources and direct head-to-head comparison studies are limited. The performance of a method can be highly dependent on the specific matrix, instrumentation, and laboratory procedures.
Experimental Protocols
A detailed experimental protocol for the quantification of 3-hydroxybutyric acid in a biological matrix using LC-MS/MS with rac 3-Hydroxybutyric Acid-d4 as an internal standard is provided below. This protocol is a representative example based on methodologies described in the literature.[3][5]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard, rac 3-Hydroxybutyric Acid-d4, at a concentration of 5 µg/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The total run time is typically short, around 3-5 minutes.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for 3-hydroxybutyric acid.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Hydroxybutyric Acid: 103.0 -> 59.0[4]
-
rac 3-Hydroxybutyric Acid-d4: 107.0 -> 63.0 (Example transition, exact m/z will depend on the deuteration pattern)
-
-
Visualizing the Metabolic Context and Workflow
To better understand the biological relevance of 3-hydroxybutyric acid and the analytical workflow, the following diagrams are provided.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of rac-3-Hydroxybutyric Acid-d4 Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and participating in an inter-laboratory comparison for the measurement of racemic 3-Hydroxybutyric Acid-d4 (rac-3-HB-d4). While specific public data on inter-laboratory comparisons for this deuterated compound is limited, this document outlines a comprehensive approach based on established external quality assessment (EQA) and proficiency testing (PT) programs for the analogous non-deuterated β-hydroxybutyrate.[1][2][3][4][5] The methodologies presented are synthesized from current analytical practices, including robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.[6][7]
Objective Comparison of Analytical Performance
An inter-laboratory comparison is crucial for ensuring the accuracy, precision, and comparability of analytical data across different laboratories. This is particularly important in multi-site clinical trials and collaborative research projects where data from various locations are pooled and analyzed. Participation in such a program allows laboratories to benchmark their performance against their peers and identify potential areas for improvement.
The following table summarizes key performance characteristics that should be evaluated in an inter-laboratory comparison for rac-3-HB-d4, with hypothetical data ranges based on typical LC-MS/MS assay performance for similar analytes.[7]
| Performance Characteristic | Method A (LC-MS/MS) | Method B (LC-MS/MS) | Method C (Enzymatic Assay) |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.04 µg/mL | 0.1 µg/mL |
| Linearity (r²) | >0.995 | >0.998 | >0.990 |
| Intra-Assay Precision (%CV) | < 5% | < 4% | < 8% |
| Inter-Assay Precision (%CV) | < 7% | < 6% | < 10% |
| Accuracy (% Recovery) | 95-105% | 97-103% | 90-110% |
Experimental Protocols
A standardized experimental protocol is fundamental to a successful inter-laboratory comparison. The following outlines a typical LC-MS/MS methodology for the quantification of rac-3-HB-d4 in a biological matrix such as human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., rac-3-Hydroxybutyric Acid-d7).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution should be optimized to ensure separation from potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for rac-3-HB-d4 and the internal standard should be optimized. For 3-hydroxybutyric acid, a transition of m/z 103.0 → 59.0 has been reported and can be adapted for the deuterated form.[7]
-
Instrumentation: A triple quadrupole mass spectrometer is typically used.
-
3. Data Analysis and Evaluation
-
A calibration curve should be constructed using standards of known rac-3-HB-d4 concentrations.
-
The concentration of rac-3-HB-d4 in the study samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results from all participating laboratories are submitted to a coordinating center for statistical analysis.
-
Performance is often evaluated using z-scores, which indicate how many standard deviations an individual result is from the consensus mean.[8]
Visualizing Workflows and Pathways
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates the typical workflow for an inter-laboratory comparison study.
Caption: Workflow of an inter-laboratory comparison study.
Metabolic Pathway of Ketone Bodies
Understanding the metabolic context of 3-hydroxybutyrate is crucial for interpreting its measurements. The diagram below shows the synthesis of ketone bodies in the liver.
Caption: Simplified pathway of ketone body synthesis.
By adhering to standardized protocols and participating in inter-laboratory comparisons, researchers and clinicians can ensure the reliability and consistency of rac-3-HB-d4 measurements, ultimately contributing to the robustness of scientific findings and the success of drug development programs.
References
- 1. aurevia.com [aurevia.com]
- 2. ketonscientific.com [ketonscientific.com]
- 3. EQAS External Quality Assessment Schemes [todylaboratories.com]
- 4. aurevia.com [aurevia.com]
- 5. ieqas.ie [ieqas.ie]
- 6. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Use of rac 3-Hydroxybutyric Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of 3-hydroxybutyric acid (βHB), a key ketone body, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This guide provides a comprehensive comparison of rac 3-Hydroxybutyric Acid-d4 (d4-βHB) with other common internal standards, supported by experimental data from published studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In mass spectrometry-based bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled internal standards are the preferred choice. These standards, such as d4-βHB, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This property allows them to be distinguished from the endogenous analyte by the mass spectrometer while co-eluting during chromatography. The use of such standards effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.
Performance Comparison of Internal Standards for 3-Hydroxybutyric Acid Quantification
The following tables summarize the performance of analytical methods using rac 3-Hydroxybutyric Acid-d4 as an internal standard compared to other alternatives.
Table 1: Method Validation Data for 3-Hydroxybutyric Acid Quantification using rac 3-Hydroxybutyric Acid-d4 (GC-MS)
| Parameter | Result |
| Linearity Range | 50 - 500 µg/mL |
| Bias (Accuracy) | Maximum of 3.9% |
| Within-Run Precision (%CV) | 1.3% |
| Between-Run Precision (%CV) | 1.4% |
| Limit of Detection (LOD) | 3 µg/mL |
Data sourced from a study quantifying β-hydroxybutyric acid in blood and vitreous humor.[1]
Table 2: Method Validation Data for 3-Hydroxybutyric Acid Quantification using Alternative Internal Standards
| Internal Standard | Analytical Method | Linearity (r²) | Accuracy (Recovery %) | Precision (%CV or Variance) | Limit of Quantification (LOQ) |
| [¹³C₄]3HB | LC-MS/MS | 0.9998 | 103.7% (mean) | Variances: 0.45–5.28% (sample prep), 0.54–3.45% (measurement) | Not specified |
| Deuterated γ-hydroxybutyrate (GHB-d6) | GC-MS | > 0.99 | ≥ 82% (blood), ≥ 59% (urine) | 1.0 - 12.4% (interday and intraday) | 6-7 mg/L |
| General Isotopically-labeled IS | LC-MS/MS | > 0.99 | 96.3 - 103% | < 5.5% (intra-run), < 5.8% (inter-run) | Not specified |
Data compiled from multiple studies on the analysis of 3-hydroxybutyric acid and related compounds.
Discussion of Performance
The data indicates that methods employing rac 3-Hydroxybutyric Acid-d4 as an internal standard demonstrate excellent accuracy and high precision, with a maximal bias of 3.9% and within- and between-run precision of less than 1.5%.[1] This level of performance is comparable to, and in some aspects exceeds, that of methods using other stable isotope-labeled internal standards. For instance, while the method using deuterated GHB as an internal standard showed good linearity and recovery, its precision ranged up to 12.4%. The use of a ¹³C-labeled internal standard also provided high linearity and recovery, with very low variance in measurements.
The choice of internal standard can be influenced by the analytical platform (GC-MS vs. LC-MS/MS) and the specific requirements of the study. However, the data strongly supports that a deuterated internal standard, such as rac 3-Hydroxybutyric Acid-d4, is a robust choice for the reliable quantification of 3-hydroxybutyric acid.
Experimental Protocols and Workflows
A detailed experimental protocol is essential for reproducing analytical methods. Below is a summary of a typical workflow for the quantification of 3-hydroxybutyric acid using a deuterated internal standard.
Key Experimental Steps:
-
Sample Preparation:
-
Aliquoting of the biological sample (e.g., plasma, serum, urine).
-
Addition of a known concentration of rac 3-Hydroxybutyric Acid-d4 internal standard solution.
-
Protein precipitation using a solvent such as acetonitrile or methanol.
-
Centrifugation to separate the precipitated proteins from the supernatant containing the analyte and internal standard.
-
Evaporation of the supernatant to dryness.
-
-
Derivatization (for GC-MS analysis):
-
Reconstitution of the dried extract in a suitable solvent.
-
Addition of a derivatizing agent (e.g., BSTFA with 1% TMCS) to create a volatile derivative of 3-hydroxybutyric acid suitable for gas chromatography.[1]
-
-
Chromatographic Separation:
-
Injection of the prepared sample into an LC-MS/MS or GC-MS system.
-
Separation of the analyte and internal standard from other matrix components on a suitable analytical column (e.g., C18 for LC, HP-5MS for GC).
-
-
Mass Spectrometric Detection:
-
Ionization of the separated compounds.
-
Detection and quantification using specific mass transitions for both the analyte and the internal standard.
-
Experimental Workflow Diagram
References
Comparative Analysis of rac 3-Hydroxybutyric Acid-d4 Batches: A Guide for Researchers
For researchers, scientists, and drug development professionals utilizing rac 3-Hydroxybutyric Acid-d4 as an internal standard or for metabolic studies, the consistency and purity of different batches are paramount for reliable and reproducible experimental outcomes. This guide provides a comparative analysis of commercially available batches of rac 3-Hydroxybutyric Acid-d4 Sodium Salt, supported by experimental data and detailed methodologies.
This analysis focuses on key quality attributes such as chemical purity and isotopic enrichment, which are critical for applications in mass spectrometry-based assays and metabolic tracing studies. The data presented is compiled from publicly available Certificates of Analysis (CoA) and product specifications from leading suppliers.
Data Presentation: Batch Comparison
The following table summarizes the key analytical specifications for two representative batches of this compound.
| Parameter | Batch A (MedChemExpress) | Batch B (Cayman Chemical) |
| Chemical Purity (by HPLC) | 99.72%[1] | Information not specified |
| Isotopic Enrichment | 99.17%[1] | ≥99% deuterated product (d1-d4)[2] |
| Appearance | White to off-white (Solid)[1] | Information not specified |
| Molecular Formula | C4H3D4NaO3[1] | C4H3D4O3 • Na[2] |
| Molecular Weight | 130.11[1] | 130.1[2] |
| CAS Number | 1219804-68-8[1] | 1219804-68-8[2] |
Experimental Protocols
The quality control of rac 3-Hydroxybutyric Acid-d4 typically involves a combination of chromatographic and spectroscopic techniques to ensure chemical purity and verify the extent and position of deuterium labeling.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is employed to assess the percentage of the active compound and to detect any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV or Refractive Index Detector (RID) is used.
-
Column: A C18 reversed-phase column is commonly utilized for the separation of organic acids.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for acidic compounds.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or RID can be used.
-
Quantification: The purity is determined by calculating the area of the main peak as a percentage of the total peak area of all components in the chromatogram.
Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the isotopic purity of deuterated compounds.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D2O).
-
¹H NMR: The proton NMR spectrum is used to identify the positions and relative integrals of any residual protons in the molecule. The absence or significant reduction of signals at the deuterated positions confirms successful labeling.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Isotopic Purity Calculation: The isotopic enrichment can be estimated by comparing the integral of the residual proton signal at the labeled position to the integral of a proton signal at an unlabeled position in the molecule.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a labeled compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Isotopic Distribution: The mass spectrum will show a cluster of peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of the molecule.
-
Enrichment Calculation: The isotopic enrichment is calculated by determining the relative abundance of the d4 peak compared to the sum of all isotopic peaks.
Mandatory Visualizations
To further clarify the experimental workflow and the context of 3-Hydroxybutyric Acid's biological relevance, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of different batches.
Caption: Simplified pathway of ketone body metabolism.
References
Performance of rac-3-Hydroxybutyric Acid-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of rac-3-Hydroxybutyric Acid-d4 (d4-3-HB) as an internal standard for the quantitative analysis of 3-Hydroxybutyric Acid (3-HB) in various biological matrices. The performance of d4-3-HB is compared with alternative internal standards, supported by experimental data from relevant scientific literature. This document is intended to assist researchers in selecting the most appropriate internal standard for their analytical needs.
Introduction
3-Hydroxybutyric acid (3-HB), a primary ketone body, is a crucial biomarker for monitoring metabolic states such as ketosis, diabetic ketoacidosis, and for studying fatty acid oxidation. Accurate quantification of 3-HB in biological fluids like plasma, serum, and urine is paramount for clinical diagnostics and metabolic research. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. rac-3-Hydroxybutyric Acid-d4 is a deuterated analog of 3-HB and is frequently considered for this purpose.
Performance Evaluation of rac-3-Hydroxybutyric Acid-d4
While direct head-to-head comparative studies for rac-3-Hydroxybutyric Acid-d4 are not extensively published, its performance can be inferred from the validation of analytical methods employing similar deuterated or isotopically labeled internal standards for the analysis of 3-HB and structurally related compounds like gamma-hydroxybutyrate (GHB). The primary role of a deuterated internal standard is to mimic the analyte's behavior during extraction and ionization, thereby improving the reliability of quantification.
Key Performance Parameters
The suitability of an internal standard is assessed based on its ability to ensure the accuracy, precision, and robustness of the analytical method. The following tables summarize validation data from studies using deuterated and other internal standards for 3-HB and GHB quantification, providing a benchmark for the expected performance of d4-3-HB.
Table 1: Performance in Human Plasma (LC-MS/MS)
| Parameter | Method using Isotopically-Labeled IS | Alternative Method (Enzymatic Assay) |
| Analyte | 3-Hydroxybutyric Acid | β-hydroxybutyrate (βOHB) |
| Internal Standard | Isotopically-labeled internal standards[1] | N/A |
| **Linearity (R²) ** | >0.99[1] | Linearity from 0.10 to 3.95 mmol/L[2][3] |
| Intra-run Precision (CV%) | < 5.5%[1] | 1.5% (high conc.) to 6.5% (low conc.)[2][3] |
| Inter-run Precision (CV%) | < 5.8%[1] | Not specified |
| Accuracy/Recovery (%) | 96.3 - 103%[1] | Not specified |
| Lower Limit of Quantification (LLOQ) | 1.00 µg/mL[1] | 0.037 mmol/L[2][3] |
Table 2: Performance in Urine (GC-MS)
| Parameter | Method using Deuterated IS | Alternative Method (No IS mentioned) |
| Analyte | gamma-Hydroxybutyrate (GHB) | gamma-Hydroxybutyrate (GHB) |
| Internal Standard | Deuterated GHB (e.g., GHB-d6)[4][5] | Not specified |
| **Linearity (R²) ** | Excellent[4][5] | 0.9945[6] |
| Intra-assay Precision (CV%) | Expanded uncertainty ± 0.097 ng/mL[4][5] | Not specified |
| Inter-assay Precision (CV%) | Expanded uncertainty ± 0.123 ng/mL[4][5] | Not specified |
| Accuracy/Recovery (%) | Not specified | Not specified |
| Lower Limit of Quantification (LLOQ) | 2.5 µg/mL[4][5] | 0.80 µg/mL[6] |
Comparison with Alternatives
The primary alternatives to using rac-3-Hydroxybutyric Acid-d4 as an internal standard include:
-
Other Isotopically Labeled 3-HB: Such as ¹³C-labeled 3-HB (e.g., [2,4-¹³C₂]βHB)[7]. These are generally considered equivalent in performance to deuterated standards, as they also have a mass shift and co-elute with the analyte.
-
Structural Analogs: Compounds that are chemically similar to 3-HB but not isotopically labeled. While more cost-effective, they may not perfectly mimic the analyte's behavior during ionization, potentially leading to less accurate correction for matrix effects.
-
No Internal Standard: This approach is prone to significant errors due to matrix effects and variability in sample processing. It is generally not recommended for quantitative bioanalysis.
A study comparing a blood meter for β-hydroxybutyrate with a GC-MS method using [2,4-¹³C₂]βHB as an internal standard found that the GC-MS method provided significantly higher and more accurate readings, especially after consumption of a racemic ketone supplement[7]. This highlights the importance of using a reliable internal standard for accurate quantification, particularly when dealing with complex biological matrices and exogenous administration of the analyte.
Experimental Protocols
Below are detailed methodologies for the analysis of 3-HB in biological matrices, adapted from published methods that utilize deuterated internal standards.
LC-MS/MS Method for 3-Hydroxybutyric Acid in Human Plasma
This protocol is based on a validated method for the quantification of several metabolic biomarkers, including 3-HB[1].
1. Sample Preparation:
- To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing rac-3-Hydroxybutyric Acid-d4 at a known concentration.
- Vortex mix for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Multiple Reaction Monitoring (MRM) Transitions:
- 3-HB: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 103 → 59).
- d4-3-HB: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 107 → 61).
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
GC-MS Method for 3-Hydroxybutyric Acid in Urine
This protocol is adapted from methods for the analysis of the structurally similar compound GHB in urine using a deuterated internal standard[4][5][8].
1. Sample Preparation and Derivatization:
- To 100 µL of urine, add a known amount of rac-3-Hydroxybutyric Acid-d4.
- Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
- Evaporate the organic layer to dryness.
- Derivatize the residue with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) by heating at 60°C for 30 minutes to create a volatile analyte.
2. GC-MS Conditions:
- GC System: A gas chromatograph.
- Column: A capillary column suitable for separating organic acids (e.g., a 5% phenyl-methylpolysiloxane column).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components.
- MS System: A mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-HB and d4-3-HB.
Visualizations
Caption: Experimental workflows for the analysis of 3-Hydroxybutyric Acid.
Caption: Ketogenesis signaling pathway.
Conclusion
The use of a deuterated internal standard such as rac-3-Hydroxybutyric Acid-d4 is crucial for achieving accurate and precise quantification of 3-Hydroxybutyric Acid in complex biological matrices. While direct comparative performance data for d4-3-HB is limited in publicly available literature, the validation data from methods using similar isotopically labeled internal standards demonstrate excellent performance characteristics in terms of linearity, precision, and accuracy. The provided experimental protocols offer a robust starting point for the development and validation of analytical methods for 3-HB. For regulated bioanalysis, it is imperative to perform a thorough in-house validation of the chosen internal standard and analytical method to ensure compliance with regulatory guidelines.
References
- 1. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans [mdpi.com]
- 8. scispace.com [scispace.com]
A Researcher's Guide to rac 3-Hydroxybutyric Acid-d4 Sodium Salt for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of rac 3-Hydroxybutyric Acid-d4 Sodium Salt as a tracer in metabolic research. Below, you will find a detailed analysis of its performance against other common isotopic tracers, supported by experimental data, detailed protocols for its use, and visualizations of relevant biological pathways.
Comparison with Alternative Isotopic Tracers
The selection of an isotopic tracer is critical for accurately measuring metabolic kinetics. While various stable isotopes are available for tracing ketone body metabolism, the choice between deuterium-labeled and carbon-13-labeled tracers involves a trade-off between cost, analytical complexity, and potential isotopic effects.
Performance Characteristics:
-
Deuterium-labeled Tracers (e.g., this compound): These are often more cost-effective to synthesize than their 13C-labeled counterparts. However, a primary consideration is the potential for chromatographic separation from the unlabeled endogenous compound due to the mass difference, which can complicate data analysis if not properly addressed. The stability of the deuterium label is also a crucial factor; in the case of 3-Hydroxybutyric Acid-d4, the deuterium atoms are in stable, non-exchangeable positions.
-
Carbon-13-labeled Tracers (e.g., [U-13C4]BHB): These tracers are less likely to exhibit significant chromatographic shifts relative to the unlabeled analyte, simplifying quantification. There is no risk of label loss through exchange. However, the synthesis of 13C-labeled compounds is generally more complex and expensive.
Quantitative Data Summary
The following table summarizes the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of β-hydroxybutyrate (BHB), which utilized sodium DL-3-hydroxybutyrate [3,4,4,4-D4, 98%] as an internal standard. This data provides insight into the analytical performance achievable with this tracer.
| Performance Metric | Result |
| Extraction Efficiency | 80 - 120% |
| Accuracy (Spike and Recovery) | 85 - 115% |
| Intra-day Imprecision (CV) | < 5% |
| Inter-day Imprecision (CV) | < 5% |
| Total Imprecision (CV) | < 10% |
| Linearity Range | Assay dependent, e.g., 0.1 to 3.95 mmol/L |
| Lower Limit of Quantitation (LLOQ) | Assay dependent, e.g., 0.04 mmol/L |
| Sample Stability (on ice) | Up to 6 hours |
| Sample Stability (room temperature) | Up to 2 hours |
Data synthesized from a study that developed and validated a multiplexed LC-MS/MS ketone body assay for clinical diagnostics[1].
Experimental Protocols
In Vivo Ketone Body Kinetics using a Deuterated Tracer
This protocol is adapted from a study investigating ketone body kinetics in rats using D-(-)-3-hydroxy[4,4,4-2H3]butyrate and is a representative workflow for in vivo studies.
a. Tracer Preparation and Infusion:
-
Prepare a sterile solution of this compound in saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight.
-
For a primed-continuous infusion study, a bolus injection (prime) of the tracer is administered to rapidly achieve isotopic steady state, followed by a continuous infusion at a constant rate.
-
The infusion is typically performed via an indwelling catheter in a suitable blood vessel (e.g., jugular vein).
b. Blood Sampling:
-
Collect blood samples at predetermined intervals from a separate catheter (e.g., in the carotid artery) to avoid contamination with the infusate.
-
Typical sampling time points include a baseline sample before the infusion starts, and multiple samples during the continuous infusion to confirm steady state.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
c. Sample Processing and Analysis:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), prepare derivatives of 3-hydroxybutyrate and acetoacetate.
-
Measure the tracer enrichment in 3-hydroxybutyrate and acetoacetate using selected ion monitoring.
LC-MS/MS Quantification of β-Hydroxybutyrate in Plasma/Serum
This protocol is based on a validated method using sodium DL-3-hydroxybutyrate [3,4,4,4-D4] as an internal standard.[1]
a. Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To a small volume of sample (e.g., 50 µL), add a protein precipitation solvent (e.g., acetonitrile) containing a known concentration of this compound as the internal standard.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
b. LC-MS/MS Analysis:
-
Use a suitable liquid chromatography system coupled to a tandem mass spectrometer.
-
Employ a column capable of separating small polar molecules (e.g., a HILIC or mixed-mode column).
-
The mobile phases typically consist of an aqueous buffer and an organic solvent (e.g., acetonitrile) with a gradient elution.
-
Set the mass spectrometer to operate in negative ion mode and monitor for the specific mass transitions of endogenous 3-hydroxybutyrate and the d4-labeled internal standard.
c. Data Analysis:
-
Quantify the concentration of endogenous 3-hydroxybutyrate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled 3-hydroxybutyrate.
Mandatory Visualizations
Caption: Simplified pathway of ketogenesis in the liver.
Caption: Workflow for in vivo ketone body tracer studies.
Caption: Signaling roles of 3-Hydroxybutyrate.
References
Safety Operating Guide
Proper Disposal of rac 3-Hydroxybutyric Acid-d4 Sodium Salt: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides detailed, procedural instructions for the proper disposal of rac 3-Hydroxybutyric Acid-d4 Sodium Salt (CAS: 1219804-68-8), ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Considerations
According to safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, standard laboratory precautions should always be observed. It is noted as being slightly hazardous for water, and large quantities should not be allowed to enter water courses or sewage systems.[1]
| Hazard Classification | Rating | Data Source |
| GHS Classification | Not Classified | Cayman Chemical SDS[1] |
| NFPA Health Rating | 0 | Cayman Chemical SDS[1] |
| NFPA Fire Rating | 0 | Cayman Chemical SDS[1] |
| NFPA Reactivity Rating | 0 | Cayman Chemical SDS[1] |
| Water Hazard Class | 1 (Slightly hazardous) | Cayman Chemical SDS[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: The waste stream containing this compound must be clearly identified. This includes the pure compound as well as any solutions or mixtures.
-
Segregate from Hazardous Waste: Do not mix waste containing this salt with other hazardous chemical waste streams (e.g., solvents, heavy metals, reactive chemicals). Store it in a designated, clearly labeled container.
2. Containerization and Labeling:
-
Select an Appropriate Container: Use a chemically compatible, non-reactive container with a secure lid.
-
Label Clearly: The container must be labeled with the full chemical name: "this compound Waste". Include the concentration if it is in a solution.
3. Disposal Route Determination:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for non-hazardous chemical waste. These guidelines are the primary source for disposal procedures at your facility.
-
Small Quantities: For very small "lab-scale" quantities, your EHS department may approve disposal down the drain with copious amounts of water. However, this is subject to local regulations and institutional policies. Do not proceed with drain disposal without explicit approval.
-
Large Quantities or Pure Compound: For larger quantities or the disposal of the pure, undiluted product, the recommended method is to dispose of it through an approved waste disposal plant. This will be managed by your institution's EHS-contracted chemical waste handler.
4. Arranging for Pickup and Disposal:
-
Contact EHS: Follow your institution's procedures for requesting a chemical waste pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
